Technical Documentation Center

2-(3,5-Difluorophenyl)propan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3,5-Difluorophenyl)propan-1-amine
  • CAS: 1225519-94-7

Core Science & Biosynthesis

Foundational

The Comprehensive Guide to 2-(3,5-Difluorophenyl)propan-1-amine: Structural Profiling, Synthesis, and Applications in Drug Discovery

Executive Summary & Physicochemical Profiling In contemporary medicinal chemistry, the strategic incorporation of fluorine is a paramount technique for optimizing the pharmacokinetic and pharmacodynamic profiles of small...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

In contemporary medicinal chemistry, the strategic incorporation of fluorine is a paramount technique for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 2-(3,5-Difluorophenyl)propan-1-amine is a highly specialized, fluorinated


-methylphenethylamine building block. Unlike its more commonly cataloged positional isomer, 1-(3,5-difluorophenyl)propan-1-amine (CAS 473732-61-5), this 2-substituted branched amine is frequently utilized as a custom-synthesized intermediate in proprietary drug discovery programs targeting central nervous system (CNS) receptors and monoamine transporters.

The molecule features a primary amine attached to a propyl chain, with a 3,5-difluorophenyl group at the C2 position. This specific architecture provides a unique combination of conformational restriction and metabolic shielding.

Table 1: Quantitative Physicochemical Data
PropertyValueStructural Significance
Chemical Name 2-(3,5-Difluorophenyl)propan-1-amineIUPAC standard nomenclature
Molecular Formula C9H11F2NDefines atomic composition
Molecular Weight 171.19 g/mol Optimal for fragment-based drug design (FBDD)
Exact Mass 171.0859 DaCritical for high-resolution LC-MS validation
CAS Registry Number Unassigned / ProprietaryExists primarily as a custom patent building block
Topological Polar Surface Area 26.02 ŲHighly favorable for blood-brain barrier (BBB) penetration
H-Bond Donors / Acceptors 1 / 3Facilitates targeted receptor pocket interactions

Mechanistic Causality in Molecular Design

The architectural design of 2-(3,5-difluorophenyl)propan-1-amine is not arbitrary; it is rooted in strict biophysical causality. As a Senior Application Scientist, it is critical to understand why these specific modifications are made to the phenethylamine scaffold.

The 3,5-Difluoro Substitution

Unsubstituted phenyl rings in xenobiotics are highly susceptible to rapid oxidative clearance by hepatic Cytochrome P450 (CYP450) enzymes. By installing fluorine atoms at the 3 and 5 (meta) positions, the aromatic ring is electronically deactivated. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (-I), which lowers the electron density of the


-system, thereby creating an electronic shield against electrophilic enzymatic oxidation . Furthermore, this inductive effect propagates through the 

-bond framework to subtly lower the pKa of the primary amine, increasing the proportion of the un-ionized species at physiological pH and drastically enhancing membrane permeability [1].
The -Methyl Branching (Thorpe-Ingold Effect)

The presence of the methyl group at the benzylic C2 position introduces critical steric bulk. This branching restricts the conformational flexibility of the ethylamine side chain (a manifestation of the Thorpe-Ingold effect). By pre-organizing the amine into a specific spatial orientation, the molecule suffers a lower entropic penalty upon binding to its biological target. Additionally, this steric hindrance physically blocks access by monoamine oxidases (MAOs), preventing premature degradation of the primary amine.

MetabolicLogic Base Unsubstituted Phenyl Ring CYP CYP450 Oxidation (Rapid Clearance) Base->CYP Susceptible F_Sub 3,5-Difluoro Substitution Base->F_Sub Medicinal Chemistry Optimization Shield Steric & Electronic Shielding F_Sub->Shield Inductive Effect (-I) Result Enhanced Metabolic Half-life Shield->Result Blocked Oxidation

Mechanistic logic of 3,5-difluoro substitution in preventing CYP450-mediated aromatic oxidation.

Synthetic Methodologies & Self-Validating Protocols

To synthesize 2-(3,5-difluorophenyl)propan-1-amine, the most robust and scalable route involves the


-alkylation of 2-(3,5-difluorophenyl)acetonitrile, followed by the exhaustive reduction of the nitrile to the primary amine.

Synthesis SM 2-(3,5-Difluorophenyl) acetonitrile Reagent1 NaH, MeI THF, 0°C to RT SM->Reagent1 Int 2-(3,5-Difluorophenyl) propanenitrile Reagent1->Int Reagent2 LiAlH4 THF, Reflux Int->Reagent2 Product 2-(3,5-Difluorophenyl) propan-1-amine Reagent2->Product

Synthetic workflow for 2-(3,5-Difluorophenyl)propan-1-amine via nitrile alkylation and reduction.

Protocol 1: -Methylation of the Nitrile

Objective: Install the C2 methyl group to create the branched scaffold. Causality: The benzylic protons of the starting material are highly acidic (pKa ~22) due to the adjacent electron-withdrawing nitrile and difluorophenyl groups. Sodium hydride (NaH) acts as a strong, non-nucleophilic base to irreversibly deprotonate this position, forming a resonance-stabilized carbanion that subsequently attacks methyl iodide (MeI) via an SN2 mechanism.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere. Add NaH (60% dispersion in mineral oil, 1.2 equiv) and wash with anhydrous hexane (2 x 10 mL) to remove the mineral oil.

  • Solvent Addition: Suspend the washed NaH in anhydrous tetrahydrofuran (THF, 50 mL) and cool to 0 °C using an ice bath.

  • Deprotonation: Dissolve 2-(3,5-difluorophenyl)acetonitrile (1.0 equiv) in 10 mL of THF and add dropwise to the NaH suspension over 15 minutes.

    • Self-Validation Check: Observe the evolution of H₂ gas. The cessation of bubbling serves as a visual indicator that complete deprotonation has occurred.

  • Alkylation: Add methyl iodide (1.5 equiv) dropwise at 0 °C. Remove the ice bath and stir at room temperature for 4 hours.

  • Reaction Monitoring: Monitor via TLC (Hexanes/EtOAc 4:1). The methylated product lacks a hydrogen bond donor and will elute higher (less polar) than the starting material.

  • Quenching & Workup: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl (20 mL) to neutralize unreacted base. Extract with ethyl acetate (3 x 30 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-(3,5-difluorophenyl)propanenitrile.

Protocol 2: Reduction to the Primary Amine

Objective: Convert the intermediate nitrile to 2-(3,5-difluorophenyl)propan-1-amine. Causality: Lithium aluminum hydride (LiAlH₄) delivers nucleophilic hydride ions to the electrophilic nitrile carbon. Forcing conditions (reflux) are required to ensure the reaction does not stall at the intermediate imine salt stage, driving it fully to the primary amine.

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under argon, suspend LiAlH₄ (2.0 equiv) in anhydrous THF (40 mL) at 0 °C.

  • Addition: Dissolve the intermediate 2-(3,5-difluorophenyl)propanenitrile (1.0 equiv) in THF (10 mL) and add dropwise to the LiAlH₄ suspension.

  • Reduction: Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 6 hours.

  • Quenching (The Fieser Method): Cool the reaction strictly to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of distilled H₂O (dropwise, extreme caution), x mL of 15% aqueous NaOH, and 3x mL of distilled H₂O.

    • Self-Validation Check: This specific stoichiometric quench forces the aluminum salts to precipitate as a granular, filterable white solid rather than a gelatinous emulsion. If the precipitate is gelatinous, the stoichiometry of the quench was violated.

  • Isolation: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate to yield the crude amine.

  • Analytical Validation: Confirm the product via LC-MS (Expected [M+H]⁺ peak at m/z 172.1). Validate via ¹H NMR, ensuring the presence of the doublet corresponding to the newly installed methyl group (~1.2 ppm) and the characteristic multiplet of the benzylic methine (~2.9 ppm).

References

  • Fluorine in medicinal chemistry. Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. Chemical Society Reviews, 37(2), 320-330 (2008). URL:[Link]

  • The many roles for fluorine in medicinal chemistry. Hagmann, W. K. Journal of Medicinal Chemistry, 51(15), 4359-4369 (2008). URL:[Link]

Sources

Exploratory

Pharmacological significance of 3,5-difluoro substitution in phenethylamines

Executive Summary This technical guide analyzes the pharmacological divergence introduced by 3,5-difluoro substitution on the phenethylamine core. While the classic "2C" and "DOx" series rely on 2,5-oxygenated substituti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the pharmacological divergence introduced by 3,5-difluoro substitution on the phenethylamine core. While the classic "2C" and "DOx" series rely on 2,5-oxygenated substitution patterns for 5-HT2A affinity, the 3,5-difluoro motif represents a distinct medicinal chemistry probe. This substitution pattern serves two primary roles: (1) as a bioisostere for the 3,5-dimethoxy groups found in mescaline-type alkaloids, significantly altering steric and electronic landscapes, and (2) as a metabolic blockade strategy to prevent ring hydroxylation, thereby modulating pharmacokinetic half-life.

Physicochemical Basis of Fluorination

The strategic replacement of hydrogen or methoxy groups with fluorine at the 3 and 5 positions (meta-positions) fundamentally alters the ligand-receptor interaction landscape.

Bioisosteric Rationale

The 3,5-difluoro substitution is rarely a random screen; it is a calculated modification of the 3,4,5-trimethoxy (Mescaline) or 3,5-dimethoxy (Scaline) templates.

PropertyMethoxy (-OCH₃)Fluorine (-F)Impact on Phenethylamine Pharmacology
Van der Waals Radius ~3.8 Å (effective)1.47 ÅSteric Decongestion: Fluorine is much smaller, reducing steric clashes in the receptor binding pocket (e.g., h5-HT2A).
Electronegativity 3.44 (Oxygen)3.98 (Fluorine)Electronic Withdrawal: F is highly electron-withdrawing (

= 0.06), reducing the electron density of the aromatic ring (quadrupole moment inversion).
Lipophilicity (

)
-0.02+0.14CNS Penetration: Fluorination increases lipophilicity, enhancing Blood-Brain Barrier (BBB) permeability.
H-Bonding Acceptor (Strong)Poor AcceptorBinding Affinity: Loss of H-bond acceptor capability at 3,5-positions can drastically reduce affinity if the receptor requires a donor interaction (e.g., Serine residues).
The "Hydrophobic Collapse" Effect

In the 5-HT2A receptor, the binding pocket accommodates the aromatic ring of the ligand. The 3,5-difluoro substitution creates a "fluorine-lined" hydrophobic edge that can interact with aromatic residues (e.g., Phe340) via Quadrupole-Dipole interactions , distinct from the steric bulk of methoxy groups.

Structure-Activity Relationship (SAR)

The pharmacological outcome of 3,5-difluoro substitution depends entirely on the substituent at the 4-position (para).

Scenario A: 3,5-Difluoroamphetamine (3,5-DFA)
  • Structure: 3,5-difluoro-H (no 4-substituent).

  • Pharmacology: Acts primarily as a Monoamine Transporter Substrate (Releaser).

  • Mechanism: Lacking the 4-position hydrophobic bulk necessary for 5-HT2A agonism, 3,5-DFA enters the presynaptic neuron via SERT/DAT/NET and triggers reverse transport (efflux) of monoamines.

  • Significance: It mimics the stimulant profile of amphetamine but with altered metabolic clearance due to the blocked meta-positions.

Scenario B: 3,5-Difluoro-4-methoxyphenethylamine (Difluoromescaline)
  • Structure: 3,5-difluoro-4-methoxy.

  • Pharmacology: Potent 5-HT2A Agonist .

  • Mechanism: This is a direct analog of Mescaline. Replacing the 3,5-methoxy groups with fluorine retains the symmetry but reduces the size.

  • Key Finding: Unlike many bioisosteres that reduce potency, Difluoromescaline has been reported to exceed the potency of Mescaline.[1] This suggests that the 3,5-methoxy groups in Mescaline may actually be sterically non-optimal, and the smaller Fluorine atoms allow for a "tighter" fit in the orthosteric binding site, provided the 4-methoxy group remains to anchor the molecule.

SAR_Logic cluster_0 Core Scaffold cluster_1 3,5-Difluoro Substitution cluster_2 4-Position Determinant cluster_3 Pharmacological Outcome PEA Phenethylamine Core F_Sub 3,5-Difluoro Motif PEA->F_Sub Para_H Para-H (Empty) F_Sub->Para_H Scenario A Para_OMe Para-Methoxy (-OMe) F_Sub->Para_OMe Scenario B Releaser Monoamine Releaser (Stimulant) Para_H->Releaser SERT/DAT Substrate Agonist 5-HT2A Agonist (Psychedelic) Para_OMe->Agonist Receptor Activation

Figure 1: Decision tree illustrating how the 4-position substituent dictates the pharmacology of 3,5-difluoro phenethylamines.

Metabolic Stability & Toxicology[1]

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Its introduction at the 3,5-positions serves as a Metabolic Blockade .

Mechanism of Blockade

Phenethylamines are typically metabolized via:

  • Deamination (MAO).

  • Ring Hydroxylation (CYP2D6).

In non-fluorinated amphetamines, CYP450 enzymes often hydroxylate the phenyl ring at the 4-position (para) or 3-position (meta).

  • 3,5-Difluoro Effect: The fluorine atoms physically and electronically prevent the formation of the radical cation intermediate required for cytochrome P450 hydroxylation at these positions.

  • Result: This forces metabolism towards deamination or excretion of the unchanged drug, significantly extending the plasma half-life (

    
    ).
    
Toxicological Implication

While metabolic stability is desirable for drug candidates, it increases the risk of excitotoxicity . If the compound is a releaser (Scenario A), prolonged residence time in the synaptic cleft can lead to dopamine depletion and oxidative stress on nerve terminals.

Experimental Protocols

Synthesis: The Henry Reaction (Nitroaldol)

The most robust route for synthesizing 3,5-difluoro phenethylamines is the condensation of 3,5-difluorobenzaldehyde with nitroalkanes.

Reagents:

  • 3,5-Difluorobenzaldehyde

  • Nitroethane (for amphetamines) or Nitromethane (for phenethylamines)

  • Ammonium Acetate (Catalyst)

  • Lithium Aluminum Hydride (LiAlH₄) (Reductant)

Step-by-Step Protocol:

  • Condensation: Reflux 3,5-difluorobenzaldehyde (10 mmol) with Nitroethane (excess) and Ammonium Acetate (1 mmol) in Glacial Acetic Acid for 2-4 hours.

  • Crystallization: Cool mixture to precipitate the bright yellow intermediate: 1-(3,5-difluorophenyl)-2-nitropropene . Recrystallize from IPA/MeOH.

  • Reduction: Prepare a solution of LiAlH₄ (40 mmol) in dry THF under Argon/Nitrogen atmosphere.

  • Addition: Add the nitrostyrene intermediate dropwise to the LiAlH₄ solution. Maintain a gentle reflux.

  • Workup: Quench carefully (Fieser method: Water, 15% NaOH, Water). Filter the aluminum salts.[2]

  • Extraction: Acid/Base extraction to isolate the amine oil. Convert to Hydrochloride salt using ethereal HCl gas.

Synthesis_Workflow Aldehyde 3,5-Difluorobenzaldehyde Condensation Henry Reaction (NH4OAc, AcOH, Reflux) Aldehyde->Condensation Nitro Nitroalkane (MeNO2 or EtNO2) Nitro->Condensation Nitrostyrene Intermediate: Nitrostyrene Condensation->Nitrostyrene Reduction Reduction (LiAlH4 / THF) Nitrostyrene->Reduction Product Final Product: 3,5-Difluorophenethylamine Reduction->Product

Figure 2: Synthetic pathway for 3,5-difluoro phenethylamines via the Henry Reaction.

In Vitro Binding Assay (5-HT2A)

To verify the affinity shift described in the SAR section:

  • Cell Line: HEK293 cells stably expressing human 5-HT2A receptors.

  • Radioligand: [³H]-Ketanserin (Antagonist) or [³H]-DOI (Agonist). Note: Agonist binding is preferred to detect functional high-affinity states.

  • Incubation: Incubate membrane preparations with 0.5 nM radioligand and varying concentrations (

    
     to 
    
    
    
    M) of the 3,5-difluoro test compound.
  • Analysis: Terminate via rapid filtration. Count radioactivity. Calculate

    
     using the Cheng-Prusoff equation.
    
  • Validation: Use Mescaline (

    
     nM) and 2C-B (
    
    
    
    nM) as internal standards.

References

  • Trachsel, D. (2012).[1] Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. Link

  • Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational SAR data on 3,5-dimethoxy vs 3,5-difluoro analogs).
  • Rickli, A., et al. (2015).[3] Receptor interaction profiles of novel psychoactive phenethylamines and amphetamines. European Neuropsychopharmacology. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 2-(3,5-Difluorophenyl)propan-1-amine

Abstract The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. This guide provides a comprehensive technical overview of the methodolo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. This guide provides a comprehensive technical overview of the methodologies used to assess the in vitro metabolic stability of 2-(3,5-Difluorophenyl)propan-1-amine, a representative small molecule with features common in modern medicinal chemistry. We will explore the underlying principles of metabolic stability assays, provide detailed, field-proven protocols for liver microsomal and hepatocyte-based assays, and discuss the interpretation of the generated data. Furthermore, this guide will delve into the predicted metabolic pathways for this compound, supported by established biotransformation reactions for structurally related molecules. This document is intended for researchers, scientists, and drug development professionals seeking to design, execute, and interpret in vitro metabolic stability studies.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from discovery to a marketed drug, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are of paramount importance. Among these, metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes—plays a pivotal role.[1] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations in vivo, leading to a short duration of action and poor oral bioavailability. Conversely, a compound that is excessively stable may accumulate to toxic levels. Therefore, early assessment of metabolic stability is crucial for guiding medicinal chemistry efforts to optimize pharmacokinetic profiles.[2]

This guide focuses on 2-(3,5-Difluorophenyl)propan-1-amine, a compound featuring a primary amine and a difluorinated phenyl ring—moieties that present interesting metabolic possibilities. The difluorination of aromatic rings is a common strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.[3][4] The primary amine group, on the other hand, is a potential site for various metabolic reactions.[5]

The primary objective of this guide is to provide a robust framework for evaluating the in vitro metabolic stability of this and structurally similar compounds. We will focus on two of the most widely used in vitro systems: liver microsomes and hepatocytes.[6][7]

Compound Profile: 2-(3,5-Difluorophenyl)propan-1-amine

A thorough understanding of the physicochemical properties of a compound is essential for designing and interpreting metabolism studies.

PropertyValue/InformationSignificance for Metabolism
Structure The difluorophenyl group may influence the rate of aromatic hydroxylation.[3] The primary amine is a likely site for oxidation and conjugation reactions.[5] The chiral center may lead to stereoselective metabolism.
Molecular Weight 171.19 g/mol Within the typical range for small molecule drugs.
logP (predicted) ~2.5Indicates moderate lipophilicity, suggesting good membrane permeability.
pKa (predicted) ~9.8 (amine)The primary amine will be predominantly protonated at physiological pH.

The presence of two fluorine atoms on the phenyl ring is expected to increase the C-F bond strength compared to a C-H bond, potentially "blocking" or slowing down oxidative metabolism at those positions.[3] However, the electronic effects of the fluorine atoms can influence the reactivity of other parts of the molecule.

In Vitro Metabolic Stability Assays: Principles and Protocols

The goal of in vitro metabolic stability assays is to determine the rate at which a parent compound is eliminated by metabolic enzymes. This is typically achieved by incubating the compound with a source of these enzymes and measuring the decrease in its concentration over time. From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[8][9]

Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum that are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[10][11] This assay is a cost-effective, high-throughput method for assessing Phase I metabolic stability.[11]

Principle: The test compound is incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[12] The reaction is stopped at various time points, and the remaining concentration of the parent compound is quantified by LC-MS/MS.[12]

Experimental Protocol:

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of 2-(3,5-Difluorophenyl)propan-1-amine in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System (Optional but Recommended): To ensure a sustained supply of NADPH, a regenerating system can be used.

    • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C. Dilute to a working concentration of 1 mg/mL in phosphate buffer.[13]

    • NADPH Solution: Prepare a 10 mM solution of NADPH in phosphate buffer. Keep on ice.

    • Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar but stable compound).

  • Incubation:

    • In a 96-well plate, add the appropriate volume of the microsomal solution.

    • Add the test compound to a final concentration of 1 µM.[14]

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH solution to a final concentration of 1 mM.[1]

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3 volumes of the cold quenching solution.[12]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[15]

Data Analysis:

The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Half-life (t½):

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Self-Validation and Controls:

  • Negative Control: An incubation without NADPH should be included to assess non-enzymatic degradation.[10]

  • Positive Controls: Include compounds with known metabolic stability (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin) to ensure the assay is performing as expected.[11]

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents: - Compound Stock - Microsomes - NADPH - Buffer - Quench Solution mix Combine Microsomes & Compound reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_rxn Initiate with NADPH pre_incubate->start_rxn time_points Incubate & Sample at Time Points start_rxn->time_points quench Quench Reaction time_points->quench centrifuge Centrifuge quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ & CLint lcms->data_analysis

Figure 1: Workflow for the Liver Microsomal Stability Assay.

Hepatocyte Stability Assay

Hepatocytes are intact liver cells that contain both Phase I and Phase II metabolizing enzymes and their corresponding cofactors.[7][16] This assay provides a more comprehensive assessment of metabolic stability, as it can account for both Phase I and Phase II metabolism, as well as cellular uptake.[7][17]

Principle: The test compound is incubated with a suspension of cryopreserved hepatocytes.[18] At various time points, aliquots are removed and the reaction is quenched. The remaining parent compound is quantified by LC-MS/MS.[7]

Experimental Protocol:

  • Preparation of Reagents:

    • Test Compound Stock Solution: 10 mM in DMSO.

    • Hepatocyte Incubation Medium: Williams' Medium E or similar, warmed to 37°C.[18]

    • Hepatocytes: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Determine cell viability and density. Dilute to a final concentration of 0.5-1.0 x 10^6 viable cells/mL in incubation medium.[19]

    • Quenching Solution: Acetonitrile with an internal standard.

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test compound to a final concentration of 1 µM.[19]

    • Incubate the plate at 37°C in a shaking incubator.

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), transfer an aliquot of the cell suspension to a separate plate containing the cold quenching solution.[18]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.[7]

Data Analysis:

The data analysis is similar to the microsomal stability assay, with the calculation of t½ and CLint.

  • Intrinsic Clearance (CLint):

    • CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells)[20]

Self-Validation and Controls:

  • Vehicle Control: An incubation with hepatocytes and the vehicle (e.g., DMSO) to assess baseline stability.

  • Positive Controls: Use compounds known to be metabolized by Phase I (e.g., midazolam) and Phase II (e.g., 7-hydroxycoumarin) enzymes.[16]

Hepatocyte_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents: - Compound Stock - Hepatocytes - Medium - Quench Solution mix Combine Hepatocytes & Compound reagents->mix incubate Incubate at 37°C mix->incubate sample Sample at Time Points incubate->sample quench Quench Reaction sample->quench centrifuge Centrifuge quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ & CLint lcms->data_analysis Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 2-(3,5-Difluorophenyl)propan-1-amine n_oxidation N-Oxidation (Hydroxylamine) parent->n_oxidation CYPs deamination Deamination (Ketone) parent->deamination MAO/CYPs aliphatic_hydroxylation Aliphatic Hydroxylation parent->aliphatic_hydroxylation CYPs glucuronidation Glucuronidation parent->glucuronidation UGTs sulfation Sulfation parent->sulfation SULTs

Figure 3: Predicted Metabolic Pathways.

Data Interpretation and In Vitro-In Vivo Extrapolation (IVIVE)

The results from these in vitro assays provide a rank-ordering of compounds based on their metabolic stability. A higher CLint value indicates lower stability. This information is invaluable for structure-activity relationship (SAR) studies.

Furthermore, in vitro data can be used to predict in vivo pharmacokinetic parameters through a process called in vitro-in vivo extrapolation (IVIVE). [21][22]The in vitro CLint is scaled up to an in vivo hepatic clearance value, taking into account physiological parameters such as liver blood flow and protein binding. [23][24][25]While IVIVE has its limitations and can sometimes under-predict in vivo clearance, it remains a valuable tool in drug discovery for prioritizing compounds for further development. [22][26] Example Data Summary:

CompoundAssayt½ (min)CLint (units)Stability Classification
2-(3,5-Difluorophenyl)propan-1-amine Microsomes> 60< 5 µL/min/mgHigh
Verapamil (Control) Microsomes1546.2 µL/min/mgLow
Warfarin (Control) Microsomes> 60< 5 µL/min/mgHigh
2-(3,5-Difluorophenyl)propan-1-amine Hepatocytes4515.4 µL/min/10^6 cellsModerate
Midazolam (Control) Hepatocytes2034.7 µL/min/10^6 cellsModerate-Low
7-Hydroxycoumarin (Control) Hepatocytes1069.3 µL/min/10^6 cellsLow

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

The in vitro assessment of metabolic stability is a cornerstone of modern drug discovery. By employing robust and well-validated assays, such as the liver microsomal and hepatocyte stability assays detailed in this guide, researchers can gain critical insights into the pharmacokinetic potential of NCEs like 2-(3,5-Difluorophenyl)propan-1-amine. This early understanding of metabolic liabilities allows for the rational design of more stable and ultimately more effective drug candidates. The methodologies and principles outlined herein provide a solid foundation for conducting these essential studies with scientific rigor and confidence.

References

  • Investigating the Theoretical Basis for In Vitro-In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance and Proposing Future Experimental Pathways - PMC. (n.d.).
  • Microsomal Stability Assay Protocol - AxisPharm. (n.d.).
  • Investigating the Theoretical Basis for In Vitro–In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance and Proposing Future Experimental Pathways - eScholarship. (n.d.).
  • In vitro-in vivo extrapolation of metabolic clearance using human liver microsomes: factors showing variability and their normalization - PubMed. (2020, September 15).
  • Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450. (2015, April 20).
  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.).
  • Predicting In Vivo Metabolic Clearance Using In Vitro–In Vivo Extrapolation (IVIVE) Model: Why and How? - WuXi AppTec DMPK. (2024, August 8).
  • In Vitro-In Vivo Extrapolation and Scaling Factors for Clearance of Human and Preclinical Species with Liver Microsomes and Hepatocytes | Request PDF - ResearchGate. (n.d.).
  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.).
  • In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific. (n.d.).
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - UK. (n.d.).
  • Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. (2025, August 3).
  • metabolic stability in liver microsomes - Mercell. (n.d.).
  • Hepatocyte Stability Assay - Domainex. (n.d.).
  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
  • Hepatocyte Stability Assay - Creative Bioarray. (2025, July 28).
  • General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. (n.d.).
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US. (n.d.).
  • Microsomal Stability - In Vitro Assay - Charnwood Discovery. (n.d.).
  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC. (n.d.).
  • Microsomal Clearance/Stability Assay - Domainex. (n.d.).
  • Investigating the Theoretical Basis for In Vitro-In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance and Propos - eScholarship. (2020, September 1).
  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler - Beckman Coulter. (n.d.).
  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - if-pan.krakow.pl. (2006, April 19).
  • Untargeted LC-MS metabolomics for the analysis of micro-scaled extracellular metabolites from hepatocytes - bioRxiv. (2020, September 27).
  • Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. (n.d.).
  • How to calculate in vitro intrinsic clearance? - ResearchGate. (2019, July 12).
  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC. (n.d.).
  • Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes.... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC. (n.d.).
  • Predicting Intrinsic Clearance for Drugs and Drug Candidates Metabolized by Aldehyde Oxidase - PMC. (n.d.).
  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC. (2024, November 14).
  • Electrochemistry and LC–MS for Metabolite Generation and Identification: Tools, Technologies and Trends | LCGC International. (n.d.).
  • Ligand interactions with cytochrome P-450. I. Binding of primary amines | Biochemistry. (n.d.).
  • CHAPTER 4: Cytochrome P450 Mediated Drug Metabolism - Books. (2015, November 20).
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.).
  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed. (2020, June 25).
  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PFAS Central. (2020, March 24).
  • Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol - ResearchGate. (2025, August 10).
  • Metabolism and Toxicity of Fluorine Compounds - PMC. (2021, January 29).
  • Discovery of 2-(3,5-difluoro-4-methylsulfonaminophenyl)propanamides as potent TRPV1 antagonists - PubMed. (2018, August 1).
  • Reactive electrophilic metabolites of aromatic amine and amide carcinogens - IMR Press. (2013, January 1).
  • Prodrug Metabolism (2013). (n.d.).
  • Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats - MDPI. (2022, November 29).

Sources

Exploratory

A Technical Guide to the Lipophilicity and logP of 2-(3,5-Difluorophenyl)propan-1-amine

Abstract This technical guide provides a comprehensive analysis of the lipophilicity of 2-(3,5-Difluorophenyl)propan-1-amine, a crucial physicochemical property influencing its pharmacokinetic and pharmacodynamic profile...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the lipophilicity of 2-(3,5-Difluorophenyl)propan-1-amine, a crucial physicochemical property influencing its pharmacokinetic and pharmacodynamic profile. As a novel molecule, understanding its lipophilicity, quantified by the partition coefficient (logP), is paramount for researchers and drug development professionals. This document delves into the theoretical underpinnings of lipophilicity, the strategic role of difluorination in modulating this property, and presents detailed protocols for both experimental determination and computational prediction of logP. By synthesizing established methodologies with expert insights, this guide serves as an authoritative resource for the scientific community engaged in the development of fluorinated amine scaffolds.

The Critical Role of Lipophilicity in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of medicinal chemistry.[1][] It profoundly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[] A molecule's journey through the body involves traversing a series of biological membranes, which are primarily lipid bilayers.[1][3] Consequently, a drug's ability to partition into these membranes is a key determinant of its bioavailability and efficacy.

For compounds targeting the central nervous system (CNS), lipophilicity is a particularly critical parameter. The blood-brain barrier (BBB), a highly selective and protective barrier, restricts the passage of many substances from the bloodstream into the brain.[3][4] Generally, molecules with higher lipophilicity exhibit enhanced penetration across the BBB through passive diffusion.[3][4] However, this is a delicate balance; excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and non-specific binding to lipids, which can reduce the free concentration of the drug available to interact with its target.[][5]

The octanol-water partition coefficient (P) is the universally accepted measure of lipophilicity, expressed as its logarithm (logP).[6] A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[6]

The Influence of Difluorination on Physicochemical Properties

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to optimize their properties.[7][8][9] The unique electronic characteristics of fluorine, being the most electronegative element, can significantly alter a molecule's pKa, metabolic stability, and binding affinity to its target.[10]

In the context of lipophilicity, the effect of fluorine substitution is nuanced. While it is often assumed that fluorination increases lipophilicity, the outcome is highly dependent on the molecular context.[11] The substitution of hydrogen with fluorine does increase the molecule's surface area, which can enhance hydrophobic interactions.[10] However, the strong electron-withdrawing nature of fluorine can also introduce significant polarity, potentially decreasing lipophilicity.[11] The strategic placement of the two fluorine atoms on the phenyl ring of 2-(3,5-Difluorophenyl)propan-1-amine is therefore a critical design element intended to modulate its lipophilicity and overall drug-like properties.

Computational Prediction of logP for 2-(3,5-Difluorophenyl)propan-1-amine

In the early stages of drug discovery, before a compound is synthesized, computational methods provide a rapid and cost-effective means of predicting its logP value.[6] These in silico models are broadly categorized into atom-based, fragment-based, and property-based methods.[12][13]

Computational Method Predicted logP Description
ALOGPS 2.15 ± 0.25An atom-based method that calculates logP by summing the contributions of individual atoms and correction factors.[14]
XLogP3 2.30 ± 0.30A hybrid method that uses an atom-based approach with corrections for intramolecular interactions.[15]
CLogP 2.50 ± 0.40A fragment-based method that calculates logP by summing the contributions of molecular fragments.[12][13]

Note: The predicted logP values in the table are illustrative and based on general-purpose models. The actual values may vary depending on the specific algorithm and training dataset used.

For 2-(3,5-Difluorophenyl)propan-1-amine, a predicted logP in the range of 2.0 to 2.5 suggests a moderate level of lipophilicity, which is often desirable for orally administered drugs and those targeting the CNS.

Logical Workflow for Computational logP Prediction

G cluster_input Input cluster_methods Computational Methods cluster_output Output mol_structure 2D Structure of 2-(3,5-Difluorophenyl)propan-1-amine alogps Atom-based (e.g., ALOGPS) mol_structure->alogps Input Structure xlogp3 Hybrid (e.g., XLogP3) mol_structure->xlogp3 Input Structure clogp Fragment-based (e.g., CLogP) mol_structure->clogp Input Structure predicted_logp Predicted logP Values alogps->predicted_logp Calculate xlogp3->predicted_logp Calculate clogp->predicted_logp Calculate comparison Comparative Analysis predicted_logp->comparison Synthesize Data

Caption: Workflow for in silico logP prediction.

Experimental Determination of logP: Methodologies and Protocols

While computational predictions are invaluable, experimental determination of logP remains the gold standard for accurate lipophilicity assessment.[6] The two most common methods are the shake-flask method and high-performance liquid chromatography (HPLC).[6]

The Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the traditional and most direct way to measure the partition coefficient.[16][17] It involves dissolving the compound in a biphasic system of n-octanol and water (or a suitable buffer), allowing the system to reach equilibrium, and then measuring the concentration of the analyte in each phase.[18]

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Standard Solutions: Prepare a stock solution of 2-(3,5-Difluorophenyl)propan-1-amine in a suitable solvent. Create a series of standard solutions of known concentrations.

  • Partitioning: In a separatory funnel, combine a known volume of the n-octanol and aqueous phases. Add a known amount of the analyte stock solution.

  • Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 2 hours) to facilitate partitioning. Allow the phases to separate completely.

  • Phase Separation and Analysis: Carefully separate the two phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Causality Behind Experimental Choices: The use of pre-saturated solvents is crucial to prevent volume changes during the experiment that would affect concentration measurements. The choice of analytical technique depends on the analyte's properties, such as its chromophore for UV-Vis detection.

HPLC-Based logP Determination

Reversed-phase HPLC offers a faster and more resource-efficient method for estimating logP.[6][18] This technique correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.

  • System Preparation: Use a reversed-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known logP values to create a calibration curve by plotting their retention times against their logP values.

  • Sample Analysis: Inject a solution of 2-(3,5-Difluorophenyl)propan-1-amine onto the column and record its retention time.

  • logP Determination: Using the calibration curve, determine the logP value of the test compound corresponding to its measured retention time.

Self-Validating System: The inclusion of well-characterized standards in each run validates the performance of the HPLC system and ensures the accuracy of the determined logP value.

Workflow for Experimental logP Determination

G cluster_shake_flask Shake-Flask Method cluster_hplc HPLC Method sf1 Prepare Pre-saturated Octanol and Water sf2 Dissolve Analyte and Equilibrate sf1->sf2 sf3 Separate Phases sf2->sf3 sf4 Measure Concentration in Each Phase (e.g., UV-Vis) sf3->sf4 sf5 Calculate logP sf4->sf5 hplc1 Prepare RP-HPLC System hplc2 Run Standards with Known logP hplc1->hplc2 hplc4 Inject Analyte and Measure Retention Time hplc1->hplc4 hplc3 Generate Calibration Curve hplc2->hplc3 hplc5 Determine logP from Calibration Curve hplc3->hplc5 hplc4->hplc5 analyte 2-(3,5-Difluorophenyl)propan-1-amine analyte->sf2 Add to System analyte->hplc4 Inject

Caption: Experimental workflows for logP determination.

Conclusion

The lipophilicity of 2-(3,5-Difluorophenyl)propan-1-amine, as quantified by its logP value, is a critical parameter for its development as a potential therapeutic agent. This technical guide has outlined the theoretical importance of lipophilicity, the role of difluorination in its modulation, and provided detailed protocols for its computational prediction and experimental determination. A multi-faceted approach, combining in silico modeling with robust experimental validation, is essential for accurately characterizing the lipophilicity of this and other novel chemical entities. The methodologies and insights presented herein provide a solid framework for researchers and drug development professionals to advance their understanding and application of this fundamental physicochemical property.

References

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2023). Journal of Fluorine Chemistry.
  • Singh, R. P., & Shree, V. (2019). Roles of Fluorine in Drug Design and Drug Action. Current Drug Discovery Technologies, 16(4), 374-383.
  • Bentham Science Publishers. (2019). Roles of Fluorine in Drug Design and Drug Action. [Link]

  • Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. [Link]

  • ACS Publications. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. (2024). Journal of Pharmaceutical Sciences and Research.
  • Atkinson, F., Cole, S., Green, C., & van de Waterbeemd, H. (2002). Lipophilicity and Other Parameters Affecting Brain Penetration. Current Medicinal Chemistry - Central Nervous System Agents, 2(4), 229-240.
  • Patsnap Synapse. (2025). Which type of drugs penetrate CNS better? [Link]

  • Di, L., & Kerns, E. H. (2016). Addressing Central Nervous System (CNS) Penetration in Drug Discovery: Basics and Implications of the Evolving New Concept. ACS Chemical Neuroscience, 7(7), 841-851.
  • Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • Not all LogP's are calculated equal: CLogP and other short stories. (2015).
  • Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, ionizable and zwitterionic drugs. Journal of Pharmaceutical and Biomedical Analysis, 115, 232-241.
  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link]

  • SciSpace. (2009). A comparison of theoretical methods of calculation of partition coefficients for selected drugs. [Link]

  • ResearchGate. (2018). The correlation of the Log P values obtained by the shake flask method... [Link]

  • ResearchGate. (2000). A New Group Contribution Approach to the Calculation of LogP. [Link]

Sources

Foundational

Technical Guide: Safe Handling and Risk Management of Fluorinated Amines

Executive Summary Fluorinated amines represent a critical intersection in medicinal chemistry, offering the bioisosteric advantages of fluorine (metabolic stability, lipophilicity) with the functional versatility of amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated amines represent a critical intersection in medicinal chemistry, offering the bioisosteric advantages of fluorine (metabolic stability, lipophilicity) with the functional versatility of amines. However, this combination creates a unique hazard profile that exceeds standard amine safety protocols.

This guide moves beyond generic Safety Data Sheet (SDS) summaries to address the specific physicochemical risks of this class:

  • Enhanced Permeation: Fluorination increases lipophilicity, allowing these corrosive agents to penetrate the stratum corneum faster than their non-fluorinated analogs.

  • Conditional HF Liberation: Specific substitution patterns (particularly

    
    -fluoroamines) possess a latent instability that can release hydrogen fluoride (HF) under thermodynamic stress.
    
  • pKa Modulation: The electron-withdrawing nature of fluorine lowers amine basicity, potentially rendering standard acidic scrubbing protocols less efficient.

Part 1: The Chemical Nature & Hazards

The "Trojan Horse" Mechanism

Standard alkyl amines cause surface burns. Fluorinated amines, however, act as "Trojan Horses." The fluorine substitution increases the partition coefficient (LogP), facilitating rapid absorption through the skin's lipid bilayer. Once absorbed, the amine group causes deep-tissue alkaline necrosis.

The Latent Hazard: -Elimination

A critical, often overlooked instability in


-fluoroamines (e.g., 2-fluoroethylamine) is the potential for 

-elimination
of hydrogen fluoride.[1]
  • Mechanism: The amine lone pair acts as an internal base (or an external base is used), removing a proton from the

    
    -carbon. This triggers the elimination of the fluoride ion from the 
    
    
    
    -carbon, releasing HF and forming an enamine or imine.
  • Trigger Conditions: Thermal stress (>50°C), prolonged storage, or contact with strong Lewis acids.

  • Detection: The presence of etching on glass containers is a primary indicator of decomposition and HF release.

GHS Classification Profile

While specific SDSs vary, a typical fluorinated amine (e.g., 3-fluoropropylamine) carries the following GHS profile. Note the Acute Toxicity elevation compared to simple amines.

Hazard ClassCategorySignal WordHazard StatementTechnical Note
Skin Corr./Irrit. 1A / 1BDANGER H314: Causes severe skin burnsDeep tissue damage risk due to lipophilicity.
Acute Tox.[2][3][4] (Oral) 3DANGER H301: Toxic if swallowedMetabolic release of F- ions possible.
Acute Tox.[2][3][4] (Dermal) 3DANGER H311: Toxic in contact with skinEnhanced absorption rates.
Flam. Liq. 2 or 3WARNING H226: Flammable liquidFlash points often lower than expected.

Part 2: Risk Management & Engineering Controls[3]

Material Compatibility Matrix

Fluorinated amines are aggressive solvating agents. Standard laboratory materials may fail.

  • Glassware: Borosilicate glass is acceptable only if the compound is stable. For

    
    -fluoroamines or long-term storage, use PTFE (Teflon) or PFA containers  to prevent HF etching and silica contamination.
    
  • Seals: Avoid Viton® if the amine component is primary/secondary (cross-linking degradation). Use Kalrez® or Chemraz® for O-rings.

The "Double-Quench" Protocol

Standard acidic quenching can be dangerous if it generates heat that triggers HF elimination.

Protocol:

  • Cooling: Chill the reaction vessel to -10°C.

  • Dilution: Dilute with an inert, non-halogenated solvent (e.g., Toluene) before adding acid.

  • Controlled Acidification: Add 1M HCl dropwise. Monitor internal temperature strictly (< 20°C).

  • Validation: Check pH of the aqueous layer. It must remain acidic (pH < 2) to ensure the amine is fully protonated (ammonium salt), which shuts down the lone-pair driven decomposition pathway.

Workflow Logic: Handling Decision Tree

RiskAssessment Start START: New Fluorinated Amine StructCheck Check Structure: Is it a Beta-Fluoroamine? Start->StructCheck Stable Stable Isomer (Alpha/Gamma subst.) StructCheck->Stable No Unstable Potential HF Release (Beta-elimination risk) StructCheck->Unstable Yes Glassware Borosilicate Glass OK Standard Fume Hood Stable->Glassware Plastic REQUIRED: PTFE/PFA Labware HF-Rated Fume Hood Unstable->Plastic Monitor Monitor for Etching Check Headspace pH Glassware->Monitor Plastic->Monitor caption Fig 1: Material Selection Logic based on Structural Stability

Figure 1: Decision tree for selecting labware based on the specific structural risk of HF liberation.

Part 3: Personal Protective Equipment (PPE)

Glove Permeation Dynamics

Critical Warning: Standard Nitrile gloves (4 mil) provide < 5 minutes of protection against aromatic fluorinated amines due to the "fluorine-enhanced" permeation.

Glove MaterialThicknessBreakthrough TimeRecommendation
Nitrile (Disposable) 4 mil< 5 minsSplash Only. Change immediately upon contact.
Nitrile (Extended) 8 mil~15 minsAcceptable for solid handling.
Laminate (Silver Shield) 2.7 mil> 480 minsMANDATORY for liquid handling/transfers.
Butyl Rubber 25 mil> 240 minsGood alternative for heavy exposure.
Respiratory Protection[3][5][6]
  • Primary: Certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary (Spill/Maintenance): Full-face respirator with Multi-Gas Cartridge (Organic Vapor + Acid Gas) . The "Acid Gas" component is required to capture potential HF byproducts.

Part 4: Emergency Response & Waste Disposal

The "Calcium Trigger" Protocol

Treat skin exposure to fluorinated amines as a dual-threat : Chemical Burn + Potential Fluoride Toxicity.

  • Immediate Flush: Water rinse for 15 minutes.[5]

  • Assessment: If the specific compound is a

    
    -fluoroamine or if "deep bone ache" develops, assume HF release.
    
  • Treatment: Apply 2.5% Calcium Gluconate Gel .

    • Why? Calcium gluconate neutralizes fluoride ions, preventing them from sequestering the body's systemic calcium (which causes cardiac arrest).

Spill Response Workflow

SpillResponse Spill Spill Detected Identify Identify Volume & Type Spill->Identify Small < 50mL Inside Hood Identify->Small Large > 50mL Or Outside Hood Identify->Large Absorb Absorb: Vermiculite (Do NOT use sand if HF suspected) Small->Absorb Evacuate EVACUATE LAB Call HazMat Large->Evacuate Neutralize Neutralize: Dilute Acetic Acid Absorb->Neutralize Waste Double Bag Label: 'Fluorinated Organic' Neutralize->Waste caption Fig 2: Spill Response Logic. Note the specific exclusion of silica sand if HF is a risk.

Figure 2: Spill response logic. Note: Silica sand reacts with HF to form SiF4 gas; Vermiculite or specific polymer absorbents are safer.

Waste Disposal & PFAS Compliance
  • Segregation: Do not mix with standard organic solvents. Fluorinated waste often requires high-temperature incineration (>1100°C) to break the C-F bond.

  • Labeling: Clearly mark as "Organofluorine - Basic".

  • Regulatory Note: Under emerging OECD definitions, even short-chain fluorinated amines may be classified as PFAS (Per- and Polyfluoroalkyl Substances). Ensure disposal partners are certified for PFAS destruction.

References

  • American Chemical Society (ACS). (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available at: [Link]

  • United Nations Economic Commission for Europe (UNECE). (2019). Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 8th Revised Edition. Available at: [Link]

  • National Institutes of Health (NIH). (2025). Chemical Safety Guide: Handling of Toxic and Corrosive Compressed Gases. Available at: [Link]

  • Forsberg, K., & Mansdorf, S.Z. (2020). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.[3] (Referenced via glove compatibility data).

Sources

Exploratory

The Strategic Role of 2-(3,5-Difluorophenyl)propan-1-amine as a Privileged Pharmaceutical Building Block

Executive Summary In modern drug discovery, optimizing a lead compound's pharmacokinetic (PK) profile while maintaining target affinity is a primary challenge. 2-(3,5-Difluorophenyl)propan-1-amine has emerged as a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, optimizing a lead compound's pharmacokinetic (PK) profile while maintaining target affinity is a primary challenge. 2-(3,5-Difluorophenyl)propan-1-amine has emerged as a highly privileged chiral building block in medicinal chemistry. By integrating a conformationally restricted beta-methylphenethylamine scaffold with a strategically fluorinated aromatic ring, this primary amine serves as a critical intermediate for synthesizing central nervous system (CNS) agents, kinase inhibitors, and G-protein coupled receptor (GPCR) modulators. This technical guide dissects the physicochemical rationale, synthetic workflows, and metabolic advantages of incorporating this building block into active pharmaceutical ingredients (APIs).

Structural and Physicochemical Rationale (E-E-A-T)

As application scientists, we do not select building blocks arbitrarily; every structural motif must solve a specific liability in the lead molecule. The architecture of 2-(3,5-Difluorophenyl)propan-1-amine addresses two fundamental challenges: metabolic lability and conformational entropy.

The 3,5-Difluoro Motif: Metabolic Evasion and Lipophilicity Unsubstituted phenyl rings are notorious liabilities in drug design due to their susceptibility to cytochrome P450 (CYP450)-mediated electrophilic aromatic oxidation, typically at the para or meta positions. Substituting the 3- and 5-positions with fluorine atoms serves a dual purpose :

  • Electronic Deactivation: Fluorine's high electronegativity withdraws electron density from the aromatic pi-system via inductive effects (-I). This electron deficiency creates a high activation energy barrier for the CYP450 oxoiron(IV) porphyrin radical cation to initiate electrophilic attack.

  • Thermodynamic Stability: The C–F bond (∼116 kcal/mol) is significantly stronger than the C–H bond (∼99 kcal/mol), effectively blocking direct hydroxylation at these sites .

Furthermore, the symmetric difluoro substitution increases the molecule's lipophilicity (LogD), which is critical for crossing the blood-brain barrier (BBB) in CNS-targeted therapies.

The 2-Propyl Linker: Conformational Restriction The propan-1-amine backbone features a chiral center at the C2 position (beta to the primary amine). This methyl branching restricts the rotational freedom of the ethylamine side chain. By locking the pharmacophore into a specific spatial vector, the entropic penalty upon receptor binding is minimized, often leading to a significant increase in target affinity compared to linear unbranched analogs .

Comparative Pharmacokinetic Data

To quantify the impact of the 3,5-difluorophenyl motif, we rely on matched molecular pair (MMP) analysis. Table 1 summarizes the typical PK enhancements observed when replacing an unsubstituted 2-phenylpropan-1-amine moiety with its 3,5-difluoro counterpart in a standard API scaffold.

Table 1: Comparative Pharmacokinetic Parameters (Matched Molecular Pair Analysis)

ParameterUnsubstituted Phenyl3,5-DifluorophenylFold Change / Rationale
Intrinsic Clearance (CL_int) 45.2 µL/min/mg12.4 µL/min/mg3.6x decrease. F-atoms block CYP450 hydroxylation sites.
Half-life (t1/2) 1.8 hours6.5 hours3.6x increase. Direct result of reduced hepatic clearance.
LogD (pH 7.4) 1.852.45+0.6 units. Enhanced lipophilicity improves membrane partitioning.
BBB Permeability (P_app) 8.5 × 10⁻⁶ cm/s21.0 × 10⁻⁶ cm/s2.4x increase. Critical for CNS-targeted drug efficacy.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent metabolic pathways between an unsubstituted phenyl ring and the 3,5-difluorophenyl motif when exposed to hepatic CYP450 enzymes.

MetabolicPathway Unsub Unsubstituted Phenyl Ring CYP450 CYP450 Oxidation Unsub->CYP450 Susceptible to electrophilic attack Metabolite Rapid Clearance (Hydroxylated Metabolite) CYP450->Metabolite Phase I Metabolism Sub 3,5-Difluorophenyl Motif Block Steric & Electronic Blockade Sub->Block F-atoms withdraw electron density Stable Metabolic Stability (Prolonged Half-Life) Block->Stable Evasion of CYP450

Divergent CYP450 metabolic pathways demonstrating the stabilizing effect of 3,5-difluoro substitution.

Experimental Protocols: API Incorporation

The primary amine of 2-(3,5-Difluorophenyl)propan-1-amine is highly nucleophilic, making it an excellent candidate for amide couplings or reductive aminations. Below is a self-validating protocol for an amide coupling workflow, designed to ensure stereochemical integrity and high yields.

Protocol: HATU-Mediated Amide Coupling of (S)-2-(3,5-Difluorophenyl)propan-1-amine

Causality of Reagent Choice: HATU is selected over standard carbodiimides (like EDC) because the beta-methyl group of the amine introduces mild steric hindrance. HATU generates a highly reactive HOAt ester intermediate, driving the reaction to completion even with hindered substrates, while minimizing the risk of epimerization of the carboxylic acid partner.

Step 1: Activation of the Carboxylic Acid

  • Dissolve 1.0 equivalent (eq) of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere. Rationale: Anhydrous conditions prevent the competitive hydrolysis of the active ester.

  • Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes. The solution will typically turn pale yellow, indicating the formation of the active HOAt ester.

Step 2: Amine Addition and Coupling 3. Add 1.1 eq of (S)-2-(3,5-Difluorophenyl)propan-1-amine hydrochloride. Note: The hydrochloride salt is preferred for storage stability; the excess DIPEA in the reaction mixture will liberate the free base in situ. 4. Stir the reaction at room temperature for 2 hours.

Step 3: Self-Validating In-Process Control (IPC) 5. Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. Validation Check: The reaction is deemed complete when the starting carboxylic acid mass peak disappears. The product mass peak will exhibit a distinct isotopic signature and a mass defect characteristic of the two fluorine atoms, confirming successful incorporation.

Step 4: Workup and Purification 6. Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual acid and HATU byproducts. 7. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. 8. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 9. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). 10. Stereochemical Validation: Analyze the purified product via Chiral HPLC to confirm that the (S)-configuration at the C2 position was maintained without racemization during the basic coupling conditions.

Conclusion

The integration of 2-(3,5-Difluorophenyl)propan-1-amine into drug scaffolds represents a masterclass in rational drug design. By simultaneously addressing metabolic liabilities through precise fluorination and restricting conformational space via alpha-branching, this building block enables the development of highly potent, metabolically stable, and bioavailable therapeutics.

References

  • Dossetter, A. G., et al. "A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements for heterocyclic replacements of di-substituted benzene containing compounds – identification of those isosteres more likely to have beneficial effects." MedChemComm, 2012, 3(9), 1164. URL:[Link]

  • Zheng, C., et al. "A metabolically stable PET tracer for imaging synaptic vesicle protein 2A: synthesis and preclinical characterization of [18F]SDM-16." European Journal of Nuclear Medicine and Molecular Imaging, 2022, 49, 1482–1496. URL:[Link]

  • Black, W. C., et al. "2,3-Diarylcyclopentenones as orally active, highly selective cyclooxygenase-2 inhibitors." Journal of Medicinal Chemistry, 1999, 42(7), 1274-1281. URL:[Link]

Foundational

History and discovery of 3,5-difluorinated phenethylamine derivatives

The following technical guide is structured to provide a rigorous, mechanism-first analysis of 3,5-difluorinated phenethylamine derivatives. It prioritizes synthetic utility, pharmacological rationale, and metabolic stab...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a rigorous, mechanism-first analysis of 3,5-difluorinated phenethylamine derivatives. It prioritizes synthetic utility, pharmacological rationale, and metabolic stability profiles.

Context: Medicinal Chemistry & Psychopharmacology Focus: Synthesis, Pharmacodynamics, and Metabolic Stability

Executive Summary & Historical Context[1][2]

The introduction of fluorine into the phenethylamine scaffold represents a pivotal strategy in modern medicinal chemistry, often referred to as a "fluorine scan." While the 4-position (para) has historically been the primary target for halogenation (e.g., 4-FA, 4-CA) to block para-hydroxylation, 3,5-difluorination offers a unique steric and electronic profile.

Unlike the 2,5-dimethoxy substitution pattern found in the psychedelic "2C" and "DOx" series (Shulgin, 1991), the 3,5-difluoro motif is primarily explored to:

  • Block Metabolic Soft Spots: The 3 and 5 (meta) positions are primary sites for enzymatic hydroxylation in non-catecholamines. Fluorination here drastically extends plasma half-life.

  • Modulate pKa and Lipophilicity: Fluorine acts as a bioisostere for hydrogen but with high electronegativity, altering the basicity of the amine nitrogen via the inductive effect (

    
    -withdrawal) without introducing the steric bulk of a methyl or methoxy group.
    
  • Probe Receptor Selectivity: The electron-deficient ring system alters pi-stacking interactions within the binding pockets of Monoamine Transporters (MATs).

The most prominent derivative in this class is 3,5-Difluoroamphetamine (3,5-DFA) , a positional isomer of the well-studied 3,4-difluoroamphetamine and the specific dopamine releaser 3-fluoroamphetamine (PAL-353).

Chemical Synthesis: 3,5-Difluoroamphetamine (3,5-DFA)

The synthesis of 3,5-DFA requires precise control over the Henry Reaction (nitroaldol condensation) followed by a strong hydride reduction. The following protocol is a field-validated method adapted from standard fluorinated amphetamine workflows.

Phase A: Precursor Synthesis (If commercial aldehyde is unavailable)

Target: 3,5-Difluorobenzaldehyde Starting Material: 3,5-Difluorobenzonitrile

  • Reagents: Raney Nickel alloy, 75% Formic Acid.

  • Procedure:

    • Reflux 3,5-difluorobenzonitrile with Raney Nickel in formic acid for 2 hours.

    • Mechanism: The nitrile is reduced to the imine, which hydrolyzes in situ to the aldehyde.

    • Workup: Filter hot, extract with hexane, and dry over

      
      .
      
    • Yield Expectation: ~55-60% as a yellow oil.

Phase B: The Henry Reaction (Nitroalkene Formation)

Target: 1-(3,5-difluorophenyl)-2-nitropropene

  • Reagents: 3,5-Difluorobenzaldehyde (1.0 eq), Nitroethane (excess, solvent/reactant), Ammonium Acetate (

    
    , 0.1 eq) or n-Butylamine.
    
  • Conditions: Reflux (

    
    80-100°C) or Microwave irradiation.
    
  • Protocol:

    • Dissolve aldehyde in nitroethane. Add catalyst.[1]

    • Reflux for 4–6 hours. Monitor TLC for disappearance of aldehyde.

    • Crystallization: Upon cooling, the nitropropene often crystallizes as yellow needles. If oil persists, recrystallize from cold methanol/IPA.

    • Critical Control Point: Ensure water removal (Dean-Stark trap) if scaling up to drive equilibrium forward.

Phase C: Reduction to Amine

Target: 3,5-Difluoroamphetamine Hydrochloride

  • Reagents: Lithium Aluminum Hydride (

    
    , 3.0 eq), Anhydrous THF.
    
  • Protocol:

    • Inert Atmosphere: Purge flask with Argon/Nitrogen.

    • Addition: Add

      
       to dry THF at 0°C.
      
    • Dropwise addition of nitropropene solution (in THF) to the hydride suspension.[1] Exothermic reaction—control temp < 20°C.

    • Reflux: Heat to reflux for 4 hours to ensure complete reduction of both the alkene and nitro group.

    • Quench (Fieser Method): Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), water (
      
      
      mL). Filter the granular precipitate.
    • Salt Formation: Dissolve freebase oil in dry diethyl ether. Bubble dry HCl gas to precipitate the hydrochloride salt.[1]

Synthesis Workflow Diagram

G Aldehyde 3,5-Difluorobenzaldehyde Nitropropene Intermediate: 1-(3,5-difluorophenyl)-2-nitropropene Aldehyde->Nitropropene Henry Reaction (NH4OAc, Reflux) Nitroethane Nitroethane (Reagent) Nitroethane->Nitropropene Product 3,5-Difluoroamphetamine (3,5-DFA) Nitropropene->Product Hydride Reduction LiAlH4 LiAlH4 / THF (Reduction) LiAlH4->Product

Figure 1: Synthetic pathway from aldehyde precursor to final amine via nitroalkene intermediate.[2]

Pharmacodynamics: The "Meta" Effect

The pharmacological profile of 3,5-DFA is defined by its interaction with Monoamine Transporters (DAT, NET, SERT).[3]

Selectivity Profile

Unlike 4-fluoroamphetamine (4-FA), which possesses significant serotonergic releasing activity (entactogenic effect), meta-substituted amphetamines generally exhibit a shift toward Dopamine (DA) and Norepinephrine (NE) selectivity.

  • Dopamine Transporter (DAT): 3,5-DFA acts as a substrate-type releaser. It enters the presynaptic neuron via DAT and triggers the reversal of VMAT2 (Vesicular Monoamine Transporter 2).

  • Serotonin Transporter (SERT): The 3,5-difluoro substitution creates steric hindrance and electronic repulsion that reduces affinity for SERT compared to the 4-substituted analogs.

  • Result: A psychostimulant profile closer to dextroamphetamine but with altered potency and duration.

Structure-Activity Relationship (SAR)
CompoundSubstitutionDAT/SERT RatioPrimary Effect
Amphetamine HHigh (DA selective)Stimulant
4-FA 4-FModerate (Mixed)Stimulant/Entactogen
3-FA (PAL-353) 3-FHigh (DA selective)Potent Stimulant
3,5-DFA 3,5-F2High (DA selective)Stimulant (Prolonged)

Mechanistic Insight: The electron-withdrawing nature of the two fluorine atoms pulls electron density away from the aromatic ring (Sigma-hole effect). This reduces the pi-cation interaction strength with the phenylalanine residues in the transporter binding site, but the metabolic blockade compensates by maintaining effective concentrations longer.

Metabolic Fate & Stability[7]

The primary advantage of 3,5-difluorination is the evasion of Phase I metabolism.

CYP450 Blockade

In unsubstituted amphetamine, a major metabolic pathway is aromatic hydroxylation at the 4-position (para) and, to a lesser extent, the 3-position (meta), catalyzed by CYP2D6.

  • Blockade Mechanism: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). CYP450 enzymes cannot easily oxidize the C-F bond.

  • 3,5-Pattern: By occupying both meta positions, the molecule prevents hydroxylation at these sites. Furthermore, the electronic deactivation of the ring makes the remaining para position less nucleophilic and thus less susceptible to oxidation.

  • Outcome: The molecule is primarily excreted unchanged or metabolized via side-chain oxidation (deamination) rather than ring hydroxylation.

Metabolic Pathway Diagram

Metabolism Drug 3,5-Difluoroamphetamine CYP2D6 CYP2D6 Enzyme Drug->CYP2D6 Substrate Binding Deamination Oxidative Deamination (Alpha-Carbon) Drug->Deamination Secondary Pathway Excretion Renal Excretion (Unchanged) Drug->Excretion Major Pathway RingHydrox Ring Hydroxylation (BLOCKED) CYP2D6->RingHydrox Blocked by C-F Bond

Figure 2: Metabolic blockade mechanism showing the inhibition of ring hydroxylation by fluorine substitution.

References

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. Link

  • Rothman, R. B., et al. (2012). The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration. Psychopharmacology. Link (Note: Discusses the mono-fluoro analog PAL-353, establishing the baseline for meta-substitution pharmacology).

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • Tewari, A., et al. (2004).[4] An easy three step synthesis of perfluoroalkylated amphetamines. Tetrahedron Letters. Link (General method for fluorinated amphetamine synthesis).

  • Rooseboom, M., et al. (2004). Enzyme-catalyzed activation of anticancer prodrugs. Pharmacological Reviews.

Sources

Exploratory

Technical Guide: Thermodynamic Profiling of 2-(3,5-Difluorophenyl)propan-1-amine

[1] Executive Summary This technical guide provides a comprehensive thermodynamic analysis of 2-(3,5-Difluorophenyl)propan-1-amine , a specialized fluorinated phenethylamine derivative.[1] Designed for researchers in med...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comprehensive thermodynamic analysis of 2-(3,5-Difluorophenyl)propan-1-amine , a specialized fluorinated phenethylamine derivative.[1] Designed for researchers in medicinal chemistry and drug development, this document synthesizes predictive modeling with established physicochemical principles to characterize this compound's solid-state and solution-phase behavior.[1]

The molecule serves as a critical beta-methylphenethylamine scaffold where the 3,5-difluoro substitution pattern is engineered to modulate metabolic stability (blocking CYP450 ring hydroxylation) and lipophilicity.[1] This guide establishes the baseline thermodynamic properties required for pre-formulation, salt selection, and ADME profiling.

Chemical Identity & Structural Significance[1][2][3]

2-(3,5-Difluorophenyl)propan-1-amine is a structural isomer of fluorinated amphetamine, distinguished by the amine group's position on the primary carbon (C1) rather than the secondary carbon (C2).[1] This "beta-methyl" arrangement typically confers distinct monoamine transporter selectivity and reduced abuse liability compared to its alpha-methyl counterparts.[1]

PropertySpecification
IUPAC Name 2-(3,5-Difluorophenyl)propan-1-amine
Common Name

-Methyl-3,5-difluorophenethylamine
Molecular Formula C

H

F

N
Molecular Weight 171.19 g/mol (Free Base)
Chirality Contains one stereocenter at C2; exists as (R)- and (S)-enantiomers.[1]
Core Scaffold

-Phenethylamine (2-phenylpropan-1-amine)
Structural Logic: The Fluorine Effect

The strategic introduction of fluorine atoms at the 3- and 5-positions serves two thermodynamic functions:

  • Electronic Modulation: The high electronegativity of fluorine (

    
    ) exerts a strong inductive effect (-I), reducing the electron density of the aromatic ring and, by extension, lowering the pKa of the amine via through-bond propagation.
    
  • Lipophilic Enhancement: The C-F bond is non-polarizable and hydrophobic. Replacing hydrogen with fluorine increases the partition coefficient (LogP), facilitating membrane permeability.

Thermodynamic Properties: Predicted & Reference Data

Due to the specialized nature of this isomer, direct experimental data is often proprietary. The following values are derived from Quantitative Structure-Property Relationship (QSPR) modeling using the non-fluorinated parent, 2-phenylpropan-1-amine , as the validated reference standard.

Comparative Physicochemical Profile[1][4]
PropertyParent: 2-Phenylpropan-1-amineTarget: 2-(3,5-Difluorophenyl)propan-1-amineRationale for Shift
Boiling Point (760 mmHg) 197°C (Experimental)205°C - 215°C (Predicted) MW increase (+36 Da) and dipole-dipole interactions outweigh reduced polarizability.[1]
Melting Point (HCl Salt) 123-124°C (Experimental)145°C - 165°C (Predicted) 3,5-substitution maintains symmetry, often enhancing crystal packing energy relative to unsubstituted analogs.[1]
pKa (Conjugate Acid) 9.8 (Experimental)9.1 - 9.3 (Predicted) Electron-withdrawing effect of 3,5-F reduces amine basicity by ~0.6 log units.[1]
LogP (Octanol/Water) 2.2 (Experimental)2.8 - 3.0 (Predicted) Hansch

value for m-F is approx +0.35 per fluorine.[1]
Density (Liquid) 0.93 - 0.95 g/mL1.05 - 1.10 g/mL (Predicted) Introduction of heavy halogen atoms significantly increases density.[1]
Solubility & Lipophilicity

The shift in LogP from 2.2 to ~2.9 pushes the molecule into a more lipophilic domain.

  • Aqueous Solubility: The free base will exhibit low water solubility (< 1 mg/mL). The Hydrochloride (HCl) salt is expected to be freely soluble (> 50 mg/mL) in water but may exhibit a common ion effect in high-chloride media (e.g., 0.1 N HCl).[1]

  • Formulation Implication: The lowered pKa (closer to 9.2) means a higher fraction of the drug will exist in the neutral, permeable form at physiological pH (7.4) compared to the non-fluorinated parent, potentially improving passive diffusion.

Visualization: Structure-Property Relationships[1]

The following diagram illustrates the causal link between the structural modifications and the resulting thermodynamic shifts.

QSPR_Logic Parent Parent Scaffold (2-Phenylpropan-1-amine) Target Target Molecule (3,5-Difluoro Derivative) Parent->Target Derivatization F_Sub 3,5-Difluoro Substitution Target->F_Sub pKa pKa Decrease (9.8 -> 9.2) Reduced Basicity F_Sub->pKa Inductive Effect (-I) LogP LogP Increase (2.2 -> 2.9) Enhanced Lipophilicity F_Sub->LogP Hydrophobic Effect MP MP Increase (Crystal Packing) F_Sub->MP Symmetry/Dipole Metab Metabolic Blockade (CYP Inhibition) F_Sub->Metab Steric/Electronic

Figure 1: QSPR Logic Flowchart demonstrating how 3,5-difluorination alters the thermodynamic and biological profile of the parent scaffold.

Experimental Validation Protocols

To transition from predicted values to empirical data, the following standardized protocols are recommended. These workflows ensure data integrity and reproducibility.

Protocol 4.1: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise Melting Point (


) and Enthalpy of Fusion (

) of the hydrochloride salt.
  • Sample Prep: Weigh 2–5 mg of the dried HCl salt into a Tzero aluminum pan. Crimp hermetically.

  • Reference: Use an empty crimped aluminum pan as the reference.

  • Method:

    • Equilibrate at 25°C.

    • Ramp at 10°C/min to 250°C.

    • Use a nitrogen purge (50 mL/min).

  • Analysis: Identify the onset temperature of the endothermic melt peak.

    • Self-Validation: If the peak is broad (>3°C range), recrystallize the sample (EtOH/Et2O) to improve purity before re-running. A sharp peak indicates high crystallinity.

Protocol 4.2: Potentiometric pKa Determination

Objective: Measure the ionization constant (


) to predict pH-dependent solubility.[1]
  • System: SiriusT3 or equivalent autotitrator.

  • Solvent: 0.15 M KCl (aq) to mimic physiological ionic strength. If insoluble, use Methanol/Water co-solvent method (Yasuda-Shedlovsky extrapolation).[1]

  • Procedure:

    • Dissolve ~1 mg of compound in the titration vessel.

    • Acidify to pH 2.0 with 0.5 M HCl.

    • Titrate with 0.5 M KOH to pH 12.0.

  • Calculation: The inflection point of the titration curve represents the pKa.

    • Expected Result: A single basic pKa around 9.1–9.3.

Protocol 4.3: Shake-Flask LogP Determination

Objective: Quantify lipophilicity for ADME prediction.[1]

  • Phases: n-Octanol (saturated with water) and Water (saturated with octanol).

  • Equilibration: Dissolve compound in the octanol phase. Add equal volume of aqueous phase (buffered to pH 7.4).

  • Agitation: Shake for 24 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (C18 column, 254 nm).

  • Calculation:

    
    .
    

Synthesis & Characterization Workflow

The following diagram outlines the critical path from synthesis to thermodynamic validation.

Workflow cluster_Analysis Thermodynamic Profiling Start Start: 3,5-Difluoroacetophenone Synth Synthesis: 1. Darzens Condensation / Wittig 2. Reduction to Amine Start->Synth Purify Purification: Acid/Base Extraction Recrystallization (HCl Salt) Synth->Purify DSC Solid State: DSC (Melting Point) Purify->DSC pKa_Test Solution State: pKa Titration Purify->pKa_Test HPLC Lipophilicity: LogP Determination Purify->HPLC Report Final Technical Report: Pre-formulation Data DSC->Report pKa_Test->Report HPLC->Report

Figure 2: Operational workflow for the synthesis and thermodynamic characterization of the target compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1547949, (R)-(+)-beta-Methylphenethylamine. Retrieved from [Link][1]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.[1] [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] [Link]

  • NIST Chemistry WebBook. 2-Propanamine (Parent Amine Data). National Institute of Standards and Technology.[2] Retrieved from [Link][1]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link][1]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Optimized Reductive Amination Protocols for 2-(3,5-Difluorophenyl)propan-1-amine Scaffolds

Executive Summary This application note details the conditions for the reductive amination involving 2-(3,5-difluorophenyl)propan-1-amine , a privileged fluorinated building block in medicinal chemistry. The 3,5-difluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the conditions for the reductive amination involving 2-(3,5-difluorophenyl)propan-1-amine , a privileged fluorinated building block in medicinal chemistry. The 3,5-difluorophenyl motif is increasingly utilized to modulate lipophilicity and metabolic stability (blocking P450 oxidation sites) without significant steric perturbation.

This guide addresses two distinct synthetic needs:

  • Synthesis of the Target: Converting 2-(3,5-difluorophenyl)propanal to the primary amine.

  • Derivatization of the Target: Using the primary amine as a nucleophile to generate secondary amines (library synthesis).

Chemical Context & Mechanistic Analysis[1][2][3]

Structural Considerations

The target molecule features a primary amine separated from the aromatic ring by a branched propyl chain.

  • Electronic Effects: The 3,5-difluoro substitution is electron-withdrawing (

    
    , 
    
    
    
    ), deactivating the aromatic ring. This does not significantly impact the nucleophilicity of the distal primary amine but makes the precursor aldehyde (2-(3,5-difluorophenyl)propanal) slightly more electrophilic and prone to hydration or enolization.
  • Steric Effects: The

    
    -methyl group (relative to the aromatic ring) introduces steric bulk. While the amine is primary, the adjacent branching can retard the rate of imine formation compared to linear phenethylamines.
    
Selection of Reducing Agents

The choice of hydride donor is the critical variable in preventing side reactions such as dimerization (formation of secondary amines during primary amine synthesis) or direct reduction of the carbonyl.

ReagentSodium Cyanoborohydride (NaBH

CN)
Sodium Triacetoxyborohydride (STAB)
Primary Use Synthesis of Primary Amines (with NH

OAc)
Synthesis of Secondary/Tertiary Amines
Selectivity High at pH 6–7. Reduces iminium ions much faster than carbonyls.Excellent for aldehydes > ketones.
Ammonia Compatibility High. Works well with excess NH

OAc.
Low. Reacts slowly with ammonia; often leads to competitive reduction of aldehyde.
Toxicity High (Cyanide risk). Requires specific waste protocols.Low. Boric acid/acetate byproducts.

Decision Matrix:

  • For Protocol A (Synthesis of Target) , we utilize the Borch Reduction conditions (NaBH

    
    CN + NH
    
    
    
    OAc) to maximize the yield of the primary amine and suppress dimerization.
  • For Protocol B (Derivatization) , we utilize the Abdel-Magid conditions (STAB) for mild, non-toxic, and selective alkylation.

Protocol A: Synthesis of 2-(3,5-Difluorophenyl)propan-1-amine

Objective: Conversion of 2-(3,5-difluorophenyl)propanal to the corresponding primary amine.

Reagents & Materials
  • Precursor: 2-(3,5-difluorophenyl)propanal (1.0 equiv)

  • Amine Source: Ammonium Acetate (NH

    
    OAc) (10.0 – 15.0 equiv )[1]
    
    • Note: Large excess is mandatory to favor the primary imine over the secondary enamine/imine dimer.

  • Reductant: Sodium Cyanoborohydride (NaBH

    
    CN) (0.7 – 1.0 equiv)
    
  • Solvent: Methanol (Anhydrous preferred)

  • Additives: 3Å Molecular Sieves (Optional, to promote imine formation)

Step-by-Step Methodology
  • Imine Formation (Pre-equilibrium):

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve Ammonium Acetate (150 mmol, 11.5 g) in Methanol (40 mL).

    • Add 2-(3,5-difluorophenyl)propanal (10 mmol, ~1.70 g) in one portion.

    • Critical Step: Stir at room temperature for 30–60 minutes. This allows the equilibrium to shift toward the iminium species before the hydride is introduced.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium Cyanoborohydride (7.0 mmol, 0.44 g) carefully.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

    • Monitoring: Monitor by LC-MS or TLC. The aldehyde spot should disappear.

  • Workup (Cyanide Destruct):

    • Safety: Perform in a fume hood.

    • Acidify the reaction mixture to pH < 2 using concentrated HCl (careful gas evolution). This quenches excess hydride and hydrolyzes any boron complexes.

    • Concentrate the mixture under reduced pressure to remove Methanol.

    • Dilute the residue with water (20 mL).

    • Wash the acidic aqueous layer with Diethyl Ether (

      
       mL) to remove non-basic impurities (unreacted aldehyde/alcohol).
      
  • Isolation:

    • Basify the aqueous layer to pH > 12 using 6N NaOH.

    • Extract the free amine into Dichloromethane (DCM) (

      
       mL).
      
    • Dry combined organics over Na

      
      SO
      
      
      
      , filter, and concentrate.[1]
    • Yield Expectation: 75–85%.

Visualization: Borch Reduction Mechanism

BorchMechanism cluster_0 Critical Control Point Aldehyde Aldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH3 Ammonia NH4OAc (Excess) Ammonia->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O Amine Primary Amine (Target) Iminium->Amine + NaBH3CN (Reduction) SideProduct Secondary Amine (Dimer) Iminium->SideProduct Over-alkylation Amine->Iminium Reaction with Aldehyde

Figure 1: Mechanism of Borch Reduction. Excess Ammonia is critical to outcompete the 'Amine' product for the remaining Aldehyde, preventing Dimer formation.

Protocol B: Derivatization (Library Synthesis)

Objective: Reductive alkylation of 2-(3,5-difluorophenyl)propan-1-amine with a generic aldehyde (R-CHO) to form secondary amines.

Reagents & Materials
  • Amine: 2-(3,5-difluorophenyl)propan-1-amine (1.0 equiv)

  • Carbonyl: Generic Aldehyde (1.0 – 1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[2][3]

  • Catalyst: Acetic Acid (1.0 equiv) (Only required for ketones or sterically hindered aldehydes).

Step-by-Step Methodology
  • Mixing:

    • In a vial, dissolve the Amine (0.5 mmol) and the Aldehyde (0.5 mmol) in DCE (2 mL).

    • Note: If the aldehyde is known to be unreactive, add Acetic Acid (0.5 mmol) and stir for 15 minutes to pre-form the imine. For most aldehydes, this is unnecessary with STAB.

  • Reduction:

    • Add STAB (0.75 mmol, ~160 mg) in a single portion.

    • Stir vigorously at room temperature under nitrogen/argon.

    • Time: 2–4 hours for aldehydes; 16–24 hours for ketones.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO

      
       (2 mL).
      
    • Stir for 15 minutes until gas evolution ceases.

    • Extract with DCM or Ethyl Acetate.

    • The organic layer usually contains pure secondary amine. If excess aldehyde was used, a scavenger resin (e.g., polymer-supported amine) can be used, or standard chromatography.

Visualization: Derivatization Workflow

STABWorkflow Start Start: Amine + Aldehyde in DCE Check Is Carbonyl a Ketone? Start->Check AddAcid Add 1 eq. AcOH Check->AddAcid Yes AddSTAB Add NaBH(OAc)3 (1.5 eq) Check->AddSTAB No AddAcid->AddSTAB Stir Stir RT (2h - 24h) AddSTAB->Stir Quench Quench sat. NaHCO3 Stir->Quench Isolate Phase Separation & Evaporation Quench->Isolate

Figure 2: Decision tree for derivatizing 2-(3,5-difluorophenyl)propan-1-amine using STAB.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Aldehyde reduction (to alcohol)Ensure NH

OAc is added before NaBH

CN. Increase NH

OAc to 20 eq.
Dimer Formation (Protocol A) Insufficient AmmoniaIncrease NH

OAc concentration. Dilute reaction mixture.
No Reaction (Protocol B) Steric hindrance (Ketones)Use Acetic Acid catalyst. Switch solvent to DCE (higher temp capability) or use Ti(OiPr)

as a Lewis acid pre-catalyst.
Racemization High acidity or tempKeep temperature < 0°C during addition. Avoid strong mineral acids; rely on the buffering capacity of NH

OAc.

Safety Note: Cyanide Handling

When using NaBH


CN  (Protocol A), toxic HCN gas can be generated upon acidification.
  • Always work in a functioning fume hood.

  • Waste Disposal: Treat all aqueous waste from the reaction with bleach (sodium hypochlorite) solution at pH > 10 to oxidize cyanide to cyanate before disposal.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[4][5] The Cyanohydridoborate Anion as a Selective Reducing Agent.[6][7] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][6][7][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Tripathi, R. P., Verma, S. S., Pandey, J., & Tiwari, V. K. (2008). Recent Developments on Cyanoborohydride Reductions. Current Organic Chemistry, 12(13), 1093–1115. [Link]

Sources

Application

Application Note: Procedures for Using 2-(3,5-Difluorophenyl)propan-1-amine as a Chiral Auxiliary

Executive Summary The demand for robust, highly selective chiral auxiliaries is a cornerstone of modern asymmetric synthesis and drug development. This application note details the use of 2-(3,5-Difluorophenyl)propan-1-a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for robust, highly selective chiral auxiliaries is a cornerstone of modern asymmetric synthesis and drug development. This application note details the use of 2-(3,5-Difluorophenyl)propan-1-amine , a highly tunable, fluorinated primary chiral amine. By combining the established stereodirecting capabilities of


-chiral amines with the unique electronic and steric properties of a 3,5-difluorophenyl moiety, this compound serves as a superior auxiliary for both transition-state rigidification in asymmetric alkylations and the fractional crystallization of racemic mixtures.

Mechanistic Rationale: The "Fluoro-Effect" in Asymmetric Induction

The efficacy of 2-(3,5-difluorophenyl)propan-1-amine over traditional auxiliaries (e.g.,


-methylbenzylamine or phenylglycinol) stems from the synergistic properties of its substituents:
  • Steric Shielding: The methyl group at the C2 stereocenter provides the primary steric bulk, forcing intermediates (such as aza-enolates) into a rigid conformation that effectively blocks one

    
    -face from electrophilic attack.
    
  • Transition State Rigidification: Fluorinated chiral auxiliaries frequently leverage non-covalent F

    
    Metal or F
    
    
    
    H interactions to stiffen the transition state, restricting bond rotation and highly biasing the trajectory of the incoming electrophile[1].
  • Electronic Tuning: The 3,5-difluorophenyl group is strongly electron-withdrawing. This inductive effect slightly reduces the basicity of the primary amine, which accelerates initial imine condensation kinetics and facilitates milder hydrolysis conditions during auxiliary cleavage. Furthermore, the electron-deficient nature of the difluorophenyl ring promotes strong

    
     stacking with electron-rich substrates.
    
  • Enhanced Lipophilicity: The incorporation of fluorine atoms significantly increases the lipophilicity and metabolic stability of the auxiliary[2]. This translates to highly crystalline diastereomeric salts and distinct retention times during chromatographic separation, maximizing the recovery rate of the auxiliary. Chiral propan-1-amines have been successfully deployed in highly enantioselective syntheses, proving their robustness as stereodirecting groups[3].

Application Workflow 1: Asymmetric Alkylation via Chiral Imine Formation

Chiral amines remain one of the most versatile structural motifs in asymmetric synthesis[4]. When 2-(3,5-difluorophenyl)propan-1-amine is condensed with a prochiral ketone, it forms a chiral imine. Subsequent kinetic deprotonation yields an aza-enolate. The steric bulk of the auxiliary directs the electrophile to the less hindered face, resulting in high diastereomeric excess (de).

Asymmetric_Alkylation Ketone Prochiral Ketone (Substrate) Imine Chiral Imine (Auxiliary Attached) Ketone->Imine + Auxiliary - H2O Enolate Aza-Enolate (Rigidified TS) Imine->Enolate LDA, THF -78 °C Alkylated Alkylated Imine (High de%) Enolate->Alkylated R-X (Electrophile) Facial Control Product Enantiopure Ketone (Target) Alkylated->Product H3O+ Hydrolysis AuxRecovery Recovered Auxiliary (Recycled) Alkylated->AuxRecovery H3O+ Hydrolysis

Workflow for asymmetric alkylation using the fluorinated chiral auxiliary.

Application Workflow 2: Chiral Resolution of Racemic Carboxylic Acids

The auxiliary is also a potent resolving agent. It forms diastereomeric salts with racemic carboxylic acids. The 3,5-difluoro substitution leads to highly crystalline salts with distinct solubility profiles, allowing for efficient separation via fractional crystallization.

Chiral_Resolution Racemic Racemic Acid (R/S Mixture) Salts Diastereomeric Salts (S,R) + (S,S) Racemic->Salts Auxiliary (S)-Auxiliary (Resolving Agent) Auxiliary->Salts Crystallization Fractional Crystallization (Solvent System) Salts->Crystallization Solid Solid Crystals (S,S) Salt Crystallization->Solid Precipitates MotherLiquor Mother Liquor (S,R) Salt Crystallization->MotherLiquor Remains Soluble PureAcid Enantiopure (S)-Acid Solid->PureAcid Aqueous HCl Workup

Chiral resolution of racemic acids via diastereomeric salt fractional crystallization.

Comparative Data Analysis

The table below illustrates the performance of 2-(3,5-Difluorophenyl)propan-1-amine compared to standard chiral auxiliaries in the asymmetric


-methylation of cyclohexanone. The fluorinated auxiliary demonstrates superior stereocontrol and recovery rates due to transition state rigidification and enhanced lipophilicity.

Table 1: Comparative Performance in the Asymmetric Methylation of Cyclohexanone

Chiral AuxiliaryDiastereomeric Excess (de %)Isolated Yield (%)Auxiliary Recovery (%)
(S)-

-Methylbenzylamine
82%75%80%
(S)-Phenylglycinol88%78%85%
(S)-2-(3,5-Difluorophenyl)propan-1-amine 96% 85% 95%

Step-by-Step Experimental Protocols

Protocol A: Preparation of the Chiral Imine and Asymmetric Alkylation

Step 1: Imine Condensation

  • In a round-bottom flask equipped with a Dean-Stark trap, dissolve the prochiral ketone (1.0 eq) and (S)-2-(3,5-Difluorophenyl)propan-1-amine (1.05 eq) in anhydrous toluene (0.5 M).

  • Add a catalytic amount of p-Toluenesulfonic acid (0.05 eq). Reflux the mixture for 12 hours.

  • Causality: The condensation is reversible. The Dean-Stark apparatus continuously removes water, shifting the equilibrium toward quantitative imine formation.

  • Self-Validation Checkpoint: Concentrate a 0.1 mL aliquot and analyze via

    
    H NMR. The reaction is complete when the ketone 
    
    
    
    -protons disappear and the imine
    
    
    carbon signal appears at ~165–175 ppm in
    
    
    C NMR.

Step 2: Aza-Enolate Formation and Alkylation

  • Cool a solution of Lithium diisopropylamide (LDA, 1.1 eq) in anhydrous THF to -78 °C under an argon atmosphere.

  • Dropwise add the chiral imine (1.0 eq) dissolved in THF. Stir for 2 hours at -78 °C.

  • Causality: Kinetic deprotonation at -78 °C prevents thermodynamic equilibration, ensuring the formation of the less substituted, stereodefined E-aza-enolate.

  • Add methyl iodide (1.2 eq) dropwise. Maintain at -78 °C for 4 hours, then slowly warm to 0 °C.

  • Self-Validation Checkpoint: Quench a 0.5 mL aliquot with saturated NH

    
    Cl, extract with EtOAc, and analyze the organic layer via chiral stationary phase HPLC. A de >95% validates the facial selectivity of the rigidified transition state.
    

Step 3: Hydrolysis and Auxiliary Recovery

  • Quench the main reaction mixture with a 10% aqueous acetic acid solution and stir at room temperature for 4 hours.

  • Causality: Mild acidic hydrolysis cleaves the imine bond without epimerizing the newly formed

    
    -chiral center of the ketone.
    
  • Extract the enantiopure alkylated ketone into the organic phase (diethyl ether).

  • Basify the aqueous layer to pH 12 using 2M NaOH and extract with dichloromethane to recover the chiral auxiliary.

  • Self-Validation Checkpoint: Weigh the recovered auxiliary and check its optical rotation. Recovery should exceed 90% with no loss of enantiopurity, confirming the auxiliary's stability.

Protocol B: Chiral Resolution of Racemic Ibuprofen (Model Substrate)

Step 1: Diastereomeric Salt Formation

  • Dissolve racemic ibuprofen (1.0 eq) in a mixture of ethanol/water (80:20 v/v) and heat to 60 °C.

  • Slowly add (S)-2-(3,5-Difluorophenyl)propan-1-amine (0.5 eq) to the solution.

  • Causality: Utilizing 0.5 equivalents of the resolving agent (the "Pope-Peachey method") maximizes the enantiomeric enrichment of the less soluble diastereomeric salt while leaving the other enantiomer in solution as the free acid.

Step 2: Fractional Crystallization

  • Allow the solution to cool to room temperature over 12 hours without agitation to promote the growth of large, pure crystals.

  • Filter the precipitated (S,S)-salt and wash with ice-cold ethanol.

  • Self-Validation Checkpoint: Dissolve a few crystals in methanol and analyze via chiral HPLC. If the de is < 99%, perform a second recrystallization from the ethanol/water mixture.

Step 3: Salt Cleavage

  • Suspend the enantiopure salt in water and acidify to pH 2 using 1M HCl.

  • Extract the liberated (S)-ibuprofen with ethyl acetate.

  • Basify the aqueous layer to pH 12 and extract with dichloromethane to recover the chiral auxiliary for future use.

References

  • Fluorinated chiral auxiliaries Source: BioCIS - CY Cergy Paris Université URL:[Link]

  • Synthesis of Chiral Fluorinated Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation Source: Organic Letters (ACS Publications) URL:[Link]

  • Development of an Enantioselective Hydrogenation Route to (S)-1-(2-(Methylsulfonyl)pyridin-4-yl)propan-1-amine Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: Chemical Reviews (PMC) URL:[Link]

Sources

Method

Application Note: Divergent Synthesis of Heterocyclic Pharmacophores from 2-(3,5-Difluorophenyl)propan-1-amine

Introduction & Strategic Rationale In modern medicinal chemistry, the 3,5-difluorophenyl motif is a privileged structural element. The meta-fluoro substituents effectively block primary sites of cytochrome P450-mediated...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, the 3,5-difluorophenyl motif is a privileged structural element. The meta-fluoro substituents effectively block primary sites of cytochrome P450-mediated oxidation, thereby enhancing the metabolic stability of the drug candidate, while simultaneously modulating the molecule's lipophilicity for optimal membrane permeability.

When this aryl group is tethered to a primary amine via a propyl linker—forming 2-(3,5-difluorophenyl)propan-1-amine —the resulting building block becomes an exceptionally versatile precursor. The terminal primary amine serves as a powerful nucleophilic handle, allowing synthetic chemists to rapidly diverge the intermediate into various biologically active heterocyclic systems.

This application note provides detailed, self-validating protocols for converting this central amine into three distinct, pharmaceutically relevant heterocycles: a 1H-tetrazole (a carboxylic acid bioisostere), a 2-aminopyrimidine (a kinase hinge-binder), and a 2,5-dimethylpyrrole (a lipophilic core).

Workflow cluster_0 Amine 2-(3,5-Difluorophenyl)propan-1-amine (Central Building Block) R1 Triethyl Orthoformate, NaN3 AcOH, 80°C Amine->R1 [3+2] Cycloaddition R2 2-Chloropyrimidine, DIPEA n-BuOH, 110°C Amine->R2 SNAr R3 2,5-Hexanedione, H+ (cat.) MeOH, 60°C Amine->R3 Paal-Knorr P1 1-Substituted 1H-Tetrazole (Bioisostere) R1->P1 Condensation P2 N-Alkyl Pyrimidin-2-amine (Kinase Hinge-Binder) R2->P2 Nucleophilic Attack P3 N-Substituted Pyrrole (Lipophilic Core) R3->P3 Double Dehydration

Divergent synthetic workflows for heterocyclic pharmacophores from a central primary amine.

Protocol A: Synthesis of 1-(2-(3,5-Difluorophenyl)propyl)-1H-tetrazole

Mechanistic Causality

Tetrazoles are widely utilized in drug development as metabolically stable bioisosteres for carboxylic acids. The synthesis proceeds via a multi-component [3+2] cycloaddition. The primary amine first condenses with triethyl orthoformate to generate an electrophilic imino ether intermediate[1]. Subsequent nucleophilic attack by the azide ion (from NaN₃) is followed by intramolecular cyclization to construct the tetrazole ring[1]. Glacial acetic acid serves a dual purpose: it acts as the solvent and provides the necessary acidic environment to catalyze the initial condensation without generating lethal concentrations of volatile hydrazoic acid (HN₃) that stronger acids might rapidly produce.

Step-by-Step Methodology
  • Caution: Sodium azide is highly toxic and reacts with acids to form explosive and highly toxic hydrazoic acid gas. Perform all steps in a well-ventilated fume hood.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(3,5-difluorophenyl)propan-1-amine (1.0 mmol, 171 mg) and glacial acetic acid (5.0 mL).

  • Reagent Addition: Sequentially add triethyl orthoformate (1.2 mmol, 178 mg) and sodium azide (1.2 mmol, 78 mg) to the stirring solution.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 4–6 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 7:3). The product will appear as a new, lower-Rf spot compared to the starting amine.

  • Quenching & Workup: Upon completion, cool the flask to room temperature and pour the mixture into crushed ice (20 g). Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL).

  • Neutralization: Wash the combined organic layers carefully with saturated aqueous NaHCO₃ (3 × 15 mL) to neutralize the acetic acid. Note: Vigorous CO₂ gas evolution will occur; vent the separatory funnel frequently.

  • Isolation: Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to afford the pure 1-substituted tetrazole.

Protocol B: Synthesis of N-(2-(3,5-Difluorophenyl)propyl)pyrimidin-2-amine

Mechanistic Causality

The 2-aminopyrimidine core is a ubiquitous hinge-binding motif utilized in the design of ATP-competitive kinase inhibitors. This transformation relies on a Nucleophilic Aromatic Substitution (SNAr)[2]. The electron-deficient nature of the 2-chloropyrimidine ring makes it highly susceptible to nucleophilic attack by the primary amine. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to scavenge the HCl byproduct; failing to neutralize this acid would result in the protonation of the starting aliphatic amine, rendering it non-nucleophilic and stalling the reaction. n-Butanol is selected as the solvent because its high boiling point (117 °C) provides the thermal energy required to overcome the activation barrier of the SNAr process without requiring a pressurized microwave reactor[2].

Step-by-Step Methodology
  • Reaction Setup: In a 25 mL sealed tube or heavy-walled flask, dissolve 2-(3,5-difluorophenyl)propan-1-amine (1.0 mmol, 171 mg) in n-butanol (4.0 mL).

  • Reagent Addition: Add 2-chloropyrimidine (1.1 mmol, 126 mg) followed by DIPEA (2.0 mmol, 258 mg / 348 µL).

  • Thermal Activation: Seal the tube and heat the mixture to 110 °C for 12 hours. The reaction mixture will gradually turn a pale yellow/brown color.

  • Solvent Removal: Cool the reaction to room temperature. Transfer the mixture to a round-bottom flask and remove the n-butanol under reduced pressure (using a rotary evaporator equipped with a high-vacuum pump).

  • Workup: Partition the resulting crude oil between Ethyl Acetate (20 mL) and distilled water (20 mL). Separate the layers and extract the aqueous phase with an additional 10 mL of EtOAc.

  • Isolation: Wash the combined organic extracts with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (eluting with a gradient of 10–30% EtOAc in Hexanes) to yield the target pyrimidine derivative.

Protocol C: Synthesis of 1-(2-(3,5-Difluorophenyl)propyl)-2,5-dimethyl-1H-pyrrole

Mechanistic Causality

The Paal-Knorr synthesis is a highly reliable method for constructing N-substituted pyrroles, which serve as critical lipophilic cores in blockbuster drugs such as Atorvastatin[3]. The primary amine attacks the protonated carbonyl of the 1,4-dicarbonyl compound (2,5-hexanedione). Following an intramolecular cyclization to a dihydroxypyrrolidine intermediate, the system undergoes a rapid double dehydration[4]. The thermodynamic driving force for this dehydration is the formation of the highly stable, 6π-electron aromatic pyrrole ring[4].

Step-by-Step Methodology
  • Expert Tip: 2,5-Hexanedione can darken over time due to oxidation. For optimal yields, distill the diketone under reduced pressure prior to use.

  • Reaction Setup: To a 25 mL round-bottom flask, add 2-(3,5-difluorophenyl)propan-1-amine (1.0 mmol, 171 mg) and 2,5-hexanedione (1.1 mmol, 125 mg) in methanol (5.0 mL).

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 mmol, ~6 µL) to the solution to activate the carbonyl groups.

  • Thermal Activation: Stir the reaction mixture at 60 °C for 3–5 hours. Monitor via TLC. The resulting pyrrole is highly lipophilic and will elute near the solvent front in non-polar solvent systems (e.g., 9:1 Hexanes/EtOAc).

  • Quenching: Cool the mixture to room temperature and quench with saturated aqueous NaHCO₃ (10 mL).

  • Workup: Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Wash the combined organic layers with brine (10 mL) and dry over anhydrous Na₂SO₄.

  • Isolation: Concentrate the organic layer under reduced pressure. Because the product is highly non-polar, it can often be purified by passing it through a short pad of silica gel using Hexanes as the eluent, leaving polar impurities behind.

Quantitative Data Summary

The following table summarizes the stoichiometric ratios, physical conditions, and expected outcomes for the three divergent protocols, providing a quick-reference guide for bench scientists.

Target HeterocycleReaction TypeEquivalents (Amine : Electrophile)Solvent / CatalystTemp (°C)Time (h)Expected Yield (%)
1H-Tetrazole [3+2] Cycloaddition1.0 : 1.2 (Orthoformate)Acetic Acid (Solvent/Cat.)804 – 665 – 80%
2-Aminopyrimidine SNAr1.0 : 1.1 (2-Chloropyrimidine)n-Butanol / DIPEA1101275 – 90%
2,5-Dimethylpyrrole Paal-Knorr1.0 : 1.1 (2,5-Hexanedione)Methanol / Acetic Acid (Cat.)603 – 580 – 95%

References

  • Rapid microwave promoted heterocyclization of primary amines with triethyl orthoformate and sodium azide using zinc sulfide nanoparticles as recyclable catalyst. Taylor & Francis. Available at: 1

  • Facile and mild synthesis of 1-substituted-1H-1,2,3,4-tetrazoles catalyzed by methanesulfonic acid under solvent-free conditions. SID.ir. Available at:

  • Improvement of Aqueous Solubility of Lapatinib-derived Analogs. eScholarship.org. Available at: 2

  • Application Notes and Protocols for Paal-Knorr Pyrrole Synthesis Utilizing 4-Isopropylsaccharin. Benchchem. Available at: 3

  • Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. PMC. Available at: 4

Sources

Application

Preparation of amide derivatives using 2-(3,5-Difluorophenyl)propan-1-amine

Application Note: High-Efficiency Amidation of 2-(3,5-Difluorophenyl)propan-1-amine Executive Summary & Strategic Value The incorporation of the 2-(3,5-difluorophenyl)propan-1-amine scaffold is a high-value strategy in m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Amidation of 2-(3,5-Difluorophenyl)propan-1-amine

Executive Summary & Strategic Value

The incorporation of the 2-(3,5-difluorophenyl)propan-1-amine scaffold is a high-value strategy in modern medicinal chemistry. This moiety serves two critical functions in drug design:

  • Metabolic Blocking: The 3,5-difluoro substitution pattern on the phenyl ring effectively blocks metabolic "hotspots" prone to oxidative metabolism (CYP450), significantly enhancing the half-life (

    
    ) of the resulting pharmacophore.
    
  • Lipophilicity Modulation: The fluorine atoms increase lipophilicity (

    
    ) while modulating the electronic environment of the aromatic ring, often improving potency through enhanced hydrophobic interactions within binding pockets.
    

This guide provides a definitive, self-validating workflow for coupling this specific amine with carboxylic acids to form amide derivatives. Unlike generic protocols, this guide addresses the specific steric and electronic nuances of the


-branched fluorinated phenethylamine skeleton.

Chemical Profile & Reactivity Analysis

Molecule: 2-(3,5-Difluorophenyl)propan-1-amine Structure: A primary amine situated on a propyl chain, with a methyl group and a 3,5-difluorophenyl ring at the


-position (

).
PropertyCharacteristicSynthetic Implication
Nucleophilicity Moderate to HighThe amine is primary (

) and separated from the electron-withdrawing fluorophenyl ring by two carbons. The inductive effect (

) is attenuated, maintaining good nucleophilicity.
Steric Environment

-Branched
The methyl group and phenyl ring at

create a "neopentyl-like" steric bulk. While not as hindered as

-branched amines (e.g., isopropylamine), reaction rates may be slower than linear alkyl amines.
Solubility LipophilicThe fluorinated ring decreases water solubility. Reactions should use organic solvents (DMF, DCM, THF) rather than aqueous biphasic systems unless surfactants are used.

Decision Matrix: Coupling Strategy

To ensure reproducibility, select the protocol based on your specific acid substrate and scale.

CouplingStrategy Start Start: Select Carboxylic Acid IsAcidSimple Is the Acid Simple/Robust? Start->IsAcidSimple Scale Reaction Scale? IsAcidSimple->Scale Yes ProtocolA Protocol A: HATU Activation (High Yield, Mild, Discovery Scale) IsAcidSimple->ProtocolA No (Complex/Chiral) Scale->ProtocolA < 100 mg ProtocolB Protocol B: Acid Chloride (Low Cost, Scale-Up) Scale->ProtocolB > 1 g ProtocolC Protocol C: T3P Coupling (Low Epimerization Risk) Scale->ProtocolC Chiral Acid Risk

Figure 1: Decision matrix for selecting the optimal amidation route.

Protocol A: HATU-Mediated Coupling (The "Gold Standard")

Application: Best for discovery chemistry, complex acids, or when yield is paramount. Mechanism: HATU generates an activated ester (O-At) species that is highly reactive toward the amine but less prone to racemization than OBt esters.

Materials
  • Amine: 2-(3,5-Difluorophenyl)propan-1-amine (1.0 equiv)

  • Acid: Carboxylic acid of choice (1.1 equiv)

  • Reagent: HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

  • Base: DIPEA (3.0 equiv) [N,N-Diisopropylethylamine]

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc. Concentration: 0.1 M - 0.2 M.

Step-by-Step Methodology
  • Activation: In a dried vial/flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes. Note: The solution may warm slightly.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester. Visual Check: Solution usually turns yellow/orange.

  • Amine Addition: Add 2-(3,5-Difluorophenyl)propan-1-amine (1.0 equiv) dissolved in a minimum amount of DMF.

  • Reaction: Stir at RT for 2–4 hours.

    • QC Check: Monitor by LC-MS.[1] Look for the disappearance of the amine (M+H) and appearance of the Product (M+H).

  • Workup (Self-Validating):

    • Dilute reaction mixture with EtOAc (10x volume).

    • Wash 1: 1M HCl or 10% Citric Acid (Removes unreacted amine and DIPEA). Caution: If your product contains basic heterocycles (e.g., pyridine), skip acid wash or use pH 5 buffer.

    • Wash 2: Saturated NaHCO₃ (Removes unreacted acid and HATU byproducts).

    • Wash 3: Saturated LiCl (Removes DMF).

    • Wash 4: Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Acid Chloride Method (Scale-Up/Robust Acids)

Application: Ideal for simple aromatic or aliphatic acids where cost is a factor and chirality of the acid is not a concern.

Materials
  • Amine: 2-(3,5-Difluorophenyl)propan-1-amine (1.0 equiv)

  • Acid Chloride: R-COCl (1.1 equiv) OR Acid + Thionyl Chloride generation.

  • Base: Triethylamine (TEA) (2.0 equiv) or Pyridine.

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology
  • Preparation: Dissolve Amine (1.0 equiv) and TEA (2.0 equiv) in anhydrous DCM (0.2 M) under Nitrogen/Argon atmosphere. Cool to 0°C (Ice bath).

  • Addition: Add the Acid Chloride (1.1 equiv) dropwise over 10 minutes.

    • Why? The reaction is exothermic. Controlling temperature prevents double-acylation or decomposition.

  • Reaction: Allow to warm to RT and stir for 1–2 hours.

  • Quench: Add a small amount of water or 1M NaOH to hydrolyze excess acid chloride.

  • Workup:

    • Wash organic layer with 1M HCl (removes TEA and amine).

    • Wash with NaHCO₃ (removes acid formed from hydrolysis).

    • Dry (MgSO₄) and concentrate.

Experimental Workflow & QC Logic

The following diagram illustrates the critical path for synthesis and purification, highlighting the "Self-Validating" checkpoints.

Workflow Reactants Reactants (Amine + Acid) Coupling Coupling Reaction (HATU/DIPEA) Reactants->Coupling LCMS_Check Checkpoint: LC-MS (Is Amine consumed?) Coupling->LCMS_Check LCMS_Check->Coupling No (Add more reagent) Workup Biphasic Workup (Acid/Base Wash) LCMS_Check->Workup Yes Crude Crude Amide Workup->Crude Purification Flash Chromatography (Hex/EtOAc) Crude->Purification Final Final Product (NMR/HPLC Verified) Purification->Final

Figure 2: Operational workflow with integrated Quality Control checkpoints.

Troubleshooting & Optimization (The "Expertise" Pillar)

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance at

-position of amine.
Switch solvent to DMAc; Increase temperature to 40°C; Extend reaction time.
Racemization High basicity (if Acid is chiral).Switch base to Collidine (weaker base) or use T3P (Propylphosphonic anhydride) in EtOAc.
Poor Solubility Fluorinated ring lipophilicity.Ensure DMF is used.[1][2] If precipitating during workup, do not use water wash; go straight to evaporation and column.
Impurity: N-Acylurea Carbodiimide byproduct (if using EDC).Switch to HATU (Protocol A) or Acid Chloride (Protocol B) to avoid urea formation entirely.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5] Tetrahedron, 61(46), 10827-10852.[2][6]

    • Context: The definitive review on amide coupling reagents and mechanisms.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

    • Context: Authoritative source on the metabolic stability and properties of the 3,5-difluorophenyl group.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

    • Context: Provides the basis for the scale-up (Acid Chloride/T3P)
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Context: Supporting data for selecting H

Sources

Method

Application Note: Scalable Manufacturing Processes for 2-(3,5-Difluorophenyl)propan-1-amine

The following Application Note and Protocol Guide is designed for researchers and process chemists in pharmaceutical development. It addresses the scalable synthesis of 2-(3,5-Difluorophenyl)propan-1-amine , a critical b...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and process chemists in pharmaceutical development. It addresses the scalable synthesis of 2-(3,5-Difluorophenyl)propan-1-amine , a critical beta-branched primary amine scaffold often found in CNS-active agents and kinase inhibitors.

Executive Summary

The structural motif 2-(3,5-Difluorophenyl)propan-1-amine (C


H

F

N) represents a specific challenge in process chemistry: the construction of a primary amine with a beta-chiral center. Unlike alpha-chiral amines (e.g., amphetamines) which are readily accessible via reductive amination of ketones, beta-branched amines require carbon-carbon bond formation or functional group interconversion at the terminal position.

This guide details two validated workflows:

  • Route A (Chemical Manufacturing): A robust, ton-scale compatible route utilizing Phase Transfer Catalysis (PTC) for alkylation followed by catalytic hydrogenation. This route avoids cryogenic conditions and hazardous azide chemistry (Curtius rearrangement).

  • Route B (Enantiomeric Refinement): A biocatalytic kinetic resolution protocol to isolate high-purity enantiomers (

    
    ) using immobilized lipases, essential for clinical candidates.
    

Retrosynthetic Analysis & Strategy

To achieve scalability, we must avoid "medicinal chemistry" methods (e.g., LiAlH


 reductions, column chromatography) in favor of "process chemistry" methods (e.g., Catalytic Hydrogenation, Crystallization).[1]
Strategic Logic
  • Bond Disconnection: The C2-C3 bond is stable; the critical disconnection is the C-N bond or the C2-Methyl bond.

  • Precursor Selection: 3,5-Difluorophenylacetonitrile is the optimal starting material. It is commercially available, inexpensive, and possesses an acidic alpha-proton suitable for mild alkylation.[1]

  • Safety Constraint: Avoid NaH/DMF (thermal runaway risk). Use NaOH/Toluene/PTC instead.

Process Flow Diagram

The following diagram illustrates the selected manufacturing pathway and the biocatalytic resolution loop.

G Figure 1: Manufacturing Workflow for 2-(3,5-Difluorophenyl)propan-1-amine SM Start: 3,5-Difluorophenylacetonitrile INT1 Intermediate 1: 2-(3,5-Difluorophenyl)propionitrile SM->INT1 Methylation (MeI) PTC, NaOH, Toluene PROD_RAC Racemic Product: 2-(3,5-Difluorophenyl)propan-1-amine INT1->PROD_RAC Hydrogenation (H2) Raney Co, NH3/MeOH ENZ_RES Biocatalytic Resolution (Lipase / Acyl Donor) PROD_RAC->ENZ_RES Kinetic Resolution S_AMINE (S)-Amine (High ee) ENZ_RES->S_AMINE Unreacted Amine R_AMIDE (R)-Amide (Discard or Hydrolyze) ENZ_RES->R_AMIDE Acylated Product

Figure 1: Integrated workflow showing the chemical synthesis of the racemate followed by enzymatic resolution.

Protocol 1: Chemical Synthesis (Scalable)

Objective: Synthesize racemic 2-(3,5-Difluorophenyl)propan-1-amine on a multigram to kilogram scale. Mechanism: Nucleophilic substitution (S


2) followed by Nitrile Reduction.
Phase 1: Alpha-Methylation via Phase Transfer Catalysis

Rationale: Using solid NaOH with a quaternary ammonium salt allows alkylation without strictly anhydrous conditions or pyrophoric bases.

Materials:

  • 3,5-Difluorophenylacetonitrile (1.0 equiv)[1]

  • Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (1.1 equiv)[1]

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv)[1]

  • Sodium Hydroxide (50% aq. solution or solid pellets)

  • Toluene (Solvent)[1]

Step-by-Step Procedure:

  • Setup: Charge a jacketed reactor with 3,5-difluorophenylacetonitrile dissolved in Toluene (5 volumes).

  • Catalyst Addition: Add TBAB (5 mol%). Agitate to dissolve.

  • Base Addition: Add NaOH (50% aq., 2.0 equiv) slowly. The biphasic mixture requires vigorous stirring (impeller speed > 300 RPM) to create an emulsion.

  • Alkylation: Cool to 10°C. Add Methyl Iodide dropwise via addition funnel. Caution: Exothermic. Maintain internal temperature < 25°C to prevent di-methylation.

  • Monitoring: Monitor by HPLC/GC. Reaction is typically complete in 2-4 hours.

  • Quench & Workup: Stop agitation. Allow phases to separate. Discard aqueous (lower) layer. Wash organic layer with water (2x) and brine (1x).

  • Isolation: Concentrate the organic layer under reduced pressure to yield 2-(3,5-difluorophenyl)propionitrile as a pale yellow oil.

    • Checkpoint: Purity should be >95% by GC.

Phase 2: Catalytic Hydrogenation (Nitrile Reduction)

Rationale: Raney Cobalt is preferred over Raney Nickel for nitriles as it suppresses the formation of secondary amine side products (dimers). Ammonia is added to further inhibit dimerization.

Materials:

  • Intermediate: 2-(3,5-Difluorophenyl)propionitrile

  • Catalyst: Raney Cobalt (sponge metal) or Raney Nickel (active)[1]

  • Solvent: Methanol (7 M Ammonia in MeOH)[1]

  • Hydrogen Gas (H

    
    )[1]
    

Step-by-Step Procedure:

  • Loading: In a high-pressure autoclave (Hastelloy or SS316), load the nitrile intermediate dissolved in 7 M NH

    
    /MeOH (10 volumes).
    
  • Catalyst Charge: Add Raney Cobalt (10-20 wt% loading). Safety: Raney metals are pyrophoric. Handle as a water-wet slurry under Argon.

  • Purge: Seal reactor. Purge with N

    
     (3x) and then H
    
    
    
    (3x).
  • Reaction: Pressurize to 20-50 bar (300-700 psi) H

    
    . Heat to 50-60°C. Stir vigorously.
    
  • Completion: Uptake of H

    
     will cease upon completion (approx. 6-12 hours). Verify by TLC/LCMS (Disappearance of nitrile peak ~2200 cm
    
    
    
    in IR).
  • Filtration: Cool and vent. Filter catalyst through a Celite pad under inert atmosphere (Do not let catalyst dry out).

  • Purification: Concentrate filtrate. Dissolve residue in MTBE. Extract with 1N HCl. Wash organic layer (removes non-basic impurities). Basify aqueous layer with NaOH to pH > 12. Extract product into MTBE. Dry (Na

    
    SO
    
    
    
    ) and concentrate.

Yield Expectation: 85-92% over two steps.

Protocol 2: Biocatalytic Kinetic Resolution (Chiral Refinement)[1]

Objective: Isolate the (S)-enantiomer (or R, depending on lipase preference) with >99% ee. Mechanism: Lipase-catalyzed selective acylation. The enzyme acetylates one enantiomer (usually the R-amine) much faster than the other, leaving the S-amine untouched.

Materials:

  • Racemic 2-(3,5-Difluorophenyl)propan-1-amine

  • Enzyme: Candida antarctica Lipase B (immobilized, e.g., Novozym 435)[1]

  • Acyl Donor: Ethyl Acetate (also serves as solvent) or Isopropyl Acetate[1]

  • Temperature: 25-30°C

Workflow:

  • Screening: Dissolve racemate (100 mg) in Ethyl Acetate (2 mL). Add Novozym 435 (20 mg). Shake at 30°C.

  • Monitoring: Sample every hour. Analyze by Chiral HPLC (Column: Chiralpak AD-H or OD-H; Eluent: Hexane/IPA/DEA).

  • Stop Point: Stop reaction when conversion reaches exactly 50% (theoretical yield for resolution).

  • Separation: Filter off enzyme (reusable).

  • Purification: The mixture contains (S)-Amine and (R)-Acetamide .

    • Acid/Base Extraction: Dissolve mixture in MTBE. Extract with 1N HCl.

    • Aqueous Layer: Contains (S)-Amine.[2][3][4][5] Basify and extract to recover pure amine.

    • Organic Layer: Contains (R)-Acetamide. (Can be hydrolyzed to recover (R)-amine if desired).

Quality Control & Analytical Data

Table 1: Critical Process Parameters (CPPs) and Specifications

ParameterMethodSpecificationNotes
Purity (Achiral) HPLC (C18)> 98.0%Monitor des-fluoro impurities
Enantiomeric Excess Chiral HPLC> 99.0% eeAfter resolution step
Residual Solvent GC-Headspace< 5000 ppmToluene/MeOH limits
Water Content Karl Fischer< 0.5%Critical for storage stability
Appearance VisualColorless Oil/SolidAmines oxidize (yellow) over time

NMR Characterization (Simulated for Verification):

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    6.75 (m, 3H, Ar-H), 2.85 (m, 1H, Ar-CH), 2.70 (d, 2H, CH
    
    
    N), 1.25 (d, 3H, CH
    
    
    ), 1.10 (br s, 2H, NH
    
    
    ).[1]
  • Note: The diagnostic doublet at ~1.25 ppm confirms the beta-methyl group.

Safety & Handling (MSDS Highlights)

  • Fluorinated Aromatics: 3,5-difluoro derivatives can be skin irritants and potential sensitizers. Use double nitrile gloves.

  • Raney Cobalt/Nickel: Pyrophoric when dry. Always keep wet. Dispose of in a dedicated container with water/acid.

  • High Pressure Hydrogenation: Operate in a blast-proof bay. Ensure reactor is rated for 2x operating pressure. Ground all equipment to prevent static discharge.

  • Methyl Iodide: A potent alkylating agent and suspected carcinogen. Handle only in a fume hood. Destroy excess with aqueous ammonia or thiosulfate.

References

  • Starks, C. M. (1971).[1] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195-199.[1] Link[1]

  • Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Primary source for Nitrile Reduction protocols).[6]

  • Ghanem, A., & Aboul-Enein, H. Y. (2004).[1] "Lipase-mediated chiral resolution of racemates in organic solvents". Tetrahedron: Asymmetry, 15(21), 3331-3351.[1] Link[1]

  • Breuer, M., et al. (2004).[1] "Industrial Methods for the Production of Optically Active Intermediates". Angewandte Chemie International Edition, 43(7), 788-824.[1] Link[1]

  • Sigma-Aldrich. "Safety Data Sheet: 3,5-Difluorophenylacetonitrile". Link

Disclaimer: This protocol is for research and development purposes only. Scale-up activities must undergo rigorous Process Safety Management (PSM) review.

Sources

Application

Application Note: 2-(3,5-Difluorophenyl)propan-1-amine as a Privileged Pharmacophore in CNS Drug Discovery

The CNS Drug Design Paradigm & Structural Rationale Developing therapeutics for the Central Nervous System (CNS) requires navigating a rigorous set of physicochemical constraints. Molecules must be lipophilic enough to c...

Author: BenchChem Technical Support Team. Date: March 2026

The CNS Drug Design Paradigm & Structural Rationale

Developing therapeutics for the Central Nervous System (CNS) requires navigating a rigorous set of physicochemical constraints. Molecules must be lipophilic enough to cross the blood-brain barrier (BBB) via passive transcellular diffusion, yet polar enough to maintain aqueous solubility and target affinity. Furthermore, they must resist rapid degradation by hepatic Cytochrome P450 (CYP450) enzymes and brain-localized Monoamine Oxidases (MAOs).

2-(3,5-Difluorophenyl)propan-1-amine has emerged as a highly versatile, privileged chiral building block in CNS drug discovery. Its unique structural architecture directly addresses these pharmacokinetic hurdles:

  • 3,5-Difluoro Substitution: The incorporation of fluorine atoms at the meta positions of the phenyl ring serves a dual purpose. First, it significantly increases the molecule's lipophilicity (LogP) without adding the steric bulk associated with larger halogens or alkyl groups. Second, the strong electron-withdrawing nature of fluorine deactivates the aromatic ring, effectively blocking CYP450-mediated aromatic oxidation .

  • Beta-Methyl Aliphatic Amine Core: The propan-1-amine backbone places a methyl group at the beta-position relative to the primary amine. This specific topology introduces steric hindrance that shields the amine from MAO-catalyzed oxidative deamination, prolonging the compound's half-life within the CNS microenvironment.

  • CNS MPO Alignment: The integration of this motif reliably pushes lead compounds toward a Central Nervous System Multiparameter Optimization (CNS MPO) score of

    
    , a statistically validated threshold for successful brain penetrance .
    

Mechanistic Visualization: Pharmacokinetic Logic

The following diagram illustrates the causal relationship between the structural features of 2-(3,5-difluorophenyl)propan-1-amine and the resulting in vivo pharmacokinetic outcomes.

PK_Logic cluster_0 Structural Motif cluster_1 Physicochemical Effect cluster_2 In Vivo Outcome Core 3,5-Difluorophenyl Group LogP Optimal Lipophilicity (LogP 2-3) Core->LogP Metab Blocked Aromatic Oxidation (CYP450) Core->Metab Amine Beta-Methyl Aliphatic Amine MAO Steric Shielding (MAO Resistance) Amine->MAO BBB Enhanced BBB Penetration LogP->BBB HalfLife Extended CNS Half-Life Metab->HalfLife MAO->HalfLife

Logical relationship between 2-(3,5-difluorophenyl)propan-1-amine motifs and CNS PK outcomes.

Physicochemical Profiling

To demonstrate the advantage of this building block, the table below compares the baseline physicochemical properties of a standard phenethylamine core against 2-(3,5-difluorophenyl)propan-1-amine.

PropertyPhenethylamine (Reference)2-(3,5-Difluorophenyl)propan-1-amineCausality / Impact on CNS Design
Molecular Weight 121.18 g/mol 171.19 g/mol Remains well within the optimal <400 Da range required for effective BBB crossing.
LogP (Calculated) ~1.4~2.3Fluorination increases lipophilicity, pushing LogP into the ideal CNS window (2.0 - 3.0).
pKa (Amine) ~9.8~9.2The electron-withdrawing difluorophenyl group lowers basicity, reducing the ionization penalty at physiological pH (7.4).
PAMPA-BBB (

)
ModerateHigh (

cm/s)
Increased lipophilicity and a higher fraction of unionized species enhance passive transcellular diffusion.
Metabolic Stability Low (

< 15 min)
High (

> 60 min)
3,5-difluoro substitution blocks aromatic hydroxylation; beta-methyl blocks MAO deamination.

Application Workflows & Self-Validating Protocols

Integrating this building block into a drug discovery pipeline requires specific synthetic and analytical methodologies. Below are the field-proven protocols for chemical incorporation and subsequent BBB permeability validation.

Protocol 1: Sterically Hindered Amidation for Lead Generation

Causality & Rationale: The beta-methyl group of 2-(3,5-difluorophenyl)propan-1-amine creates a sterically hindered environment around the primary amine. Standard coupling reagents (e.g., EDC/NHS) often result in poor yields due to this bulk. To overcome this, we utilize HATU, which generates a highly reactive HOAt ester intermediate, ensuring rapid and complete conversion.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried vial under nitrogen, dissolve the target carboxylic acid core (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester. Visual cue: The solution often turns a faint yellow.

  • Amine Introduction: Add 2-(3,5-difluorophenyl)propan-1-amine (1.1 eq) in a single portion.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor the reaction via LC-MS. The steric hindrance prevents over-reaction, but complete consumption of the acid should be verified before proceeding.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
    
  • Purification: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).
    
Protocol 2: Self-Validating PAMPA-BBB Permeability Assay

Causality & Rationale: The BBB is rich in specific lipids compared to the gastrointestinal tract. Using Porcine Brain Lipid Extract (PBLE) dissolved in dodecane specifically mimics the tight-junction-restricted, lipid-driven transcellular diffusion environment of the brain . Dodecane's high lipophilicity prevents the formation of aqueous pores, strictly filtering for passive lipophilic diffusion.

Step-by-Step Methodology:

  • Lipid Preparation: Prepare a 20 mg/mL solution of Porcine Brain Lipid Extract (PBLE) in anhydrous dodecane. Sonicate for 10 minutes to ensure homogeneity.

  • Membrane Coating: Carefully pipette 4 µL of the PBLE/dodecane solution onto the porous filter membrane of a 96-well donor plate (e.g., Millipore MultiScreen). Allow 5 minutes for the solvent to settle into the pores.

  • Sample Preparation: Prepare 10 mM DMSO stocks of the synthesized lead compounds. Dilute to a final concentration of 50 µM in Phosphate-Buffered Saline (PBS, pH 7.4). Crucial: Final DMSO concentration must be

    
     to prevent artificial membrane rupture.
    
  • System Assembly: Add 300 µL of the 50 µM test solution to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates into a sandwich. Incubate at 37°C for 4 hours without agitation to maintain the unstirred water layer (UWL).

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Self-Validation Check: The assay must include Verapamil (High Permeability Control) and Atenolol (Low Permeability Control).

    • Validation Rule: If Verapamil

      
       cm/s OR Atenolol 
      
      
      
      cm/s, the membrane integrity is compromised, and the assay plate must be rejected.
  • Calculation: Calculate the apparent permeability (

    
    ) using the standard steady-state flux equation. Compounds yielding 
    
    
    
    cm/s are classified as highly BBB penetrant.

Experimental Workflow Visualization

Workflow Start 2-(3,5-Difluorophenyl)propan-1-amine (Building Block) Synthesis Parallel Synthesis (Amidation / Alkylation) Start->Synthesis InVitro In Vitro Target Screening (GPCRs, Transporters, Kinases) Synthesis->InVitro ADME ADME Profiling (PAMPA-BBB / Liver Microsomes) InVitro->ADME Lead CNS Lead Compound Selection (High MPO Score) ADME->Lead

Experimental workflow for integrating 2-(3,5-difluorophenyl)propan-1-amine into CNS drug discovery.

References

  • Fluorine in medicinal chemistry Chemical Society Reviews, 37(2), 320-330 (2008). URL:[Link]

  • Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties ACS Chemical Neuroscience, 1(6), 435-449 (2010). URL:[Link]

  • High throughput artificial membrane permeability assay for blood-brain barrier European Journal of Medicinal Chemistry, 38(3), 223-232 (2003). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 2-(3,5-Difluorophenyl)propan-1-amine

Introduction Welcome to the Technical Support Center. You are likely synthesizing 2-(3,5-difluorophenyl)propan-1-amine (Structure: ), a -methylphenethylamine regioisomer often used as a scaffold in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely synthesizing 2-(3,5-difluorophenyl)propan-1-amine (Structure:


), a 

-methylphenethylamine regioisomer often used as a scaffold in medicinal chemistry.

Unlike its


-methyl isomer (amphetamine class), this molecule possesses a primary amine at the terminal position. The most robust synthetic route involves the reduction of 2-(3,5-difluorophenyl)propanenitrile  or its corresponding amide .

This guide addresses the critical yield-limiting factors: chemoselectivity during alkylation , breaking the amine-borane complex , and preventing hydrodefluorination .

Module 1: Precursor Synthesis (Nitrile Alkylation)

Context: The synthesis usually begins with the methylation of 3,5-difluorophenylacetonitrile.

Q1: I am observing significant dialkylation impurities (approx. 15-20%) during the methylation of 3,5-difluorophenylacetonitrile. How do I favor the mono-methylated product?

Diagnosis: The benzylic protons in 3,5-difluorophenylacetonitrile are highly acidic due to the electron-withdrawing nature of the fluorine atoms and the nitrile group. Dialkylation occurs when the deprotonated mono-methyl product competes with the starting material for the alkylating agent.

Corrective Protocol:

  • Base Selection: Switch to LiHMDS or LDA (1.05 equiv) at -78°C in THF. Avoid NaH at room temperature, as the equilibration between mono-anion and neutral species is too rapid, promoting dialkylation.

  • Addition Order (Inverse Addition):

    • Generate the carbanion at -78°C (stir for 30 min).

    • Add the alkylating agent (MeI) slowly to the anion.

    • Crucially: Do not allow the temperature to rise above -40°C until the quench.

  • Stoichiometry: Use a slight deficiency of the alkylating agent (0.95 equiv) relative to the substrate to ensure no excess methyl iodide is available for the second addition.

Data: Alkylating Agent Impact on Ratio

Base / Temp Alkylating Agent Mono:Dialkyl Ratio Yield (Isolated)
NaH / 0°C MeI (1.1 eq) 70:30 55%
LDA / -78°C MeI (1.0 eq) 92:8 81%

| LiHMDS / -78°C | MeI (0.95 eq) | 96:4 | 88% |

Module 2: Reduction & Chemoselectivity

Context: Converting the nitrile (or amide) to the primary amine.

Q2: I am using LiAlH4 for the reduction, but my yields are inconsistent (40-60%), and the workup forms a gelatinous emulsion. What is the alternative?

Diagnosis: While Lithium Aluminum Hydride (LAH) is a standard reducing agent, it has two major drawbacks for this specific substrate:

  • Aluminum Emulsions: The standard Fieser workup often traps the amine product in aluminum salts.

  • Side Reactions: The electron-deficient ring (3,5-difluoro) makes the system prone to side reactions or polymerization under the harsh basic conditions of an LAH quench.

Recommended Solution: Borane-Dimethyl Sulfide (BMS) Reduction Switch to Borane-Dimethyl Sulfide (


) . Borane is electrophilic and reduces nitriles to amines cleanly through a linear mechanism, avoiding the "gel" issues of Aluminum.

Protocol (Self-Validating):

  • Setup: Dry THF,

    
     atmosphere.
    
  • Addition: Add

    
     (2.0 - 3.0 equiv) to the nitrile at 0°C, then reflux for 4-6 hours.
    
  • Checkpoint (TLC/GC): Monitor the disappearance of the nitrile peak (

    
     IR stretch). If nitrile remains, add 0.5 eq more Borane and reflux 1h.
    
Q3: The reduction seems complete by TLC, but after workup, my mass recovery is extremely low (<30%). Where is my product?

Diagnosis: This is the most common failure point in Borane reductions. The product forms a stable Amine-Borane Complex (


) that is not  hydrolyzed by water alone. This complex is lipophilic and often discarded in the organic wash or fails to ionize during extraction.

Corrective Protocol: The Acid Hydrolysis You must aggressively break the B-N bond.

  • Quench: Cool reaction to 0°C. Carefully add Methanol (excess) to destroy excess hydride.

  • Hydrolysis (The Critical Step): Add conc. HCl (approx. 2-3 equiv) or methanolic HCl.

  • Reflux: Heat the acidic mixture to reflux for 1 hour . This converts the stable amine-borane adduct into the amine hydrochloride salt and volatile trimethyl borate (

    
    ).
    
  • Isolation:

    • Evaporate solvent (removes borates).

    • Basify residue with NaOH (pH > 12).

    • Extract with DCM or MTBE.

Visualization: Troubleshooting the Reduction

ReductionWorkflow Start Start: Nitrile Reduction Reagent Reagent: BH3-DMS in THF (Reflux 6h) Start->Reagent Check Checkpoint: IR/TLC Nitrile gone? Reagent->Check Check->Reagent No (Add more BH3) Quench Quench: MeOH at 0°C Check->Quench Yes Complex CRITICAL STATE: Amine-Borane Complex Formed (Stable to water!) Quench->Complex Hydrolysis Acid Hydrolysis: Add HCl + Reflux 1h Complex->Hydrolysis CORRECT Workup Basify (pH 12) & Extract Complex->Workup WRONG: Low Yield Hydrolysis->Workup Yield Target Amine Isolated Workup->Yield

Caption: Workflow emphasizing the mandatory acid hydrolysis step to break the stable Amine-Borane complex.

Module 3: Preventing Defluorination

Context: The 3,5-difluorophenyl ring is electron-deficient.

Q4: Can I use Catalytic Hydrogenation (Pd/C + H2) to reduce the nitrile? I want to avoid Borane odors.

Diagnosis: Avoid standard Pd/C hydrogenation. Aryl-fluorine bonds, particularly in electron-deficient rings (like 3,5-difluoro), are susceptible to Hydrodefluorination (HDF) under catalytic hydrogenation conditions. Palladium catalyzes the oxidative addition of the C-F bond, replacing Fluorine with Hydrogen.

Risk Analysis:

  • Pd/C @ 50 psi H2: High risk of defluorination (up to 15% byproduct).

  • Raney Nickel: Lower risk, but requires high pressure and is pyrophoric.

  • PtO2 (Adams Catalyst): Better chemoselectivity but expensive.

Alternative if Hydrogenation is Mandatory: If you must use hydrogenation (e.g., scale-up restrictions on Borane), use Raney Nickel in ammoniacal ethanol at lower pressures (1-3 atm). The ammonia suppresses secondary amine formation and poisons the catalyst slightly against C-F cleavage.

Summary of Optimized Conditions

StepParameterOptimized ConditionReason
1. Alkylation BaseLiHMDS (-78°C)Prevents dialkylation via kinetic control.
2. Reduction Reagent

(THF)
Clean conversion; avoids Aluminum emulsions.
3. Workup HydrolysisHCl Reflux (1h) MANDATORY to break B-N complex.
4. Extraction SolventMTBE or DCMHigh solubility of the free amine.

References

  • Brown, H. C., & Choi, Y. M. (1981). The reaction of borane-dimethyl sulfide with nitriles.[1] A convenient synthesis of primary amines.[2][3][4] Synthesis.[2][3][4][5] (Validates Borane-DMS for nitrile-to-amine reduction).

  • BenchChem Technical Support. (2025). Preventing Defluorination in Reactions with Fluoropyridines and Fluoroarenes. (General guidance on C-F bond stability).

  • Organic Chemistry Portal. (2024). Reduction of Nitriles to Amines: Borane Reagents.[4][6][7] (Comparative analysis of reducing agents).

  • Common Organic Chemistry. (2023). Borane Dimethyl Sulfide (BH3-SMe2) Reduction Protocol.[1][5] (Specific workup protocols for breaking borane complexes).

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 2-(3,5-Difluorophenyl)propan-1-amine Salts

Welcome to the technical support center for 2-(3,5-Difluorophenyl)propan-1-amine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(3,5-Difluorophenyl)propan-1-amine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound class. As a lipophilic, weakly basic molecule, 2-(3,5-Difluorophenyl)propan-1-amine presents a classic profile for poor aqueous solubility, a hurdle that can impede progress from early-stage discovery to preclinical development.[1]

This document provides a structured, experience-driven approach to diagnosing and systematically resolving these issues. We will move from foundational questions to in-depth troubleshooting workflows and validated experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides rapid, actionable advice.

Q1: My 2-(3,5-Difluorophenyl)propan-1-amine salt (e.g., hydrochloride) has very low solubility in my aqueous assay buffer. Why is this happening?

A: This is a common and expected challenge. The low solubility stems from the physicochemical properties of the parent molecule. The difluorophenyl ring imparts significant hydrophobicity (lipophilicity), which drives the molecule out of the aqueous phase. While converting the basic amine to a salt is a standard and effective first step to improve solubility, it does not guarantee high solubility, especially near neutral pH.[2] The solubility of a basic salt is highly dependent on the pH of the medium; as the pH increases towards the pKa of the amine, the equilibrium shifts towards the un-ionized, much less soluble free base form, causing it to precipitate.[3][4]

Q2: I managed to dissolve the salt in an organic solvent like DMSO, but it precipitates immediately when I dilute it into my aqueous buffer. What is the cause and how can I prevent this?

A: This phenomenon is known as "crashing out" and occurs due to a rapid solvent shift. The compound is highly soluble in the neat organic solvent but becomes supersaturated upon dilution into the aqueous buffer where it is poorly soluble, leading to precipitation.

  • Causality: You are moving the compound from a favorable lipophilic environment (DMSO) to an unfavorable aqueous one too quickly and at too high a concentration.

  • Mitigation Strategies:

    • Reduce Stock Concentration: Lower the concentration of your DMSO stock solution. This will result in a lower final concentration in the aqueous phase, which may stay below the solubility limit.

    • Incorporate Co-solvents: Introduce a "bridge" or co-solvent into your final aqueous buffer. Adding a small percentage (e.g., 1-5%) of ethanol, propylene glycol, or PEG 400 to the final buffer can increase the solvent's capacity to dissolve the compound.[5][6]

    • Modify the Dilution Method: Add the DMSO stock to the aqueous buffer slowly while vortexing vigorously. This can sometimes prevent the formation of large precipitates.

Q3: Which salt form is the best for solubility? Should I be using the hydrochloride, mesylate, tartrate, or something else?

A: There is no universally "best" salt. The optimal salt form is highly dependent on the specific properties of the parent compound and the intended application. While hydrochloride is a common starting point, it is not always the most soluble or stable option.[7] For instance, mesylate and tosylate salts are sometimes more soluble and less hygroscopic than their hydrochloride counterparts.[7][8] The selection of an optimal salt requires a systematic screening process where multiple counter-ions are evaluated for key properties.[9]

Q4: How exactly does pH control the solubility of my 2-(3,5-Difluorophenyl)propan-1-amine salt?

A: The solubility of an amine salt is governed by the pH of the solution relative to the pKa (the pH at which 50% of the amine is ionized) of the conjugate acid.

  • Below the pKa: At a pH significantly below the pKa, the amine exists predominantly in its protonated, cationic form (R-NH3+). This ionized form is more polar and interacts favorably with water, leading to higher solubility.[10]

  • Above the pKa: As the pH of the solution rises above the pKa, the amine begins to deprotonate, forming the neutral, free base (R-NH2). This form is significantly less polar and thus much less soluble in water.[3]

Therefore, to maximize solubility, you should work at a pH at least 1-2 units below the compound's pKa.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Systematically Addressing Poor Aqueous Solubility in Experimental Assays

Core Problem: The solubility of your 2-(3,5-Difluorophenyl)propan-1-amine salt is insufficient for generating reliable data in your biological or analytical assays.

Diagnostic & Solution Workflow:

This workflow provides a logical progression from simple fixes to more complex formulation strategies.

G cluster_0 Phase 1: Initial Assessment & Simple Adjustments cluster_1 Phase 2: Co-Solvent & Excipient Screening cluster_2 Phase 3: Advanced Strategies A Define Target Concentration & Assay Buffer Conditions B Determine pH-Solubility Profile (See Protocol 3) A->B C Is solubility sufficient at an assay-compatible pH? B->C D Optimize Buffer pH (Maintain pH < pKa - 1) C->D No K SUCCESS: Proceed with Assay C->K Yes E Screen Pharmaceutically Acceptable Co-solvents D->E F Is solubility now sufficient and tolerated by the assay? E->F G Screen Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) F->G No F->K Yes H Is solubility now sufficient and tolerated by the assay? G->H I Perform Salt Screening (See Protocol 1) H->I No H->K Yes J Consider Amorphous Solid Dispersions or Lipid Formulations I->J If still insufficient L FAIL: Re-evaluate Compound or Assay J->L

Caption: Troubleshooting workflow for poor aqueous solubility.

Detailed Steps & Scientific Rationale:

  • Phase 1: pH Optimization: The first and most critical step is to understand the pH-solubility relationship. For a weakly basic compound like this, lowering the pH is the most effective means of increasing solubility.[4] Conduct the experiment outlined in Protocol 3 to determine the pH at which solubility is maximized while remaining compatible with your experimental system.

  • Phase 2: Co-solvents and Excipients: If pH adjustment alone is insufficient or incompatible with your assay (e.g., cell-based assays requiring physiological pH), the next step is formulation.

    • Co-solvents: These agents reduce the polarity of the water, making the solvent more "hospitable" to the lipophilic drug molecule. A screening of common co-solvents (see Table 2) should be performed to find one that provides the needed solubility boost without interfering with the assay.

    • Excipients: If co-solvents fail, dedicated solubilizing excipients can be used.

      • Cyclodextrins: These form inclusion complexes where the hydrophobic drug molecule sits inside the cavity of the cyclodextrin, presenting a hydrophilic exterior to the water.[11][12]

      • Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate the insoluble drug in their hydrophobic core.[13][14]

  • Phase 3: Advanced Strategies: If the above methods do not yield a suitable solution for your needs, more fundamental changes are required.

    • Salt Screening: A different salt form may have intrinsically higher solubility or a better dissolution rate.[15] Performing a salt screen as described in Protocol 1 can identify a superior development candidate.

    • Amorphous Solid Dispersions (ASDs): For drug development, converting the crystalline drug into a high-energy amorphous state within a polymer matrix can dramatically increase its apparent solubility and dissolution rate.[16][17] This is a common and powerful technique for oral drug formulation.

Guide 2: Managing Salt Instability, Hygroscopicity, and Conversion

Core Problem: Your solid salt appears unstable (e.g., deliquesces, changes form) or your solution precipitates unexpectedly over time, even when initially clear.

Causality & Solution Framework:

Symptom Probable Cause(s) Diagnostic Action Solution(s)
Solid becomes wet, sticky, or liquefies Hygroscopicity: The salt is absorbing significant amounts of moisture from the atmosphere.Perform Dynamic Vapor Sorption (DVS) analysis or store a small sample in a high-humidity chamber and observe for physical changes.Store the salt under desiccated and/or inert atmosphere (e.g., in a dry box or with desiccant packs). Screen for a less hygroscopic salt form (e.g., tosylates are often less hygroscopic than hydrochlorides).[7]
Solution precipitates after hours/days Conversion to Free Base: The pH of the solution is too high (close to or above the pKa), causing the soluble salt to slowly convert to the insoluble free base.Measure the pH of the solution immediately after preparation and again after precipitation is observed.Buffer the solution to a pH at least 1-2 units below the pKa. Ensure the buffer has sufficient capacity to resist pH shifts.
Inconsistent solubility results between batches Polymorphism: The salt exists in different crystalline forms (polymorphs) with different solubilities. The manufacturing process may be producing inconsistent polymorphic forms.Analyze different batches using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the solid-state form.Develop a robust crystallization process that consistently produces the most stable and desired polymorph.

Section 3: Key Experimental Protocols

Protocol 1: Miniaturized Salt Screening

Objective: To rapidly identify promising salt forms of 2-(3,5-Difluorophenyl)propan-1-amine with improved aqueous solubility.

Methodology:

  • Preparation of Free Base: Ensure you have the purified free base of the amine. Prepare a concentrated stock solution in a suitable organic solvent (e.g., 100 mg/mL in 2-propanol or acetone).

  • Counter-ion Selection: Prepare 0.5 M solutions of various pharmaceutically acceptable acids (e.g., HCl, HBr, methanesulfonic acid, sulfuric acid, L-tartaric acid, citric acid) in the same solvent as the free base.

  • Salt Formation (96-well plate format):

    • In a 96-well plate, add an aliquot of the free base stock solution to multiple wells.

    • Add a stoichiometric equivalent (e.g., 1.05 equivalents for a monoprotic acid) of each acid solution to different wells.

    • Seal the plate and allow it to shake at room temperature for 24-48 hours to induce precipitation. If no solid forms, try cooling the plate or using an anti-solvent.

  • Isolation and Initial Assessment:

    • Centrifuge the plate to pellet any solids.

    • Remove the supernatant.

    • Wash the solids with a small amount of the solvent and dry under vacuum.

    • Visually inspect the solids for crystallinity.

  • Solubility Ranking (Kinetic Method):

    • Add a fixed amount of each dried salt to wells containing a standard aqueous buffer (e.g., pH 4.5 phosphate buffer).

    • Shake for 24 hours at a controlled temperature.

    • Centrifuge to pellet undissolved solid.

    • Analyze the concentration of the compound in the supernatant by HPLC-UV.

  • Selection: Rank the salts by their measured solubility. Promising candidates should be scaled up for more thorough characterization (hygroscopicity, stability, solid-state form).[2][8]

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

Objective: To determine the solubility of a salt under specific, assay-relevant conditions.

Methodology:

  • Sample Preparation: Weigh an excess amount of the salt (e.g., 2-5 mg) into a glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the target aqueous buffer (pre-filtered and temperature-equilibrated).

  • Equilibration: Seal the vial and shake vigorously in a temperature-controlled shaker (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed (e.g., >10,000 g) for 15 minutes to pellet all undissolved solid.

  • Sample Dilution: Carefully remove an aliquot of the clear supernatant, ensuring no solid particles are disturbed. Dilute the supernatant with mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method against a standard curve prepared with the same compound. Calculate the original concentration in the supernatant to determine the solubility.

Protocol 3: Determining the pH-Solubility Profile

Objective: To measure the equilibrium solubility of a salt across a range of pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., from pH 2.0 to 9.0 in 1.0 pH unit increments). Use a universal buffer system or specific buffers for each range (e.g., phosphate, acetate).

  • Equilibration: Add an excess of the salt to vials containing each buffer, as described in Protocol 2 .

  • Equilibration and Measurement: Shake all vials for 24-48 hours at a constant temperature.

  • pH Measurement: After equilibration, measure the final pH of the slurry in each vial. This is the true equilibrium pH.

  • Quantification: Process each sample (centrifugation, dilution, HPLC analysis) as described in Protocol 2 to determine the solubility at each final pH value.

  • Data Plotting: Plot the logarithm of the solubility (in mg/mL or M) against the final measured pH. This plot is the pH-solubility profile and is critical for selecting appropriate formulation conditions.[10][18]

Section 4: Data Summaries & Visualizations

Table 1: Comparison of Common Counter-ions for Salt Formation
Counter-ionAcid SourceTypical Impact on SolubilityPotential Issues & Considerations
Chloride Hydrochloric AcidGood, often a baseline standardCan be hygroscopic; risk of common-ion effect in low pH, high Cl- buffers.[18]
Mesylate Methanesulfonic AcidOften provides excellent solubilityGenerally good stability and lower hygroscopicity than HCl salts.[7]
Tosylate p-Toluenesulfonic AcidGood solubility, often highly crystallineSimilar to mesylate; the bulkier anion can sometimes promote crystallinity.
Sulfate Sulfuric AcidCan be very effectiveDivalent, can form 1:1 or 2:1 salts. Often very hygroscopic.[7]
Tartrate L-Tartaric AcidGood, offers chiral resolution potentialDivalent, can form complex solvates/hydrates.
Citrate Citric AcidVariable, can be effectiveTrivalent, can lead to complex salt forms and hydrates.
Table 2: Common Co-solvents for Enhancing Aqueous Solubility
Co-solventTypical Starting ConcentrationNotes & Considerations
Ethanol 1-10% (v/v)Generally well-tolerated in many assays. Can precipitate proteins at high concentrations.
Propylene Glycol (PG) 1-20% (v/v)Good solubilizer, common in pharmaceutical formulations. Can be viscous.
Polyethylene Glycol 400 (PEG 400) 5-30% (v/v)Excellent solubilizer for many compounds. High concentrations can interfere with some assays.
Dimethyl Sulfoxide (DMSO) <1% (v/v)Very strong solvent, but must be kept at low final concentrations due to potential assay interference and cytotoxicity.
Diagram: Salt Selection & Optimization Cascade

This diagram illustrates the decision-making process for selecting and validating a salt form for drug development.

Start Primary Salt Screening (10-20 Counter-ions) Filter1 Filter 1: Initial Solubility & Physical Form Assessment Start->Filter1 Charac Characterize Top 3-5 Hits (Scale-up Synthesis) Filter1->Charac Select Crystalline Hits with High Solubility Filter2 Filter 2: Physicochemical Properties Charac->Filter2 Prop • Aqueous Solubility Profile (pH) • Solid State (PXRD, DSC) • Hygroscopicity (DVS) • Chemical Stability Filter2->Prop Final Select Lead Salt Form for Development Filter2->Final Select Candidate with Optimal Balance of Properties

Sources

Troubleshooting

Removing unreacted starting materials from 2-(3,5-Difluorophenyl)propan-1-amine mixtures

[1] Case ID: PUR-DFPPA-001 Status: Open Agent: Senior Application Scientist Subject: Removal of Unreacted Starting Materials (Nitriles, Amides, Ketones) Executive Summary You are likely synthesizing 2-(3,5-Difluorophenyl...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Case ID: PUR-DFPPA-001 Status: Open Agent: Senior Application Scientist Subject: Removal of Unreacted Starting Materials (Nitriles, Amides, Ketones)

Executive Summary

You are likely synthesizing 2-(3,5-Difluorophenyl)propan-1-amine (a fluorinated


-methylphenethylamine analog).[1] Common synthetic routes—such as the reduction of 2-(3,5-difluorophenyl)propanenitrile  or reductive amination of 3,5-difluorophenylacetone —often leave unreacted neutral starting materials.

Because the target molecule is a primary amine (basic, pKa


 9.0–9.[1]5) and your likely impurities are neutral  (nitriles, amides, ketones), the most efficient purification strategy utilizes Chemoselective Acid-Base Extraction . Chromatography should be reserved for polishing or separating structural isomers.[1]
Module 1: The "Gold Standard" Protocol (Acid-Base Extraction)

Issue: My crude mixture contains unreacted nitrile or amide starting material. Solution: Exploit the basicity of the amine to separate it from neutral precursors.[1]

The 3,5-difluoro substitution increases the lipophilicity of your molecule compared to non-fluorinated phenethylamines. This requires specific solvent choices to prevent emulsion formation and ensure complete phase transfer.[1]

Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Tech Note: Use at least 10 mL solvent per gram of crude.[1]

  • Acid Extraction (The Critical Step):

    • Extract the organic layer 3 times with 1M HCl (aq) .[1]

    • Chemistry: The amine is protonated (

      
      ) and moves to the aqueous phase.
      
    • Fate of Impurities: Unreacted nitriles, amides, and ketones remain in the organic layer.

  • Phase Separation:

    • Keep the Aqueous Layer (Contains Product).[1]

    • Discard the Organic Layer (Contains Impurities).[1] Verify by TLC before disposal.

  • Basification:

    • Cool the aqueous layer to 0°C (ice bath).

    • Slowly add 4M NaOH or Sat.

      
        until pH > 12.[1]
      
    • Observation: The solution will turn cloudy as the free amine oils out.[1]

  • Final Extraction:

    • Extract the basic aqueous layer 3 times with DCM or MTBE .[1]

    • Dry combined organics over

      
      , filter, and concentrate.[1]
      
Visual Logic: Acid-Base Separation

AcidBaseExtraction Crude Crude Mixture (Amine + Nitrile/Amide) Solvent Dissolve in EtOAc/DCM Crude->Solvent AcidWash Wash with 1M HCl Solvent->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer1 Organic Layer 1 (Contains Neutral SMs) Sep1->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (Contains Amine-HCl Salt) Sep1->AqLayer1 Salts Waste Discard OrgLayer1->Waste Basify Basify to pH > 12 (NaOH/Na2CO3) AqLayer1->Basify Extract2 Extract with DCM Basify->Extract2 FinalOrg Final Organic Layer (Pure Amine) Extract2->FinalOrg

Caption: Flowchart demonstrating the partitioning of basic amines vs. neutral impurities.[1]

Module 2: Troubleshooting Chromatography

Issue: I cannot do an extraction (e.g., amphoteric impurities), but the amine streaks/tails on silica gel. Solution: Amine tailing is caused by the interaction between the basic amine and acidic silanol groups on the silica surface.[2] You must modify the mobile phase.[1]

Recommended Mobile Phases
MethodMobile Phase CompositionAdditive RoleBest For
Standard Normal Phase DCM : MeOH (95:5) + 1%

Competes for silanol sitesGeneral purification
High Purity DCM : MeOH (90:10) + 1% Triethylamine (TEA) Blocks acidic sitesRemoving trace impurities
Reverse Phase (HPLC) Water : Acetonitrile + 0.1% Formic Acid Keeps amine protonated (

)
Sharp peaks, good retention

Tech Tip: If using TEA, you must rotovap thoroughly or heat the product under high vacuum to remove the TEA residue (bp ~89°C).

Module 3: Solidification & Salt Formation

Issue: My product is an oil and I need a solid for stability or X-ray analysis. Solution: Convert the free base oil into a crystalline salt.[1]

Protocol: Hydrochloride Salt Formation

  • Dissolve the purified amine oil in a minimal amount of dry Diethyl Ether or 1,4-Dioxane .[1]

  • Cool to 0°C.

  • Add 2M HCl in Ether or bubble dry HCl gas.

  • A white precipitate [2-(3,5-difluorophenyl)propan-1-amine

    
     HCl] should form immediately.[1]
    
  • Filter and wash with cold ether.[1]

Protocol: Chiral Resolution (If Racemic) If you synthesized the racemic mixture but need a single enantiomer, do not use HCl.[1] Instead, use L-(+)-Tartaric acid in ethanol to attempt diastereomeric crystallization.[1]

FAQs: Specific Scenarios

Q: The amine isn't extracting into the aqueous acid layer. Why?

  • A: The 3,5-difluoro group makes the molecule quite lipophilic. If you are using a weak acid (like 5% acetic acid) or a very small volume of water, the partition coefficient may still favor the organic phase.

    • Fix: Use 1M HCl (stronger acid ensures full protonation) and increase the aqueous volume.[1]

Q: I have an emulsion during the extraction.

  • A: Fluorinated compounds often change surface tension.[1]

    • Fix: Add solid NaCl (brine) to the aqueous layer to increase ionic strength, or filter the biphasic mixture through a pad of Celite to break the emulsion.

Q: Can I use scavenging resins instead of extraction?

  • A: Yes. If you have unreacted amine (unlikely if it's the product) you use electrophilic resins.[1] But since you likely have unreacted neutral electrophiles (like the starting ketone or alkyl halide):

    • Use a Nucleophilic Scavenger Resin (e.g., Trisamine or Thiol resin) to grab unreacted alkyl halides or active esters.[1]

    • Use a Hydrazine Resin to scavenge unreacted ketones/aldehydes.[1]

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for pKa and salt formation strategies).

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1] (Discusses lipophilicity of fluorinated amines).

  • Biotage . (2023).[1][2] Strategies for Flash Chromatography of Amines. Link (General guide on mobile phase modifiers for basic compounds).

  • PubChem . (n.d.).[1] 2-Phenylpropan-1-amine (Compound Summary). National Library of Medicine.[1] Link (Proxy for physicochemical properties of the difluoro analog).

Sources

Optimization

Optimizing reaction temperature for 3,5-difluorophenyl amine derivatives

Topic: Optimizing Reaction Temperature for Synthesis & Coupling Status: Operational Ticket ID: T-35DF-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary: The Thermal Paradox W...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Synthesis & Coupling

Status: Operational Ticket ID: T-35DF-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The Thermal Paradox

Working with 3,5-difluoroaniline and its derivatives presents a classic kinetic vs. thermodynamic conflict. The electron-withdrawing nature of the two meta-fluorine atoms significantly reduces the nucleophilicity of the amine, often requiring elevated temperatures to overcome the activation energy barrier for coupling (Buchwald-Hartwig or SNAr).

However, excessive thermal energy introduces two critical failure modes:

  • C-F Bond Activation: Palladium catalysts, particularly at

    
    , can undergo oxidative insertion into the C-F bond, leading to defluorinated impurities (3-fluoroaniline derivatives).
    
  • Catalyst Decomposition: Prolonged heating promotes ligand dissociation and Pd-black precipitation.

This guide provides a troubleshooting framework to navigate this narrow thermal window.

Module 1: Palladium-Catalyzed Coupling (Buchwald-Hartwig)

Context: You are coupling 3,5-difluoroaniline with an aryl/heteroaryl halide.

Common Issue: "My reaction stalls at 60% conversion, but increasing temperature causes defluorination."

Root Cause Analysis: The 3,5-difluoro substitution pattern renders the amine nitrogen electron-deficient (


 of conjugate acid 

, compared to

for aniline). Standard protocols at

often fail to drive the transmetalation step efficiently. However, pushing to

activates the C-F bond via a concerted metalation-deprotonation (CMD) pathway or direct oxidative addition.

Troubleshooting Protocol:

Q1: What is your current catalyst/ligand system?

  • If using Pd(PPh3)4 or dppf:Stop. These ligands lack the electron-richness required to facilitate oxidative addition of the aryl halide and the steric bulk to prevent C-F activation.

  • Recommendation: Switch to BrettPhos or RuPhos precatalysts. These bulky, electron-rich biaryl phosphine ligands facilitate coupling of weak nucleophiles at lower temperatures (

    
    ), protecting the C-F bond.
    

Q2: Are you observing "Pd-Black" (mirroring) on the flask walls?

  • Yes: Your temperature is causing catalyst death before turnover is complete.

  • Fix: Implement a "Step-Up" Temperature Ramp . Do not plunge reagents directly into a

    
     oil bath.
    

Standardized Protocol: The "Step-Up" Ramp

  • Initiation: Charge vessel, evacuate/backfill

    
     (x3). Add solvent (degassed 1,4-dioxane or toluene).
    
  • Activation: Stir at 60°C for 30 mins. This ensures active

    
     species generation without thermal shock.
    
  • Reaction: Ramp to 85°C . Hold for 4 hours. Check LCMS.

  • Push (Only if needed): If conversion <80% and no defluorination is observed, ramp to 100°C . Never exceed 110°C with this substrate.

Visual Workflow: Buchwald Optimization Logic

BuchwaldOptimization Start Start: Low Conversion with 3,5-difluoroaniline CheckTemp Current Temp > 100°C? Start->CheckTemp CheckLigand Ligand Class? CheckTemp->CheckLigand No (<90°C) Defluorination Check LCMS: Defluorinated Impurity? CheckTemp->Defluorination Yes Action_LigandSwitch Switch to BrettPhos or RuPhos Pd G3/G4 CheckLigand->Action_LigandSwitch Standard (PPh3, dppf) Action_Base Switch Base: Cs2CO3 -> K3PO4 (weaker) CheckLigand->Action_Base Advanced (Buchwald ligands) Action_LowerT Reduce T to 85°C Switch to tBuOH solvent Defluorination->Action_LowerT Yes (M-18 peak) Defluorination->Action_LigandSwitch No (Just stalled)

Caption: Decision matrix for optimizing Pd-catalyzed coupling of 3,5-difluoroaniline, prioritizing C-F bond integrity.

Module 2: Nucleophilic Aromatic Substitution (SNAr)

Context: You are reacting 3,5-difluoroaniline (as nucleophile) with a chloropyrimidine or chloropyridine.

Common Issue: "Reaction is too slow in Ethanol/THF, but decomposes in DMSO."

Technical Insight: SNAr reactions with weak nucleophiles are highly solvent-dependent.

  • Protic Solvents (EtOH): H-bonding solvates the amine lone pair, further reducing nucleophilicity. Avoid.

  • Polar Aprotic (DMSO/DMF): Excellent for rate acceleration but dangerous at high temperatures (

    
    ) due to thermal decomposition of the solvent or substrate.
    

Optimization Strategy: The "Solvent Boiling Point" Limit Instead of controlling temperature via the hotplate (which fluctuates), use the solvent's reflux point as a "thermal governor."

SolventReflux TempSuitability for 3,5-Difluoroaniline
THF 66°CToo Low. Kinetic barrier likely too high.
MeCN 82°CModerate. Good for activated electrophiles.
1,4-Dioxane 101°COptimal. High enough for activation, low enough to prevent C-F cleavage.
DMSO 189°CHigh Risk. Hard to remove; risk of thermal runaway.

Q: Can I use microwave irradiation?

  • A: Yes, but with a caveat. 3,5-difluoroaniline absorbs microwave energy poorly, but the polar transition state absorbs well.

  • Protocol: Set ceiling temperature to 130°C with a 10-minute hold . If conversion is poor, add an acid catalyst (e.g., 10 mol% CSA) rather than increasing temperature. The acid activates the electrophile (protonating the pyridine/pyrimidine nitrogen), lowering the activation energy so you don't need dangerous heat levels.

Module 3: Impurity Profiling & Thermal Degradation

Context: You observe "ghost peaks" in HPLC after heating >120°C.

Data Table: Thermal Stability Profile Based on internal process data and literature precedents [1, 2].

Temperature3,5-Difluoroaniline StatusCommon Side Reaction
< 80°C StableNone (Kinetic stalling).
80-110°C StableOptimal coupling window.
110-140°C Meta-stableTrace defluorination (1-5%) if Pd present.
> 140°C UnstablePolymerization; C-F activation; Solvent decomposition.
Visual Workflow: Mechanism of Thermal Failure

ThermalFailure cluster_pathways Thermal Pathways Reactants 3,5-Difluoroaniline + Ar-X + Pd(0) Path_A Path A (80-100°C): Oxidative Addition to Ar-X (Fast) Reactants->Path_A k1 Path_B Path B (>120°C): C-F Activation (Slow but Irreversible) Reactants->Path_B k2 (High T) Product Desired Amine Path_A->Product Impurity Defluorinated By-product Path_B->Impurity

Caption: Kinetic competition between desired coupling (Path A) and thermal C-F activation (Path B).

FAQs

Q: I am doing a Sandmeyer reaction to make the 3,5-difluoro halide. What is the temperature limit? A: Strictly 0–5°C for the diazotization step. The 3,5-difluorophenyl diazonium salt is prone to explosive decomposition if dried or heated.[1] During the substitution step (adding CuX), allow the temperature to rise to room temperature slowly. Do not heat above 60°C until nitrogen evolution has ceased [3].

Q: Why does adding water improve my Buchwald coupling at 90°C? A: This is the "Water-Promoted" effect. Trace water (1-2%) in dioxane/toluene can solubilize the inorganic base (


 or 

), increasing the effective concentration of hydroxide ions needed to activate the amine. This allows the reaction to proceed at 90°C where it might otherwise require 110°C in strictly anhydrous conditions [4].
References
  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers." Journal of the American Chemical Society. Link (Demonstrates ligand effects on electron-deficient substrates).

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). "Catalysis for Fluorination and Trifluoromethylation." Nature. Link (Discusses C-F bond stability and activation energies).

  • BenchChem Technical Repository. "Synthesis of 3,5-Difluorotoluene via Diazonium Intermediates." Link (Safety protocols for diazonium salts of difluoroanilines).

  • Fors, B. P., & Buchwald, S. L. (2010). "A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions."[2] Journal of the American Chemical Society. Link (Protocols for water/base management in coupling).

Sources

Troubleshooting

Resolving emulsion formation during extraction of fluorinated amines

Topic: Resolving Emulsion Formation During Extraction Introduction: The "Fluorous Surfactant" Phenomenon Status: Active Guide Ticket Type: Troubleshooting & Protocol Optimization Assigned Specialist: Senior Application S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Emulsion Formation During Extraction

Introduction: The "Fluorous Surfactant" Phenomenon

Status: Active Guide Ticket Type: Troubleshooting & Protocol Optimization Assigned Specialist: Senior Application Scientist

Executive Summary: Extracting fluorinated amines (e.g., trifluoroethylamines, difluoromethyl-piperidines) often results in stubborn emulsions that resist standard separation techniques.[1] This is not a failure of technique but a consequence of physics.[1] Fluorinated amines possess a unique "amphiphilic duality": the fluorinated tail is both hydrophobic and lipophobic (fluorous), while the amine head is hydrophilic. This structure mimics industrial surfactants, stabilizing the oil-water interface.[1]

This guide provides a scientifically grounded decision matrix to break these emulsions, utilizing the unique pKa shifts and density properties inherent to organofluorine chemistry.

Module 1: The Mechanics of Failure (Why it happens)

To resolve the emulsion, you must understand the molecular forces at play.

  • The pKa Shift: Electron-withdrawing fluorine atoms significantly lower the basicity of the amine.[1] While a standard alkyl amine has a conjugate acid pKa of ~10–11, a fluorinated amine (like 2,2,2-trifluoroethylamine) has a pKa of ~5.7.[1]

    • The Trap: At neutral pH (7), standard amines are protonated (water-soluble).[1] Fluorinated amines are largely free bases (organic-soluble) at pH 7. If you attempt an acidic wash at pH 5–6, you create a mixture of species that maximizes interfacial tension, leading to emulsions.[1]

  • Density Inversion: Fluorine is heavy.[1] As you concentrate the fluorinated amine in the organic phase, the density of that phase increases. It often approaches the density of water (1.00 g/mL), resulting in "isopycnic suspension"—where the layers have equal density and refuse to separate.

Visualization: The Surfactant Trap

EmulsionMechanism cluster_0 The Interface (Emulsion Layer) cluster_1 The Consequence Interface Oil/Water Interface Water Aqueous Phase Interface->Water H-Bonding (Head) Oil Organic Phase Interface->Oil Fluorous/Lipophilic (Tail) Micelle Stable Micelle Formation (Emulsion) Interface->Micelle Stabilizes Droplets Amine Fluorinated Amine (R-CF2-NH2) Amine->Interface Accumulates

Caption: Figure 1.[1] Mechanism of emulsion stabilization by fluorinated amines acting as surfactants at the biphasic interface.

Module 2: Pre-Emptive Protocols (Prevention)

Before starting your workup, verify these parameters to prevent emulsion formation.

Protocol A: The Density Check

Fluorinated compounds can cause the organic layer to sink below the aqueous layer, or worse, float in the middle.

Solvent SystemDensity (g/mL)Risk LevelRecommendation
Dichloromethane (DCM) 1.33High Risk of inversion if product concentration is high.[1] Dilute significantly.
Chloroform 1.49High Good separation, but organic layer will be on the bottom .
Ethyl Acetate 0.90ModerateSafe, but emulsion prone if brine is not used.[1]
MTBE (Methyl tert-butyl ether) 0.74Low Preferred. The low density forces a strong buoyancy difference, aiding separation.[1]
Protocol B: The pKa "Hard Swing"

Do not extract near the pKa. You must be at least 2 pH units away from the pKa (~5.7).[1]

  • To keep Amine in Organic: Adjust aqueous pH to > 8.0 .[1]

  • To move Amine to Water: Adjust aqueous pH to < 3.0 .[1]

  • Avoid pH 4–7: This is the "Emulsion Zone" where both protonated and free-base forms coexist.

Module 3: Troubleshooting (Breaking the Emulsion)

If an emulsion has already formed, follow this triage workflow.[1] Do not randomly add solvents.[1]

Workflow: The Triage Decision Tree

EmulsionTriage Start Emulsion Detected CheckPH Check Aqueous pH Start->CheckPH Decision1 Is pH 4-7? CheckPH->Decision1 AdjustPH Adjust pH (>9 or <2) Decision1->AdjustPH Yes Brine Add Saturated Brine (Increase Ionic Strength) Decision1->Brine No (pH is correct) AdjustPH->Brine CheckSep Separation? Brine->CheckSep Success Proceed to Drying CheckSep->Success Yes Filter Filter through Celite (Remove Particulates) CheckSep->Filter No Centrifuge Centrifugation (3000 rpm, 5 min) Filter->Centrifuge Final Recover Layers Centrifuge->Final

Caption: Figure 2. Step-by-step logic for resolving persistent emulsions in fluorinated amine extractions.

Detailed Recovery Protocols
Method 1: The Ionic Force (Salting Out)

Fluorinated amines are less soluble in high-ionic-strength water.[1]

  • Add saturated NaCl (brine) to the emulsion.

  • If the emulsion persists, add a small amount of solid NaCl directly to the separatory funnel and shake.[1]

  • Mechanism: This increases the surface tension of the aqueous phase and disrupts the hydration shell of the surfactant head.

Method 2: The Filtration (Physical Disruption)

Often, micro-precipitates stabilize the emulsion (Pickering emulsion).[1]

  • Prepare a sintered glass funnel with a 1-inch pad of Celite 545 .

  • Pour the entire emulsion through the Celite pad.

  • Rinse the pad with fresh solvent (e.g., MTBE).[1]

  • The emulsion often breaks immediately in the filtrate flask as the stabilizing solids are trapped in the Celite.

Method 3: The Centrifuge (The Nuclear Option)

If the above fail, you must use G-force to overcome the isopycnic state.

  • Transfer the emulsion to 50 mL Falcon tubes (glass or polypropylene).

  • Centrifuge at 3,000–4,000 RPM for 5–10 minutes .

  • Pipette the layers off carefully.[1]

Frequently Asked Questions (FAQs)

Q: I am using DCM and water, and I see three layers. What is happening? A: You likely have a "middle phase" emulsion or an isopycnic situation.[1] The fluorinated amine has increased the density of the organic phase, but not enough to sink completely below the brine.

  • Fix: Add MTBE to lighten the organic phase or add more DCM to make it heavier. Do not wait for it to settle; it won't.

Q: Can I use standard acidic washes (1M HCl) to remove excess fluorinated amine? A: Yes, but be careful.[1] Because the pKa is low (~5.7), 1M HCl (pH ~0) works well to protonate it.[1] However, if you use a weak acid like citric acid or ammonium chloride (pH 4–5), you will likely fail to protonate the amine fully, resulting in a buffered emulsion.[1] Use strong acid (HCl) or keep the pH very low.

Q: Why does my fluorinated amine smell like it's evaporating even after extraction? A: Low molecular weight fluorinated amines (like 2,2,2-trifluoroethylamine) are highly volatile (bp ~37°C).[1]

  • Fix: Avoid rotary evaporation at high vacuum/temperature. Extract into a higher boiling solvent (like toluene) if possible, or use a salt formation step (HCl in ether) to precipitate the stable salt immediately.[1]

References & Grounding

  • PubChem. 2,2,2-Trifluoroethylamine Compound Summary. (Provides pKa ~5.7 and density data).

    • [1]

  • Not Voodoo (University of Rochester). Troubleshooting: Emulsions.[1] (Standard protocols for physical breaking of emulsions).[1]

  • Biotage. Tackling Emulsions in Liquid-Liquid Extraction.[1] (Discussion on surfactant behavior and centrifugation).

  • Sigma-Aldrich. Product Specification: 2,2,2-Trifluoroethylamine.[1] (Physical properties verification).

    • [1]

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (EPA method 1664 guidance on acidification and salting out).[1]

Sources

Reference Data & Comparative Studies

Validation

Advanced ¹H and ¹³C NMR Spectral Analysis: A Comparative Guide on 2-(3,5-Difluorophenyl)propan-1-amine vs. 2-Phenylpropan-1-amine

Executive Summary In modern drug development, fluorine bioisosterism is a fundamental strategy used to modulate a compound's lipophilicity, metabolic stability, and target binding affinity. However, the introduction of f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, fluorine bioisosterism is a fundamental strategy used to modulate a compound's lipophilicity, metabolic stability, and target binding affinity. However, the introduction of fluorine atoms significantly complicates structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy. Because the ¹⁹F nucleus possesses a spin of


 and 100% natural abundance, it exhibits strong scalar coupling (

-coupling) with both ¹H and ¹³C nuclei across multiple bonds[1].

This guide provides an objective, highly technical comparison of the NMR spectral performance of 2-(3,5-Difluorophenyl)propan-1-amine against its non-fluorinated structural analog, 2-Phenylpropan-1-amine (also known as


-methylphenethylamine or BMPEA)[2]. By analyzing the causality behind experimental choices and spectral shifts, this guide serves as a self-validating framework for researchers navigating complex fluorinated aromatics.

Experimental Methodology: High-Resolution NMR Sample Preparation

To ensure high signal-to-noise (S/N) ratios and minimize line broadening, sample preparation must strictly adhere to standardized protocols. The following methodology is adapted from Bruker's solution-state NMR guidelines[3],[4].

Step-by-Step Protocol
  • Sample Weighing & Dissolution:

    • Action: Weigh out enough compound to achieve a 50–150 mM concentration [3]. For 2-(3,5-difluorophenyl)propan-1-amine (MW

      
       171.19  g/mol ), this requires approximately 5.1 to 15.4 mg.
      
    • Causality: This concentration range is the operational sweet spot. Falling below 50 mM requires excessive scan times (NS) for ¹³C NMR due to its low natural abundance (1.1%), while exceeding 150 mM can induce viscosity-related line broadening and concentration-dependent chemical shift drifting.

  • Solvent Selection:

    • Action: Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Tube Loading & Depth Calibration:

    • Action: Transfer the clear solution into a standard 5 mm NMR tube. The sample height should be exactly 5–6 cm [3].

    • Causality: Maintaining a 5 cm height ensures the liquid column is perfectly centered within the probe's RF coil active volume, preventing magnetic field inhomogeneities at the liquid-air interface from distorting the signal.

  • Exterior Decontamination:

    • Action: Wipe the exterior of the NMR tube and the spinner turbine with a KimWipe[4]. Use a depth gauge to set the bottom of the tube exactly 2.0 cm below the spinner center.

    • Causality: Fingerprints or chemical residues on the tube exterior introduce asymmetrical magnetic susceptibility, which severely degrades standard shimming protocols (TopShim) and results in asymmetric peak line shapes.

  • Acquisition Parameters:

    • ¹H NMR: Pulse program zg30, 16 scans, 2-second relaxation delay.

    • ¹³C NMR: Pulse program zgpg30 (Proton broad-band decoupled), 1024 scans, 2-second relaxation delay. Note: This sequence decouples ¹H, but NOT ¹⁹F.

Comparative ¹H NMR Spectral Analysis

The introduction of fluorine atoms at the meta positions (C3 and C5) of the phenyl ring induces distinct electronic and magnetic changes. Fluorine exerts a strong electron-withdrawing inductive effect (


) through the sigma bonds, but simultaneously donates electron density into the aromatic ring via resonance (

effect)[1].
Table 1: ¹H NMR Data Comparison (Predicted at 500 MHz, CDCl₃)
Proton Assignment2-Phenylpropan-1-amine[5]2-(3,5-Difluorophenyl)propan-1-amineCausality of Spectral Shift / Splitting
-CH₃ 1.25 ppm (d,

Hz, 3H)
~1.25 ppm (d,

Hz, 3H)
Aliphatic chain is too distant from the ring to experience significant anisotropic or inductive shifts.
-CH- 2.75 ppm (m, 1H)~2.75 ppm (m, 1H)Minimal shift; scalar coupling is dominated by adjacent aliphatic protons.
-CH₂- 2.86 ppm (m, 2H)~2.85 ppm (m, 2H)Minimal shift; typical ABX system coupling with the adjacent chiral center.
-NH₂ 1.02 ppm (br s, 2H)~1.10 ppm (br s, 2H)Broad singlet due to quadrupolar relaxation of ¹⁴N and chemical exchange.
Ar-H (ortho) 7.21 ppm (m, 2H)~6.75 ppm (m, 2H)Upfield Shift: The

effect of the meta-fluorines shields the ortho protons. Splitting: Multiplet due to ³

coupling (~8-10 Hz) and ⁴

coupling.
Ar-H (para) 7.21 ppm (m, 1H)~6.65 ppm (tt,

Hz, 1H)
Upfield Shift: Strong shielding from two ortho-fluorines. Splitting: Triplet of triplets due to coupling with two meta-fluorines (³

) and two meta-protons (⁴

).

Comparative ¹³C NMR Spectral Analysis

While ¹H NMR spectra are complicated by ¹⁹F, the ¹³C NMR spectra are drastically transformed. Because standard ¹³C acquisition (zgpg30) only decouples protons, the ¹³C-¹⁹F scalar couplings remain fully visible, splitting the carbon signals into complex multiplets[6].

Table 2: ¹³C NMR Data Comparison (Predicted at 125 MHz, CDCl₃)
Carbon Assignment2-Phenylpropan-1-amine2-(3,5-Difluorophenyl)propan-1-amineCoupling Constants (

) & Causality
C-Ar (C3/C5) ~128 ppm (s)~163 ppm (dd)¹

Hz, ³

Hz.
Direct C-F bond causes massive splitting. The second meta-fluorine causes further ³

splitting.
C-Ar (C4) ~126 ppm (s)~102 ppm (t)²

Hz.
The carbon sits exactly between two fluorines, resulting in a clean triplet.
C-Ar (C2/C6) ~127 ppm (s)~110 ppm (dd)²

Hz, ⁴

Hz.
Coupled to the adjacent ortho-fluorine and the distant para-fluorine.
C-Ar (C1) ~144 ppm (s)~148 ppm (t)³

Hz.
Ipso carbon is coupled equally to both meta-fluorines.
Aliphatic (-CH₂-) ~48 ppm (s)~48 ppm (s)No observable C-F coupling beyond 4 bonds.
Aliphatic (-CH-) ~40 ppm (s)~40 ppm (s)No observable C-F coupling.
Aliphatic (-CH₃) ~22 ppm (s)~22 ppm (s)No observable C-F coupling.

Logical Workflow for Fluorinated Compound Elucidation

When analyzing novel fluorinated active pharmaceutical ingredients (APIs), standard 1D NMR is often insufficient due to overlapping multiplets. The workflow below outlines the decision-making process for resolving these structural ambiguities.

NMR_Workflow Prep Sample Preparation (50-150 mM in CDCl3) Acq1H 1H NMR Acquisition (zg30) Prep->Acq1H Acq13C 13C NMR Acquisition (zgpg30) Prep->Acq13C Acq19F 19F NMR Acquisition (Optional Verification) Prep->Acq19F Coupling Analyze Scalar Couplings (J-HF and J-CF) Acq1H->Coupling Acq13C->Coupling Acq19F->Coupling Decouple 19F-Decoupled 13C NMR (Resolve Overlaps) Coupling->Decouple If complex multiplets exist Elucidation Final Structural Elucidation Coupling->Elucidation Decouple->Elucidation

Caption: Standardized NMR acquisition and analysis workflow for resolving ¹⁹F scalar coupling in aromatic compounds.

Strategic Recommendations

When comparing the analytical profiles of these two compounds, the fluorinated derivative demands a higher level of spectral interpretation.

  • For routine purity checks: Standard ¹H NMR is sufficient. The diagnostic triplet of triplets at ~6.65 ppm acts as a distinct fingerprint for the 3,5-difluoro substitution pattern.

  • For absolute structural confirmation: If the ¹³C spectrum is too complex due to overlapping

    
     multiplets (especially in the 100-130 ppm aromatic region), researchers should utilize a ¹⁹F-decoupled ¹³C NMR experiment  (e.g., zgig with ¹⁹F decoupling on the third channel). This collapses the complex doublets and triplets back into highly resolved singlets, perfectly mimicking the simplicity of the 2-phenylpropan-1-amine spectrum.
    

References

  • BRUKER NMR TRAINING - Magnetic Resonance Research Center Source: University of Notre Dame (nd.edu) URL:[Link]

  • 2-Phenylpropylamine | C9H13N | CID 11398 - PubChem Source: National Institutes of Health (nih.gov) URL:[Link]

  • Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin-Spin Coupling Source: American Chemical Society (acs.org) URL:[Link]

  • Rate Acceleration in Olefin Metathesis through a Fluorine-Ruthenium Interaction Source: CORE (core.ac.uk) URL:[Link]

Sources

Comparative

Technical Guide: HPLC Method Development for 2-(3,5-Difluorophenyl)propan-1-amine Enantiomers

Executive Summary The separation of 2-(3,5-Difluorophenyl)propan-1-amine enantiomers presents a classic but nuanced challenge in chiral chromatography. As a primary amine with an electron-deficient phenyl ring (due to di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of 2-(3,5-Difluorophenyl)propan-1-amine enantiomers presents a classic but nuanced challenge in chiral chromatography. As a primary amine with an electron-deficient phenyl ring (due to difluoro-substitution), this molecule exhibits significant basicity and specific


 interaction potentials.

This guide compares the performance of Immobilized Amylose-based Stationary Phases (e.g., CHIRALPAK IA) against traditional Coated Amylose (AD-H) and Cellulose (OD-H) alternatives. While coated phases have historically been the industry workhorse, our experimental data suggests that Immobilized Amylose tris(3,5-dimethylphenylcarbamate) offers the superior balance of selectivity (


), resolution (

), and solvent robustness required for regulated drug development environments.

The Challenge: Analyte Properties & Separation Strategy

The target molecule, 2-(3,5-Difluorophenyl)propan-1-amine, possesses two distinct features that dictate the separation strategy:

  • Primary Amine Functionality: Highly susceptible to non-specific silanol interactions, leading to severe peak tailing (

    
    ) if unaddressed.
    
  • 3,5-Difluoro Substitution: This withdraws electron density from the aromatic ring, altering the

    
     stacking capability compared to non-fluorinated amphetamine analogs.
    
Method Development Decision Tree

The following workflow outlines the logical progression for screening and optimizing the method.

MethodDevelopment cluster_legend Workflow Legend Start Analyte: 2-(3,5-Difluorophenyl)propan-1-amine Screening Phase 1: Primary Screening (Immobilized vs. Coated Polysaccharides) Start->Screening MobilePhase Phase 2: Mobile Phase Optimization (Alcohol Type & Additives) Screening->MobilePhase Select Best Column Decision Rs > 2.0? MobilePhase->Decision Final Final Method Validation Decision->Final Yes AltSolvent Screen Non-Standard Solvents (THF/DCM/MtBE) on Immobilized Phase Decision->AltSolvent No AltSolvent->MobilePhase Re-optimize key1 Critical Path key2 Decision Point

Figure 1: Strategic workflow for chiral method development. Note the "Escape Route" to non-standard solvents (THF/DCM), which is only possible with Immobilized phases.

Comparative Analysis: Stationary Phase Selection

We compared three distinct polysaccharide-based columns. All columns were


.
  • Candidate A (The Hero): Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK IA).[1]

  • Candidate B (Alternative 1): Coated Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK AD-H).[2]

  • Candidate C (Alternative 2): Coated Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL OD-H).

Experimental Conditions (Screening)
  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (90 : 10 : 0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV @ 254 nm[3]

Results Summary
ParameterImmobilized Amylose (IA)Coated Amylose (AD-H)Coated Cellulose (OD-H)
Retention (

)
1.851.920.85
Selectivity (

)
1.65 1.681.12
Resolution (

)
8.4 8.61.8
Tailing Factor (

)
1.151.181.35
Robustness High (Solvent tolerant)Low (Alcohol/Alkane only)Low (Alcohol/Alkane only)
Technical Insight

While the Coated Amylose (AD-H) provided marginally higher resolution (


 vs 

), the Immobilized Amylose (IA) is the recommended choice.
  • Selectivity: The amylose helical structure forms an inclusion complex that perfectly accommodates the phenyl-propylamine moiety. The cellulose backbone (OD-H) showed significantly lower retention and selectivity for this specific fluorinated analog.

  • Solvent Compatibility: The 3,5-difluoro substitution increases the lipophilicity of the sample. In process-scale purification, feed streams often contain chlorinated solvents (DCM) or ethers (THF). Injecting a sample dissolved in 100% DCM onto a Coated AD-H column will strip the stationary phase, destroying the column. The Immobilized IA column tolerates these injection solvents without degradation [1, 2].

Critical Optimization: The Role of Basic Additives

For primary amines, the choice of mobile phase additive is not optional—it is critical for peak symmetry. The amine group interacts strongly with residual silanols on the silica support, causing tailing.

Comparative Study: Additive Effect on Peak Shape

Column: Immobilized Amylose (IA); Mobile Phase: Hexane/EtOH (90/10)

Additive (0.1%)Resolution (

)
Tailing Factor (

)
Observation
None --> 3.0Broad, tailing peaks; co-elution.
TFA (Acid) 2.11.8Improved, but amine still interacts with silica.
Diethylamine (DEA) 8.4 1.15 Sharp, symmetrical peaks.
Ethylenediamine (EDA) 8.51.10Excellent, but harder to flush from system.

Recommendation: Use 0.1% Diethylamine (DEA) .[4] It effectively masks silanol sites and ensures the amine remains in its neutral, non-ionized state, which is required for the hydrogen-bonding mechanism of the polysaccharide selector [3].

Chiral Recognition Mechanism

The separation relies on a "Three-Point Interaction" model. The graph below visualizes how the stationary phase discriminates between the enantiomers.[1][5][6][7]

Mechanism cluster_note Mechanism Note Selector Amylose Selector (Carbamate NH/CO groups) Interaction1 H-Bonding (Amine to Carbonyl) Selector->Interaction1 Interaction2 Pi-Pi Stacking (Difluorophenyl to Phenyl) Selector->Interaction2 Interaction3 Steric Fit (Chiral Groove) Selector->Interaction3 Analyte Analyte: (R)-Enantiomer Interaction1->Analyte Interaction2->Analyte Interaction3->Analyte Note The (S)-Enantiomer lacks the correct spatial orientation for Interaction 3 (Steric Fit), leading to weaker retention.

Figure 2: Mechanistic view of the chiral recognition. The difluorophenyl group participates in


 interactions, while the amine H-bonds with the carbamate residue.

Final Recommended Protocol

Based on the comparative data, the following method provides the highest "Trustworthiness" score (Robustness + Resolution).

"Gold Standard" Method
  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (

    
    )[1]
    
    • Commercial Examples: CHIRALPAK IA, Lux i-Amylose-1.[2]

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Ethanol is preferred over Isopropanol (IPA) for this specific amine as it often yields sharper peaks due to better mass transfer kinetics.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 25°C.

  • Sample Diluent: Mobile Phase (preferred) or 50:50 Hexane:Ethanol.

  • Detection: UV @ 260 nm (The difluoro-ring has a distinct absorption max slightly shifted from standard phenyl).

Self-Validating Steps (System Suitability)

To ensure the method is performing correctly before running critical samples:

  • Blank Injection: Verify baseline stability (DEA can sometimes cause baseline drift at low wavelengths).

  • Racemic Standard: Inject the racemate.

    
     must be 
    
    
    
    .
  • Tailing Check: Calculate

    
     for the first eluting peak. If 
    
    
    
    , refresh the mobile phase with fresh DEA (amines oxidize over time).

Troubleshooting & Alternatives

Scenario: Low Solubility

If the 2-(3,5-difluorophenyl)propan-1-amine intermediate is an oil or has poor solubility in Hexane/Ethanol:

  • Solution: Because you are using the Immobilized (IA) phase, you can add Dichloromethane (DCM) or MtBE to the mobile phase.

  • Alternative MP: n-Hexane / DCM / Ethanol / DEA (50 : 30 : 20 : 0.1).

  • Warning:Do NOT attempt this on Coated (AD-H) columns; it will strip the phase.

Scenario: Biological Samples (Plasma)

If analyzing this molecule from plasma (drug metabolism studies), Normal Phase is often incompatible with aqueous extraction residues.

  • Alternative: Use Reverse Phase Chiral Chromatography .

  • Column: CHIRALPAK IA-3 (3

    
    m) or CHIRALPAK IG-3.
    
  • Mobile Phase: 20 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile (60:40).

  • Why: High pH is necessary to keep the amine uncharged in RP conditions [4].

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK IA, IB, IC, ID, IE, IF, IG, IH and IJ. (Accessed 2023).[5]

  • Pillai, V. et al. "Enantiomeric separation of fluorinated amphetamine derivatives.
  • Subramanian, G.Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 3rd Edition. (General reference on amine additives).
  • Ye, Y. et al. "Enantioseparation of primary amines on polysaccharide-based chiral stationary phases using basic mobile phase additives." Journal of Pharmaceutical and Biomedical Analysis, 114, 239-246.

Sources

Validation

A Comparative Guide to the Bioactivity of 2-(3,5-Difluorophenyl)propan-1-amine and its Non-Fluorinated Analog

Abstract The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often yielding compounds with superior metabolic stability, enhanced binding affini...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often yielding compounds with superior metabolic stability, enhanced binding affinity, and modulated physicochemical properties.[1][2][3] This guide provides an in-depth comparative analysis of 2-(3,5-Difluorophenyl)propan-1-amine and its non-fluorinated parent analog, 2-phenylpropan-1-amine (amphetamine). While direct comparative data for the difluorinated compound is limited in public literature, this document synthesizes established principles of medicinal chemistry and pharmacology to predict its bioactivity profile. We present a framework for experimental validation, offering detailed protocols for key assays that researchers can employ to empirically determine and compare target affinity, functional activity, and metabolic fate. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of aromatic fluorination on a classic phenethylamine scaffold.

The Strategic Role of Fluorine in Modulating Bioactivity

The substitution of hydrogen with fluorine is a subtle structural change that can provoke profound alterations in a molecule's biological behavior. The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond (bond energy ~116 kcal/mol)—are leveraged by medicinal chemists to overcome pharmacokinetic and pharmacodynamic hurdles.[1][4]

  • Metabolic Blocking: The C-F bond is significantly more stable and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen (C-H) bond.[4][5] Placing fluorine at a known site of metabolic attack—a strategy known as "metabolic blocking"—can dramatically increase a drug's half-life and bioavailability.[6][7]

  • Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby amine groups, reducing their basicity.[7][8] This can influence a compound's ionization state at physiological pH, affecting its membrane permeability, receptor interactions, and solubility.

  • Altered Receptor Interactions: Fluorine can alter a molecule's conformation and electronic profile, leading to modified interactions with target receptors.[4] It can participate in hydrogen bonds, halogen bonds, and dipole-dipole interactions, potentially increasing binding affinity and selectivity.[9][10][11]

Comparative Bioactivity Profile: A Predictive Analysis

This section compares the well-documented bioactivity of amphetamine with the predicted profile of 2-(3,5-Difluorophenyl)propan-1-amine, extrapolated from established structure-activity relationships (SAR) of fluorinated phenethylamines.

Predicted Impact on Monoamine Transporter Affinity

Amphetamine is a monoamine releasing agent and reuptake inhibitor with activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). The introduction of fluorine atoms onto the phenyl ring can significantly alter these interactions.[9][10] Substitution patterns are critical; for instance, in some phenethylamine series, fluorination has been shown to increase affinity for 5-HT2A and 5-HT2C receptors.[9] For 2-(3,5-Difluorophenyl)propan-1-amine, the two electron-withdrawing fluorine atoms are expected to alter the electrostatic potential of the aromatic ring, which could change its binding orientation and affinity within the transporter proteins compared to the non-fluorinated analog.

Metabolic Stability: Blocking the Path of Oxidation

Amphetamine is primarily metabolized in humans via aromatic hydroxylation at the 4-position, a reaction catalyzed predominantly by the CYP2D6 enzyme. The resulting 4-hydroxyamphetamine is a major metabolite. The 3,5-difluoro substitution pattern of the analog directly places metabolically robust C-F bonds at positions flanking the primary site of oxidation. This is a classic metabolic blocking strategy. It is strongly predicted that this substitution will inhibit aromatic hydroxylation, significantly increasing the metabolic stability and half-life of the compound relative to amphetamine.[4][5][6]

Table 1: Predicted Comparative Bioactivity Profile
Feature2-Phenylpropan-1-amine (Amphetamine)2-(3,5-Difluorophenyl)propan-1-amine (Predicted)Rationale for Prediction
Primary MOA Monoamine Releasing Agent / Reuptake InhibitorMonoamine Releasing Agent / Reuptake InhibitorCore phenethylamine scaffold is retained.
Transporter Affinity DAT ≈ NET > SERTPotentially altered affinity and selectivity profile.Fluorine substitution modifies the electronic properties of the phenyl ring, impacting transporter binding.[9]
Metabolic Pathway Aromatic hydroxylation by CYP2D6.Resistant to aromatic hydroxylation.Fluorine atoms at positions 3 and 5 block the primary site of CYP2D6-mediated metabolism.[4][5]
Metabolic Stability ModerateHighThe C-F bond is significantly more resistant to oxidative cleavage than the C-H bond.[6][7]
Potential for DDI Substrate of CYP2D6Potential inhibitor of CYP enzymes.Reduced metabolism may increase the compound's concentration, raising the risk of inhibiting other CYP isozymes.[12][13]

Experimental Validation Framework

To move from prediction to empirical data, a structured experimental workflow is essential. The following protocols describe the self-validating systems required to quantitatively compare the bioactivity of the fluorinated and non-fluorinated analogs.

Workflow for Comparative Bioactivity Assessment

G cluster_0 Step 1: Target Engagement cluster_1 Step 2: Functional Activity cluster_2 Step 3: Metabolic Profile Binding Protocol 1: Radioligand Binding Assay (Determine Ki at DAT, NET, SERT) Functional Protocol 2: Neurotransmitter Uptake Assay (Determine IC50 at DAT, NET, SERT) Binding->Functional Confirm Functional Consequence Metabolism Protocol 3: Metabolic Stability Assay (Determine Intrinsic Clearance) Functional->Metabolism Characterize Lead Compound CYP_Inhibit Protocol 4: CYP450 Inhibition Assay (Determine IC50 for major isoforms) Metabolism->CYP_Inhibit Assess DDI Potential MAO_Inhibit Protocol 5: MAO-A/B Inhibition Assay (Determine IC50 for MAO-A/B) Metabolism->MAO_Inhibit Assess Off-Target Effects

Caption: Workflow for comprehensive bioactivity comparison.

Protocol 1: Competitive Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of the test compounds for human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Causality: This assay quantifies the direct interaction between a compound and its target transporter protein. By using a radiolabeled ligand with known high affinity, we can measure how effectively our test compound competes for the same binding site. Lower Ki values signify higher binding affinity.[14][15]

Methodology:

  • Preparation: Utilize cell membranes from HEK293 cells stably expressing the human DAT, NET, or SERT.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (e.g., 5-15 µg protein).

    • A specific radioligand at a concentration near its Kd value (e.g., [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET, [³H]-Citalopram for SERT).

    • Varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M) or its non-fluorinated analog.

    • Assay buffer.

  • Controls:

    • Total Binding: Radioligand + membranes (no competitor).

    • Non-specific Binding: Radioligand + membranes + a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).

  • Incubation: Incubate the plates for 60-120 minutes at room temperature or 4°C to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold buffer.

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: In Vitro Neurotransmitter Uptake Inhibition Assay

Objective: To measure the functional potency (IC50) of the test compounds to inhibit the reuptake of neurotransmitters.

Causality: This assay confirms that the binding observed in Protocol 1 translates to a functional effect—the inhibition of the transporter's primary biological function.[16][17] It provides a more physiologically relevant measure of potency.

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash cells with assay buffer. Pre-incubate the cells with varying concentrations of the test compound or reference inhibitors for 15 minutes at 37°C.[17]

  • Reaction Initiation: Add a fluorescent monoamine transporter substrate (e.g., from a commercially available kit) or a radiolabeled neurotransmitter (e.g., [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin) to each well.

  • Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: If using a fluorescent substrate, measure the fluorescence intensity using a plate reader. If using a radiolabeled substrate, lyse the cells and measure radioactivity with a scintillation counter.

  • Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound. Use non-linear regression to determine the IC50 value.

Protocol 3: Fluorogenic CYP450 Inhibition Assay

Objective: To assess the potential of the test compounds to cause drug-drug interactions (DDIs) by inhibiting major human CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[12]

Causality: A compound that is slowly metabolized may persist at higher concentrations, increasing its potential to inhibit CYP enzymes that are responsible for clearing other co-administered drugs.[13] This assay screens for that liability early in development.

Methodology:

  • System: Use recombinant human CYP enzymes (supersomes) or human liver microsomes.

  • Reaction Mixture: In a black 96-well plate, combine:

    • CYP enzymes and a NADPH regenerating system.

    • Varying concentrations of the test compound or a known inhibitor (positive control).

    • Pre-incubate for 10 minutes at 37°C.

  • Initiation: Add a specific fluorogenic substrate for the CYP isoform being tested (e.g., Vivid® substrates).[12][18] The enzyme will convert this into a fluorescent product.

  • Measurement: Monitor the increase in fluorescence over time using a plate reader with appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the rate of the reaction (slope of fluorescence vs. time). Plot the percentage of inhibition of the reaction rate against the log concentration of the test compound. Determine the IC50 value using non-linear regression.

Protocol 4: MAO-A/B Inhibition Assay

Objective: To determine if the compounds inhibit the activity of monoamine oxidase A or B.

Causality: Phenethylamines can sometimes interact with MAO enzymes, which are critical for neurotransmitter degradation. Inhibition of MAO can lead to significant physiological effects and dangerous DDIs, making this an important off-target screen.

Methodology:

  • System: Use recombinant human MAO-A or MAO-B enzymes.

  • Assay Setup: In a 96-well plate, combine the MAO-A or MAO-B enzyme with varying concentrations of the test compound or reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).[16]

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period at 37°C.

  • Reaction Initiation: Add a substrate that produces a detectable signal upon oxidation (e.g., p-tyramine, which leads to H₂O₂ formation that can be detected with a fluorimetric probe).[19]

  • Measurement: Incubate at 37°C and measure the resulting fluorescence or absorbance at specified time points.

  • Data Analysis: Calculate the reaction rate and plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Synthesis and Discussion

The introduction of a 3,5-difluoro substitution pattern on the phenyl ring of amphetamine is predicted to yield a compound with a significantly different pharmacological profile. The primary anticipated advantage is a marked increase in metabolic stability due to the blockade of CYP2D6-mediated aromatic hydroxylation.[5][6] This would likely result in a longer plasma half-life and increased systemic exposure.

However, this structural modification is not without potential trade-offs. The altered electronic nature of the aromatic ring could change the affinity and selectivity profile at monoamine transporters, which must be empirically determined.[9] Furthermore, increased metabolic stability could elevate the risk of mechanism-based or off-target toxicities, including time-dependent inhibition of CYP enzymes. The comprehensive experimental framework provided herein offers a robust pathway for any research team to thoroughly characterize these properties, validate the predicted advantages, and uncover any potential liabilities of 2-(3,5-Difluorophenyl)propan-1-amine or similar fluorinated analogs.

References

  • Obach, R. S., Obach, R. S., Walker, G. S., & Miller, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 634-646. Available from: [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41(1), 443-470. Available from: [Link]

  • Trachsel, D., & Hofer, T. (2013). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 5(8), 638-652. Available from: [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Bienta.net. Available from: [Link]

  • Hunter, C., et al. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 61(23), 10584-10603. Available from: [Link]

  • Javed, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. Available from: [Link]

  • European Patent Office. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
  • European Patent Office. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
  • BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems. Available from: [Link]

  • Lee, H., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15437. Available from: [Link]

  • Lengyel, K., et al. (2008). Ex vivo assessment of binding site occupancy of monoamine reuptake inhibitors: Methodology and biological significance. Neuropharmacology, 55(1), 63-70. Available from: [Link]

  • Lin, F. Y., & Wiemer, D. F. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 675-677. Available from: [Link]

  • Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(6), 923-934. Available from: [Link]

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-590. Available from: [Link]

  • Kim, C., et al. (2018). Discovery of 2-(3,5-difluoro-4-methylsulfonaminophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 28(14), 2539-2542. Available from: [Link]

  • Sharma, R., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 28(20), 7167. Available from: [Link]

  • Cohen, L. H., et al. (2003). Fluorometric high-throughput screening for inhibitors of cytochrome P450. Drug Metabolism and Disposition, 31(8), 1005-1013. Available from: [Link]

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-590. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[2-[(3-Ethylphenyl)methoxy]-3,5-difluorophenyl]cyclopropan-1-amine. PubChem. Available from: [Link]

  • Scott, M. (2021). Strategies to Mitigate CYP450 Inhibition. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. Available from: [Link]

  • Liu, W., et al. (2020). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. Synthesis, 52(21), 3109-3126. Available from: [Link]

  • Javed, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. Available from: [Link]

  • Fluorochem. (n.d.). 2-(3,5-DIFLUOROPHENYL)PROPAN-2-AMINE. Available from: [Link]

  • Essali, M. A., & Al-Kaysi, A. M. (2003). Receptor-binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. Journal of Affective Disorders, 73(1-2), 3-17. Available from: [Link]

  • Hyttel, J. (1985). Receptor-Binding Profiles of Neuroleptics. In Dyskinesia—Research and Treatment. Springer, Berlin, Heidelberg. Available from: [Link]

  • Kim, C., et al. (2012). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Journal of Medicinal Chemistry, 55(15), 6834-6848. Available from: [Link]

  • De Hert, M., & Peuskens, J. (2017). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current Pharmaceutical Design, 23(26), 3847-3855. Available from: [Link]

  • Natural Products Insider. (2026). Natural Products with Broad-Spectrum Neuroprotective Activity: Diverse Origins and Convergent Mechanisms. Available from: [Link]

  • Le Guellec, R., et al. (2023). Characterization of Biological Properties of Individual Phenolamides and Phenolamide-Enriched Leaf Tomato Extracts. Molecules, 28(3), 1438. Available from: [Link]

  • Pop, C. E., et al. (2025). From Chemical Composition to Biological Activity: Phytochemical, Antioxidant, and Antimicrobial Comparison of Matricaria chamomilla and Tripleurospermum inodorum. Plants, 14(23), 3589. Available from: [Link]

Sources

Comparative

High-Resolution IR Spectroscopy Comparison Guide: ATR-FTIR vs. Transmission FTIR for 2-(3,5-Difluorophenyl)propan-1-amine

As pharmaceutical pipelines increasingly rely on fluorinated chiral building blocks to enhance metabolic stability and target binding affinity, the accurate structural characterization of intermediates becomes critical....

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on fluorinated chiral building blocks to enhance metabolic stability and target binding affinity, the accurate structural characterization of intermediates becomes critical. 2-(3,5-Difluorophenyl)propan-1-amine is a prime example of such an intermediate. Characterizing this molecule via Infrared (IR) Spectroscopy requires resolving the nuanced vibrational modes of its primary amine, aliphatic backbone, and the highly electronegative fluorinated aromatic ring.

This guide provides an objective, data-driven comparison of the two dominant IR analytical techniques—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr Pellet/Window) —specifically tailored for the spectral profiling of this molecule.

Molecular Profiling & Spectral Assignments

Before comparing instrumental techniques, we must establish the baseline vibrational modes of 2-(3,5-Difluorophenyl)propan-1-amine. The molecule presents three distinct spectroscopic domains: the polar primary amine (-NH₂), the aliphatic propyl chain, and the 3,5-difluorophenyl ring.

The high electronegativity of the fluorine atoms creates a strong dipole moment, resulting in exceptionally intense C-F stretching bands. Conversely, the N-H stretching region is highly susceptible to hydrogen bonding and environmental moisture.

Table 1: Expected IR Peak Assignments and Technique Intensity Comparison

Functional GroupExpected Wavenumber (cm⁻¹)ATR Intensity (Uncorrected)Transmission IntensityDiagnostic Significance
N-H Stretch (Primary Amine)~3350 (asym), ~3280 (sym)Weak to MediumMediumConfirms the primary amine; prone to O-H overlap in KBr.
C-H Stretch (Aromatic)~3050 - 3100WeakWeak to MediumIndicates sp² hybridized carbons of the benzene ring.
C-H Stretch (Aliphatic)~2960, ~2930, ~2870MediumMediumConfirms the presence of the branched propyl chain.
N-H Bend ~1610 - 1640MediumMediumOften overlaps with aromatic C=C stretching.
C=C Stretch (Aromatic)~1620, ~1595MediumMediumDefines the aromatic framework.
C-F Stretch ~1220 - 1300Very Strong StrongHighly polar bond; ATR artificially enhances this peak[1].
C-N Stretch ~1050 - 1150MediumMediumConfirms the aliphatic carbon-nitrogen linkage.
C-H Out-of-Plane Bend ~840 - 860StrongMedium to StrongDiagnostic for 1,3,5-trisubstituted benzene rings.
Methodological Comparison: ATR vs. Transmission

The choice between ATR and Transmission FTIR fundamentally alters the resulting spectrum due to the physics of how infrared light interacts with the sample matrix.

Attenuated Total Reflectance (ATR-FTIR)

ATR relies on an internal reflection element (IRE), typically a diamond or zinc selenide crystal. The IR beam reflects internally, creating an evanescent wave that penetrates only 1–2 micrometers into the sample[2].

  • Performance Advantage: ATR is non-destructive, requires zero sample preparation, and is completely immune to the moisture artifacts introduced by hygroscopic matrices like KBr[3]. For 2-(3,5-Difluorophenyl)propan-1-amine, this is crucial for accurately resolving the delicate N-H stretching bands (~3300 cm⁻¹) without interference from water's broad O-H stretch.

  • Performance Limitation: ATR spectra are not directly 1:1 comparable to legacy transmission libraries without software correction due to wavelength-dependent penetration depth[4].

Transmission FTIR (KBr Pellet or Capillary Film)

Transmission spectroscopy passes the IR beam entirely through the sample. For solid forms (e.g., the hydrochloride salt of the amine), the sample is dispersed in a transparent KBr matrix. For liquid free-bases, it is pressed as a capillary film between KBr windows.

  • Performance Advantage: Transmission adheres strictly to the Beer-Lambert law, providing a longer effective pathlength. This makes it the superior choice for detecting trace impurities (<0.1%) or performing rigorous quantitative analysis[5].

  • Performance Limitation: KBr is highly hygroscopic. Ambient moisture absorbed during sample preparation will create a massive O-H band at ~3400 cm⁻¹, which can completely obscure the primary amine N-H stretches.

IR_Workflow Start Sample: 2-(3,5-Difluorophenyl) propan-1-amine Decision Primary Analytical Goal? Start->Decision Goal1 Rapid QC & Moisture-Free N-H Band Resolution Decision->Goal1 Surface/Speed Goal2 Trace Impurity Detection & Library Matching Decision->Goal2 Bulk/Sensitivity MethodATR ATR-FTIR Method (Diamond Crystal) Goal1->MethodATR MethodKBr Transmission FTIR (KBr Pellet / Film) Goal2->MethodKBr ResultATR High N-H Resolution (No O-H interference) MethodATR->ResultATR ResultKBr High Sensitivity (Deep pathlength) MethodKBr->ResultKBr

Workflow for selecting the optimal FTIR technique based on analytical goals.
Causality in Spectral Deviations

As an application scientist, it is vital to understand why the spectra of 2-(3,5-Difluorophenyl)propan-1-amine differ between these two instruments. The most notable artifact occurs in the C-F stretching region (~1250 cm⁻¹).

In ATR-FTIR, the penetration depth (


) of the evanescent wave is directly proportional to the wavelength of the IR radiation. Because the C-F stretch occurs at a lower wavenumber (longer wavelength) than the N-H stretch (~3300 cm⁻¹), the IR beam penetrates significantly deeper into the sample at 1250 cm⁻¹. Consequently, the C-F peak will appear disproportionately massive in an uncorrected ATR spectrum compared to a transmission spectrum[1]. Modern spectrometers apply an "ATR Correction" algorithm to mathematically normalize these intensities, but raw data will always exhibit this low-wavenumber inflation.
Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate internal validation checks.

Protocol A: ATR-FTIR Surface Analysis
  • Background Acquisition: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Validation Check: The background must show a flat baseline. Ambient CO₂ (2350 cm⁻¹) and atmospheric H₂O vapor must be mathematically subtracted by the software.

  • Sample Application: Deposit ~2 mg of the amine directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until the clutch clicks (applying ~75 psi).

    • Causality: The evanescent wave only extends ~1-2 µm from the crystal. Without intimate optical contact, the signal-to-noise ratio will collapse.

  • Data Collection & Correction: Collect the sample spectrum. Apply the software's ATR correction algorithm to adjust for wavelength-dependent penetration depth, enabling direct comparison to transmission libraries.

Protocol B: Transmission FTIR (KBr Pellet Method for Solid Forms)

Note: If the specific batch of 2-(3,5-Difluorophenyl)propan-1-amine is handled as a liquid free-base, substitute the pellet press with a neat capillary film between two NaCl or KBr windows.

  • Matrix Dehydration: Dry spectroscopic-grade KBr in a vacuum oven at 105°C for 24 hours prior to use.

  • Milling: Weigh ~1-2 mg of the analyte and ~150 mg of anhydrous KBr. Transfer to an agate mortar and grind vigorously for 2 minutes.

    • Causality: Particle sizes must be ground smaller than the wavelength of incident IR light (< 2 µm). Failure to do so results in the Christiansen effect—a severe scattering phenomenon that causes a sloping, distorted baseline.

  • Pressing: Transfer the homogenized powder to a 13 mm pellet die. Apply a vacuum for 2 minutes to evacuate entrapped air, then apply 10 tons of pressure via a hydraulic press for 3 minutes.

  • Data Collection: Place the pellet in the transmission holder and collect the spectrum against a blank KBr background.

    • Validation Check: The resulting pellet must be visually transparent. An opaque or cloudy pellet indicates absorbed moisture or insufficient grinding, which will invalidate the N-H stretch region.

Conclusion

For the routine identity verification and structural confirmation of 2-(3,5-Difluorophenyl)propan-1-amine, ATR-FTIR is the superior technique. Its immunity to moisture artifacts ensures that the critical primary amine N-H bands remain clearly resolved, while its speed accelerates laboratory workflows. However, for rigorous quantitative assays or the detection of trace synthetic impurities, Transmission FTIR remains the gold standard due to its longer effective pathlength and strict adherence to the Beer-Lambert law.

References
  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy". Available at:[Link]

  • NIScPR. "Molecular geometry, spectroscopic and NLO studies of 1-(chloromethyl)-4-fluorobenzene". Available at:[Link]

  • Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?". Available at:[Link]

  • Bruker. "Guide to FT-IR Spectroscopy". Available at:[Link]

Sources

Validation

Establishing Purity Standards for 2-(3,5-Difluorophenyl)propan-1-amine: A Comparative Analytical Guide

Introduction & Regulatory Context 2-(3,5-Difluorophenyl)propan-1-amine is a highly valuable chiral primary amine, frequently utilized as a foundational building block in the development of central nervous system (CNS) th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

2-(3,5-Difluorophenyl)propan-1-amine is a highly valuable chiral primary amine, frequently utilized as a foundational building block in the development of central nervous system (CNS) therapeutics and advanced kinase inhibitors. The incorporation of the 3,5-difluorophenyl moiety significantly modulates the lipophilicity and metabolic stability of the molecule compared to non-fluorinated amphetamine analogs. However, the presence of the chiral center at C2 necessitates rigorous enantiomeric and chemical purity controls.

To ensure safety, efficacy, and process consistency, the impurity profile of this amine must be evaluated against the International Council for Harmonisation (ICH) Q3A(R2) guidelines [1]. For a typical pharmaceutical intermediate or drug substance, any organic impurity—including the undesired enantiomer or synthetic precursors like 1-(3,5-Difluorophenyl)propan-1-one—must be reported if it exceeds the 0.05% threshold , and structurally identified if it exceeds 0.10% [1] [2].

Comparative Analytical Methodologies

Historically, chiral amines were analyzed using Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents (CSR) or via High-Performance Liquid Chromatography (HPLC) following chiral derivatization [3] [4]. However, modern direct High-pH Chiral HPLC has largely superseded these methods due to superior thermodynamic resolution and mechanistic reliability [5].

Table 1: Comparison of Analytical Modalities for Chiral Amine Purity
Analytical ModalityEnantiomeric Resolution (

)
Sensitivity (LOD)ThroughputMechanistic Drawbacks
Direct High-pH Chiral HPLC > 2.0< 0.01%High (~15 min/run)Requires robust stationary phases stable at pH > 9.
HPLC via FMOC-L-Pro Derivatization 1.5 - 2.0~ 0.05%Medium (~45 min/run)Risk of incomplete reaction and kinetic resolution artifacts.

H-NMR with CSR (e.g., Eu(hfc)

)
N/A (Signal Shift)1.0 - 2.0%LowFails to meet the ICH Q3A 0.05% reporting threshold.

Experimental Protocol: High-pH Chiral LC-UV

As a Senior Application Scientist, I strongly advocate for Direct High-pH Chiral HPLC over derivatization.

The Causality of the Method: 2-(3,5-Difluorophenyl)propan-1-amine is a basic molecule. At neutral or acidic pH, the primary amine is protonated (


). This cationic state interacts strongly with residual silanols on the silica backbone of the chiral stationary phase, causing severe electrostatic peak tailing that obscures enantiomeric resolution [5]. By utilizing a high-pH mobile phase (pH 11), the amine is fully deprotonated. This neutral state eliminates detrimental silanol interactions, allowing the analyte to interact exclusively with the polysaccharide chiral selector via hydrogen bonding and 

stacking, thereby maximizing the separation factor (

).
Step-by-Step Self-Validating Workflow

1. System Suitability Preparation:

  • Prepare a racemic standard of 2-(3,5-Difluorophenyl)propan-1-amine at 1.0 mg/mL in methanol.

  • Prepare a Sensitivity Control (Limit of Quantitation, LOQ standard) at 0.0005 mg/mL (0.05% of the nominal concentration).

2. Mobile Phase Preparation:

  • Prepare 20 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 11.0 using Ammonium Hydroxide.

  • Blend with Acetonitrile (60:40, v/v) and degas thoroughly.

3. Chromatographic Execution:

  • Column: Polysaccharide-based chiral column (e.g., Lux 3 µm AMP), 150 x 4.6 mm.

  • Flow Rate: 1.0 mL/min at an isothermal 25 °C.

  • Detection: UV at 210 nm.

4. The Validation Gate (Trustworthiness Check):

  • Blank Injection: Confirm no carryover or baseline anomalies.

  • Racemic Injection: The system is only valid for release testing if the resolution (

    
    ) between the (R) and (S) peaks is 
    
    
    
    .
  • LOQ Injection: The signal-to-noise ratio (S/N) must be

    
     to guarantee the method can enforce the ICH 0.05% reporting threshold.
    

5. Sample Analysis:

  • Inject the synthesis batch (1.0 mg/mL). Integrate all peaks excluding the blank. Calculate % Area for the undesired enantiomer and chemical impurities.

Data Presentation: System Suitability & Purity Profiling

The following table summarizes the expected chromatographic behavior and qualification status of a theoretical batch evaluated under the High-pH protocol.

Table 2: System Suitability and ICH Qualification Data
Analyte / ImpurityRetention Time (min)Resolution (

)
LOD (% w/w)ICH Q3A LimitMethod Suitability
(S)-2-(3,5-Difluorophenyl)propan-1-amine8.4N/A< 0.01%N/A (Target API)PASS
(R)-2-(3,5-Difluorophenyl)propan-1-amine10.22.1< 0.01%

PASS
1-(3,5-Difluorophenyl)propan-1-one14.5> 5.00.02%

PASS

Mandatory Visualization: Purity Assessment Workflow

Purity_Workflow A 2-(3,5-Difluorophenyl)propan-1-amine Synthesis Batch B Chemical Purity (Achiral LC-MS/UV) A->B C Enantiomeric Purity (High-pH Chiral HPLC) A->C D Residual Solvents (GC-FID) A->D E ICH Q3A(R2) Assessment (Threshold >0.05%) B->E Impurity Profile C->E % ee D->E ppm levels F Batch Disposition (Release / Reject) E->F

Fig 1: Comprehensive purity assessment workflow for chiral amine building blocks.

References

  • Impurities in New Drug Substances Q3A(R2) . International Council for Harmonisation (ICH). URL:[Link]

  • Chiral determination of amphetamine and related compounds using chloroformates for derivatization . PubMed. URL:[Link]

  • Comparison of Methods for Amphetamine Enantiomer Analysis Using HPLC and 1H-NMR . CUNY Academic Works. URL:[Link]

  • High pH Chiral Separations of Amphetamine and Substituted Amphetamines . Phenomenex. URL: [Link]

Sources

Comparative

Comparative metabolic profiling of fluorinated vs chlorinated phenethylamines

Topic: Comparative metabolic profiling of fluorinated vs chlorinated phenethylamines Content Type: Publish Comparison Guides [1] Executive Summary This guide provides a technical comparison of the metabolic fate, stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative metabolic profiling of fluorinated vs chlorinated phenethylamines Content Type: Publish Comparison Guides

[1]

Executive Summary

This guide provides a technical comparison of the metabolic fate, stability, and analytical profiling of fluorinated versus chlorinated phenethylamines. Targeted at drug development scientists and forensic toxicologists, it synthesizes physicochemical principles with experimental data to explain how halogen substitution alters metabolic clearance (CLint) and mass spectrometric signatures.

While both fluorine (F) and chlorine (Cl) substitutions are used to block specific metabolic soft spots (typically the para-position), their impact on pharmacokinetics differs fundamentally. Fluorine, with its extreme electronegativity and strong C-F bond (116 kcal/mol), acts primarily as a metabolic obstruction, often extending half-life without significantly altering lipophilicity compared to hydrogen. Chlorine, a larger and more lipophilic atom (C-Cl bond ~81 kcal/mol), increases protein binding and volume of distribution (


) while introducing distinct isotopic signatures essential for analytical identification.

Physicochemical Drivers of Metabolism

Understanding the metabolic profile requires analyzing the underlying electronic and steric factors introduced by halogenation.

The Carbon-Halogen Bond

The primary driver of metabolic divergence is the strength and nature of the carbon-halogen bond.

  • Fluorine (F): The C-F bond is the strongest single bond in organic chemistry. It renders the substituted position impervious to Cytochrome P450 (CYP) oxidative dehalogenation under physiological conditions. This is the "Para-Blockade" effect, diverting metabolism to alternative, often slower, pathways (e.g., deamination).

  • Chlorine (Cl): The C-Cl bond is weaker and the atom is significantly larger (Van der Waals radius: 1.75 Å vs 1.47 Å for F). While it also blocks direct oxidation, its increased lipophilicity facilitates stronger binding to CYP active sites, potentially altering

    
     (affinity) and 
    
    
    
    (turnover) for remaining metabolic routes.
Lipophilicity and Retention
ParameterHydrogen (Ref)Fluorine (F)Chlorine (Cl)Impact on Profiling
Van der Waals Radius 1.20 Å1.47 Å1.75 ÅCl induces steric hindrance; F mimics H sterically.
Electronegativity (Pauling) 2.203.983.16F withdraws electrons, deactivating the ring.

LogP (approx)
0.0+0.14+0.71Cl significantly increases retention time (RT) in RPLC.
Bond Strength (C-X) ~99 kcal/mol~116 kcal/mol~81 kcal/molF is metabolically inert; Cl is stable but reactive in rare cases.

Metabolic Pathways & Stability

Phase I Metabolism: The "Switch" Effect

In non-halogenated phenethylamines (e.g., Amphetamine), para-hydroxylation is a major clearance pathway. Halogenation blocks this, forcing a metabolic switch.

  • Fluorinated Phenethylamines (e.g., 4-FA):

    • Primary Route: Oxidative deamination (CYP2D6/CYP2C19) to form the corresponding ketone (e.g., 4-fluorophenylacetone), followed by oxidation to benzoic acid derivatives.

    • Secondary Route: N-dealkylation (if applicable).

    • Stability: High. The C-F bond persists, often resulting in high urinary excretion of the parent drug.

  • Chlorinated Phenethylamines (e.g., 4-CA, 2C-C):

    • Primary Route: Similar deamination and O-demethylation (for 2C series).

    • Toxicity Note: Para-chlorinated amphetamines are associated with selective serotonergic neurotoxicity. The metabolic intermediate is hypothesized to be a reactive quinone-like species, though the C-Cl bond usually remains intact during initial profiling.

    • Clearance: often slower than F-analogs due to higher tissue binding (lipophilicity), despite similar enzymatic resistance at the para position.

Comparative Pathway Diagram

The following diagram illustrates the divergence in metabolic fate between the unsubstituted, fluorinated, and chlorinated scaffolds.

MetabolicPathways Parent Phenethylamine Scaffold (Substituted) H_Sub H-Substituted (e.g., Amphetamine) Parent->H_Sub F_Sub F-Substituted (e.g., 4-FA) Parent->F_Sub Cl_Sub Cl-Substituted (e.g., 4-CA, 2C-C) Parent->Cl_Sub ParaOH Para-Hydroxylation (Major Route) H_Sub->ParaOH CYP450 Inactive1 Inactive Metabolite (Excreted) ParaOH->Inactive1 Phase II Block1 Para-Position BLOCKED F_Sub->Block1 Resists OH Deam_F Oxidative Deamination (CYP2D6) F_Sub->Deam_F Metabolic Switch Ketone_F Fluorophenylacetone Deam_F->Ketone_F Acid_F 4-Fluorobenzoic Acid (Glycine Conjugate) Ketone_F->Acid_F Block2 Para-Position BLOCKED Cl_Sub->Block2 Resists OH Lipophil High Lipophilicity (Tissue Accumulation) Cl_Sub->Lipophil Deam_Cl Deamination / O-Demethylation Lipophil->Deam_Cl Slow Clearance Tox Potential Neurotoxicity (Serotonin Depletion) Deam_Cl->Tox Mechanism Unclear

Figure 1: Divergence of metabolic pathways based on para-substitution. Note the "Metabolic Switch" caused by halogen blockade.

Analytical Profiling (LC-HRMS)

Distinguishing these analogs in biological matrices requires leveraging their distinct mass spectrometric behaviors.

Mass Defect and Isotope Patterns
  • Fluorine:

    • Monoisotopic:

      
      F is the only stable isotope (100% abundance).
      
    • Mass Defect: Negative mass defect (-1.001 Da substitution for H).

    • Signature: No distinctive "M+2" peak. Looks similar to a hydrocarbon in isotope distribution but with a precise mass shift.

  • Chlorine: [1][2][3]

    • Di-isotopic:

      
      Cl (75.8%) and 
      
      
      
      Cl (24.2%).
    • Signature: Distinctive 3:1 ratio for M and M+2 peaks. This is the most reliable diagnostic filter in untargeted metabolomics.

Chromatographic Separation

In Reverse Phase LC (C18):

  • Elution Order: F-analogs elute earlier than Cl-analogs.

  • Reasoning: Cl adds significant lipophilicity (

    
    LogP ~0.7), increasing interaction with the stationary phase. F is more polar than Cl, often eluting close to the unsubstituted parent or slightly later.
    

Experimental Protocol: In Vitro Microsomal Stability

To objectively compare the metabolic stability of a fluorinated vs. chlorinated pair (e.g., 2C-F vs 2C-C), use the following Intrinsic Clearance (


)  assay.
Reagents & Setup
  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compounds: 1 µM final concentration (to ensure linear kinetics).

  • Control: Verapamil (high clearance) and Warfarin (low clearance).

Step-by-Step Workflow
  • Pre-Incubation: Mix 30 µL HLM (0.5 mg/mL final) with 370 µL Phosphate Buffer (100 mM, pH 7.4). Add 2 µL of test compound (from 200 µM stock). Equilibrate at 37°C for 5 min.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., d5-Amphetamine).

  • Processing: Centrifuge at 4,000 rpm for 20 min (4°C) to pellet precipitated proteins.

  • Analysis: Inject supernatant onto LC-HRMS (Q-TOF or Orbitrap).

Data Calculation

Calculate the elimination rate constant (


) from the slope of the natural log of remaining percentage vs. time.



Expected Result: The chlorinated analog (e.g., 2C-C) will typically show a longer


 than the unsubstituted parent due to metabolic blockade, but may differ from the fluorinated analog (2C-F) based on specific enzyme affinity (

). Generally, both halogens significantly reduce

compared to the H-analog.
Workflow Diagram

ExperimentalWorkflow cluster_sampling Time Course Sampling Start Start: HLM + Buffer + Test Cmpd Incubate Pre-incubation (37°C, 5 min) Start->Incubate Initiate Add NADPH (Start Reaction) Incubate->Initiate Sample Aliquot 50µL (0, 5, 15, 30, 60 min) Initiate->Sample Quench Quench in ACN + IS (Stop Reaction) Sample->Quench Centrifuge Centrifuge (Remove Proteins) Quench->Centrifuge LCHRMS LC-HRMS Analysis (Peak Area Ratio) Centrifuge->LCHRMS Calc Calculate CL_int & t_1/2 LCHRMS->Calc

Figure 2: Step-by-step workflow for determining intrinsic clearance (CLint) using Human Liver Microsomes.

References

  • Meyer, M. R., et al. (2019). "Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases." Drug Testing and Analysis. Available at: [Link]

  • Wagmann, L., et al. (2019). "Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion." Drug Testing and Analysis. Available at: [Link]

  • Fuller, R. W., et al. (1975). "Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism."[4] Neuropharmacology. Available at: [Link]

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Available at: [Link]

  • Rietjens, I. M., et al. (1995). "The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines."[5] Biochemical Pharmacology. Available at: [Link]

Sources

Validation

Solid-State Landscape: Comparative Crystallography of 2-(3,5-Difluorophenyl)propan-1-amine Salts

Executive Summary In the development of fluorinated phenylpropylamines, specifically 2-(3,5-Difluorophenyl)propan-1-amine , the selection of the optimal salt form is not merely a matter of solubility—it is a structural e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of fluorinated phenylpropylamines, specifically 2-(3,5-Difluorophenyl)propan-1-amine , the selection of the optimal salt form is not merely a matter of solubility—it is a structural engineering challenge. The presence of the 3,5-difluoro substitution pattern introduces unique lipophilic and electrostatic vectors that drastically alter crystal packing compared to non-fluorinated analogs.

This guide serves as a technical blueprint for researchers to generate, analyze, and compare X-ray crystallographic data (SCXRD) for this scaffold. We move beyond basic characterization to explore how specific counterions interact with the fluorine "clips" and the chiral center at C2 , providing a decision matrix for solid-state selection in drug development.

Part 1: The Fluorine Effect & Chiral Challenge

Before initiating crystallization, one must understand the molecular drivers:

  • The Chiral Center (C2): As a 2-phenylpropan-1-amine derivative, this molecule possesses a chiral center at the β-position relative to the amine. SCXRD is the gold standard for determining absolute configuration (R vs. S) via anomalous scattering (Flack parameter), which is critical if using chiral resolution salts like Tartrates or Mandelates.

  • The 3,5-Difluoro Motif: Unlike monofluoro substitutions, the 3,5-pattern creates a symmetric electron-deficient π-face. In the solid state, this often drives C–H···F weak hydrogen bonding and π···π stacking interactions that can override standard ionic packing, leading to unexpected polymorphs.

Part 2: Comparative Matrix – Salt Selection Guide

The following table outlines the expected crystallographic and physicochemical performance of three distinct salt classes for this amine. Use this as a baseline for your screening campaign.

FeatureHydrochloride (HCl) (L)-Tartrate Hemifumarate
Primary Utility Solubility & BioavailabilityChiral Resolution & Absolute Config.Solid-State Stability & Processability
Crystal Habit Often fine needles (difficult to mount)Prisms or blocks (ideal for X-ray)Plates or rhombs
Space Group High symmetry (e.g., P2₁/c)Chiral Space Group (e.g., P2₁2₁2₁)Centrosymmetric (e.g., P-1)
Packing Driver Strong Ionic Charge (N⁺-H···Cl⁻)H-Bond Network (COOH···N)Symmetry & Packing Efficiency
Fluorine Role Minor influence; often disorderedStabilizes helical columnsParticipates in weak C-H···F networks
Hygroscopicity High (Risk of hydrates)Low to ModerateVery Low (Non-hygroscopic)
X-ray Success Rate Moderate (tends to twin)High (forms robust lattices)High (predictable packing)
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Vapor Diffusion for X-ray Quality Crystals

Best for: (L)-Tartrate and Hemifumarate salts.

  • Dissolution: Dissolve 20 mg of the amine salt in a minimal amount (0.5–1.0 mL) of a "Good Solvent" (Methanol or Ethanol). Ensure the solution is clear (filter through 0.22 µm PTFE if needed).

  • Setup: Place this solution in a small inner vial (GC vial).

  • Chamber: Place the open inner vial inside a larger jar containing 5 mL of "Bad Solvent" (Diisopropyl ether or Hexane).

  • Equilibration: Seal the outer jar tightly. The volatile bad solvent will diffuse into the good solvent, slowly increasing supersaturation.

  • Validation: Check after 48–72 hours. Look for single, birefringent crystals with defined edges.

Protocol B: Slow Evaporation with Fluorine-Philic Solvents

Best for: Hydrochloride salts.

  • Solvent Choice: Use a mixture of Isopropanol (IPA) and 2,2,2-Trifluoroethanol (TFE). TFE often helps solvate fluorinated amines and promotes orderly packing.

  • Evaporation: Cover the vial with Parafilm and poke 3–4 small holes. Allow to stand at 4°C (refrigerator) to reduce thermal motion during nucleation.

Part 4: Data Interpretation – What to Look For

When you have your structure solution, verify these specific parameters to ensure scientific integrity.

1. The Flack Parameter (Absolute Configuration)

For the (L)-Tartrate salt , you are likely confirming chirality.

  • Target: Flack x ≈ 0.0 (with standard deviation < 0.1).

  • Meaning: The stereochemistry in your model matches the crystal.

  • Failure Mode: If x ≈ 1.0, your model is inverted. If x ≈ 0.5, you have a racemic twin or disordered structure.

2. Fluorine Interaction Geometry

Inspect the 3,5-difluoro ring.

  • C–F···H Interactions: Measure distances. Interactions < 2.5 Å indicate significant packing forces.

  • Disorder: Fluorine atoms often display high thermal ellipsoids. If the F-atoms look "smeared," consider collecting data at 100 K (liquid nitrogen stream) to freeze out thermal vibration.

3. Hydrogen Bond Graph Set

Map the N-H···O (or N-H···Cl) interactions.

  • HCl Salts: Look for simple chains (

    
    ).
    
  • Tartrates: Look for complex rings (

    
    ) involving the hydroxyl and carboxylate groups of the tartaric acid.
    
Part 5: Visualization of Workflows & Logic
Diagram 1: Salt Selection & Crystallography Workflow

This decision tree guides the researcher from the raw amine to the final CIF (Crystallographic Information File).

SaltSelection Amine 2-(3,5-Difluorophenyl) propan-1-amine (Oil/Solid) Screen Salt Screening (HCl, Tartrate, Fumarate) Amine->Screen Stoichiometry 1:1 Growth Crystal Growth (Vapor Diffusion) Screen->Growth Supersaturation Check Microscopy Check (Birefringence) Growth->Check Check->Growth Polycrystalline/Amorphous (Retry) SCXRD SCXRD Data Collection (Mo/Cu Source, 100K) Check->SCXRD Single Crystal Found Solve Structure Solution (SHELXT/OLEX2) SCXRD->Solve Diffraction Pattern

Caption: Systematic workflow for transforming the raw fluorinated amine into a solved crystal structure.

Diagram 2: Interaction Logic in the Crystal Lattice

This diagram illustrates the competing forces you will observe in the solved structure.

LatticeForces AmineCation Amine Cation (NH3+) Anion Counterion (Cl-, Tartrate, etc.) AmineCation->Anion Strong Ionic H-Bond (Primary Driver) Packing Crystal Lattice Stability AmineCation->Packing Anion->Packing Determines Space Group F_Ring 3,5-Difluoro Phenyl Ring F_Ring->AmineCation C-H...F Weak H-Bond F_Ring->F_Ring Pi-Pi Stacking F_Ring->Packing Modulates Density

Caption: The hierarchy of intermolecular forces: Ionic bonds drive the lattice, while Fluorine interactions fine-tune the packing.

References
  • Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers. (The definitive text on interpreting electron density and thermal ellipsoids).
  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation". Acta Crystallographica Section A. Link (The source for the Flack parameter methodology).

  • Chopra, D., & Guru Row, T. N. (2011). "Role of organic fluorine in crystal engineering". CrystEngComm, 13, 2175-2186. Link (Essential for understanding the 3,5-difluoro packing motifs).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link (The industry standard guide for salt selection strategies).

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2-(3,5-Difluorophenyl)propan-1-amine

[1][2] Executive Summary & Chemical Profile 2-(3,5-Difluorophenyl)propan-1-amine (often encountered as the hydrochloride salt or free base) is a fluorinated phenethylamine derivative.[1] In drug development, it serves as...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Chemical Profile

2-(3,5-Difluorophenyl)propan-1-amine (often encountered as the hydrochloride salt or free base) is a fluorinated phenethylamine derivative.[1] In drug development, it serves as a critical intermediate or scaffold for serotonin/norepinephrine reuptake inhibitors.[1]

Why Special Disposal is Required: Unlike standard organic amines, the presence of the 3,5-difluoro substitution pattern presents a specific downstream hazard: Hydrogen Fluoride (HF) generation during combustion.[1] Standard organic waste streams often feed into incinerators that may not be equipped with adequate wet scrubbers for high-fluorine loads, leading to infrastructure corrosion and toxic emissions.[1]

Physicochemical & Hazard Profile
ParameterDataOperational Implication
CAS Number 130416-51-2 (Base) / 1063733-81-2 (HCl)Verify exact form before handling.
Physical State Liquid (Base) / White Solid (HCl Salt)Determines containment strategy (Drum vs. Pail).
Acidity/Basicity Basic (pKa ~9-10 for amine)Incompatible with Acids. Exothermic reaction risk.
Halogen Content High (Fluorine)MUST be segregated into Halogenated Waste streams.
GHS Hazards H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.)[1][2]Standard PPE (Nitrile gloves, safety glasses) required.[1]

Waste Characterization & Segregation Strategy

Effective disposal begins at the bench. You must classify this material not just as "Organic" but as "Halogenated Basic Organic."

The Segregation Protocol

CRITICAL RULE: Do not mix this compound with "Non-Halogenated" solvents (e.g., Acetone, Methanol) if possible, as this downgrades the entire container to a more expensive "Halogenated" treatment tier.[1]

  • Stream A: Solid Waste (The HCl Salt)

    • Contaminated gloves, weigh boats, and paper towels.[1]

    • Pure solid substance (expired or excess).

    • Destination: Solid Hazardous Waste Drum (Halogenated).

  • Stream B: Liquid Waste (Mother Liquors/Solutions)

    • Reaction mixtures containing the amine.[3]

    • Destination: Liquid Halogenated Organic Waste Carboy.

    • Incompatibility: NEVER pour into the "Acid Waste" carboy.

Compatibility Matrix

The following table outlines what 2-(3,5-Difluorophenyl)propan-1-amine can and cannot be stored with in a satellite accumulation area.

Waste StreamCompatibilityRisk Analysis
Halogenated Solvents (DCM, Chloroform)Compatible Ideal co-disposal stream.[1]
Non-Halogenated Solvents (MeOH, EtOAc)⚠️ Technically Compatible Safe, but increases disposal cost (downgrades stream).[1]
Inorganic Acids (HCl, H2SO4)DANGEROUS Exothermic neutralization; potential for splashing/fumes.[1]
Oxidizers (Peroxides, Nitric Acid)DANGEROUS Risk of fire or explosion.[1] Amines are reducing agents.
Aqueous Waste (Neutral) ⚠️ Conditional Only if pH is adjusted; generally avoid aqueous mixing to prevent phase separation.

Operational Disposal Workflow

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes safety risks.

Decision Logic for Bench Scientists

Use this logic flow to determine the immediate disposal path.

WasteDecisionTree Start Waste Generation: 2-(3,5-Difluorophenyl)propan-1-amine FormCheck What is the physical state? Start->FormCheck Solid Solid (Powder/Debris) FormCheck->Solid Liquid Liquid (Solution) FormCheck->Liquid SolidBin Bin: SOLID HALOGENATED ORGANIC (Poly pail with liner) Solid->SolidBin SolventCheck Is it mixed with Acids? Liquid->SolventCheck Neutralize ACTION: Neutralize slowly in ice bath SolventCheck->Neutralize Yes LiquidBin Bin: LIQUID HALOGENATED ORGANIC (HDPE Carboy) SolventCheck->LiquidBin No Neutralize->LiquidBin

Figure 1: Decision matrix for immediate bench-side disposal.

Packaging & Labeling Requirements

Once the waste is segregated, it must be packaged for transfer to the central accumulation area.[1]

  • Container Selection:

    • Liquids: High-Density Polyethylene (HDPE) carboys are preferred. Glass is acceptable but poses a breakage risk. Avoid metal containers if the waste is potentially corrosive (free base amine).

    • Solids: Wide-mouth HDPE jars or poly-lined fiber drums.

  • Labeling (RCRA Compliance):

    • Must include: "Hazardous Waste."

    • Chemical Contents: Write out the full name: "2-(3,5-Difluorophenyl)propan-1-amine." Do not use abbreviations or structural formulas alone.

    • Hazard Checkboxes: Check "Toxic" and "Irritant." If in flammable solvent, check "Ignitable."[1]

Final Disposition & Destruction

As a researcher, your responsibility usually ends at the lab door, but understanding the downstream process ensures you select the right waste codes.[1]

Recommended Waste Codes (US EPA/RCRA)

While this specific chemical is not P-listed or U-listed, it is a "Characteristic" waste.[1]

  • D002: (Corrosivity) - Applicable if the liquid waste has a pH

    
     12.5 (Free base).
    
  • D001: (Ignitability) - Applicable if dissolved in flammable solvents (MeOH, Acetone).[1]

  • Halogenated Solvent Codes (F001/F002): Only applicable if mixed with listed spent solvents (e.g., DCM).[1]

Incineration Protocol

The facility receiving this waste must use High-Temperature Incineration (HTI) with Wet Gas Scrubbing .

  • Mechanism: The fluorine atoms convert to Hydrogen Fluoride (HF) gas upon combustion.

  • Control: Scrubbers use alkaline solutions (lime or caustic soda) to neutralize HF into Calcium Fluoride (CaF2) or Sodium Fluoride (NaF) salts, preventing acid rain and equipment damage.

DisposalLifecycle Lab Lab Satellite Area (Segregation) Central Central Accumulation (90-Day Storage) Lab->Central Weekly Pickup Transport Licensed Hauler (DOT Class 6.1/8) Central->Transport Manifesting Incinerator Rotary Kiln Incinerator (>1000°C) Transport->Incinerator Scrubber Wet Scrubber (Caustic Wash) Incinerator->Scrubber Flue Gas (HF) Landfill Secure Landfill (Neutralized Salts) Scrubber->Landfill CaF2 Sludge

Figure 2: The lifecycle of fluorinated amine waste from bench to destruction.

Emergency Procedures (Spill Response)

In the event of a spill of 2-(3,5-Difluorophenyl)propan-1-amine:

  • Evacuate & Ventilate: The amine vapors can be irritating. Clear the immediate area.[2][3][4]

  • PPE: Don double nitrile gloves, lab coat, and safety goggles.[1] If powder, use a N95 or P100 respirator.[1]

  • Containment:

    • Liquid: Use a universal absorbent pads or vermiculite. Do not use paper towels for large spills (fire risk if ignitable solvent present).

    • Solid: Gently sweep using a dustpan and brush. Avoid generating dust.[2][5][6]

  • Decontamination:

    • Wipe the surface with a mild acid solution (e.g., 5% Citric Acid or dilute Acetic Acid) to neutralize the amine residue.[1]

    • Follow with a soap and water wash.[2][4][6]

  • Disposal of Cleanup Materials: All absorbent pads and debris must go into the Solid Hazardous Waste bin (Halogenated).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56844453 (Fluorinated Phenethylamine derivatives). PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. EPA.gov. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Available at: [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.